molecular formula C12H11NO5 B1367003 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 26893-22-1

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B1367003
CAS No.: 26893-22-1
M. Wt: 249.22 g/mol
InChI Key: OHEYCDPOWKNXLX-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEYCDPOWKNXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949686
Record name 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53977-29-0, 26893-22-1
Record name 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53977-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Introduction: The Significance of a Privileged Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, planar structure, adorned with strategically placed functional groups, makes it a "privileged scaffold"—a molecular framework that can be readily modified to interact with a wide range of biological targets. This quinolone derivative serves as a crucial building block in the synthesis of numerous pharmacologically active molecules, most notably as a key intermediate for potent tyrosine kinase inhibitors like Cabozantinib, which is used in cancer therapy.[1] The 4-quinolone-3-carboxylic acid motif is renowned for its utility in developing agents with antibacterial, antitumor, and anti-HIV properties.[2][3]

This guide provides a detailed, in-depth exploration of the primary synthetic pathway to this compound. As a senior application scientist, the focus will be not just on the procedural steps, but on the underlying chemical principles, the rationale for specific experimental conditions, and the practical insights necessary for successful and reproducible synthesis in a research or drug development setting.

Core Synthesis Strategy: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction .[4][5] First reported in 1939, this powerful reaction sequence builds the quinoline ring system from readily available aniline derivatives.[5] The overall strategy involves three key transformations:

  • Condensation: A substituted aniline (in this case, 3,4-dimethoxyaniline) reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic substitution to form a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, an electrocyclic reaction, to form the fused heterocyclic ring system of the quinoline.[6]

  • Saponification: The ethyl ester on the newly formed ring is hydrolyzed under basic conditions to yield the final carboxylic acid.[4][7]

This multi-step process is highly effective for anilines bearing electron-donating groups, such as the methoxy groups in our target precursor, which facilitate the critical cyclization step.[8]

Mechanistic Overview of the Gould-Jacobs Reaction

The reaction begins with a nucleophilic attack from the aniline's nitrogen atom on the electron-deficient carbon of DEEM, followed by the elimination of ethanol to form the key anilinomethylenemalonate intermediate. The subsequent high-temperature cyclization is a pericyclic reaction that forms the quinoline ring. The final step is a standard ester hydrolysis.

GJA_Mechanism General Mechanism of the Gould-Jacobs Reaction Aniline Aniline Derivative Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) QuinolineEster Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate->QuinolineEster Heat (>250°C) (Cyclization) - EtOH FinalAcid 4-Hydroxyquinoline- 3-carboxylic Acid QuinolineEster->FinalAcid 1. NaOH, H₂O/EtOH 2. H⁺ (Acidification) (Saponification)

Caption: The Gould-Jacobs reaction pathway.

Part 1: Synthesis of Key Precursors

A successful synthesis begins with high-quality starting materials. This section details the preparation of the two essential precursors: 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate (DEEM).

Preparation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline is typically prepared via the reduction of the corresponding nitroaromatic compound, 3,4-dimethoxynitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Catalyst Preparation: To a hydrogenation flask, add 3,4-dimethoxynitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen gas and then introduce hydrogen gas to the desired pressure (typically 3-4 atm).

  • Reaction: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-dimethoxyaniline, which is often a solid. The crude product can be used directly or recrystallized from a suitable solvent system (e.g., ethanol/water) if higher purity is required.

Preparation of Diethyl Ethoxymethylenemalonate (DEEM)

DEEM is a crucial C3 synthon for this reaction. It is synthesized by the reaction of diethyl malonate with triethyl orthoformate.[9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, combine diethyl malonate (1.0 eq), triethyl orthoformate (1.0 eq), and acetic anhydride (2.0 eq). Add a catalytic amount of anhydrous zinc chloride (approx. 0.5 g per mole of diethyl malonate).[9]

  • Heating: Heat the mixture in an oil bath to approximately 110-120 °C for 6-7 hours.[9] During this time, ethyl acetate, a byproduct, will begin to distill off.

  • Distillation: After the initial heating period, slowly increase the temperature to distill the remaining volatile components.

  • Purification: The crude residue is purified by vacuum distillation to yield pure diethyl ethoxymethylenemalonate as a colorless oil.[9]

Part 2: Step-by-Step Synthesis of this compound

This section outlines the core three-step synthesis from the prepared precursors.

Synthesis_Workflow Synthesis Workflow cluster_precursors Precursors cluster_steps Reaction Steps cluster_products Products A 3,4-Dimethoxyaniline Step1 Step 1: Condensation (Formation of Intermediate) A->Step1 B Diethyl Ethoxymethylenemalonate (DEEM) B->Step1 P1 Diethyl [[(3,4-dimethoxyphenyl)amino] methylene]malonate Step1->P1 Step2 Step 2: Thermal Cyclization (Quinoline Ring Formation) P2 Ethyl 4-hydroxy-6,7-dimethoxy quinoline-3-carboxylate Step2->P2 Step3 Step 3: Saponification (Ester Hydrolysis) P3 Final Product: 4-Hydroxy-6,7-dimethoxyquinoline- 3-carboxylic acid Step3->P3 P1->Step2 P2->Step3

Caption: Overall workflow for the synthesis.

Step 1: Condensation of 3,4-Dimethoxyaniline with DEEM

Causality: This initial step forms the acyclic precursor required for cyclization. The reaction is a nucleophilic substitution on the electron-deficient double bond of DEEM. It is typically performed neat (without solvent) at elevated temperatures to drive the reaction to completion and remove the ethanol byproduct.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heating: Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction mixture will become homogeneous and the color may darken.

  • Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the aniline.

  • Isolation of Intermediate: After cooling, the resulting viscous oil or solid is the crude intermediate, diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate. This intermediate is often of sufficient purity to be carried directly to the next step without further purification.

Step 2: Thermal Cyclization to form the Quinoline Ester

Causality: This is the critical ring-forming step. A high temperature (typically >250 °C) is required to provide the activation energy for the 6-electron electrocyclization.[6] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A ensures a uniform and controllable high temperature, which can significantly improve yields to over 90%.[6][10] Modern approaches may use microwave heating to shorten reaction times and improve efficiency.[11]

Experimental Protocol (Conventional Heating):

  • Solvent Preparation: In a large, three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250-260 °C.

  • Addition of Intermediate: Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. The addition should be controlled to maintain the temperature.

  • Reaction: Maintain the reaction mixture at 250-260 °C for 15-30 minutes. During this time, the cyclization occurs with the elimination of ethanol.

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Add a non-polar solvent like hexane or cyclohexane to precipitate the product. The solid ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate is then collected by filtration, washed with hexane to remove the high-boiling solvent, and dried.

Step 3: Saponification to the Final Carboxylic Acid

Causality: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.[12][13] Subsequent acidification protonates the carboxylate and the 4-hydroxy group (which exists as a 4-olate under basic conditions), causing the final product to precipitate from the aqueous solution.

Experimental Protocol:

  • Reaction Setup: Suspend the crude ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Hydrolysis: Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature and filter if necessary. Slowly acidify the clear filtrate with a mineral acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2-3.

  • Isolation: A precipitate of this compound will form. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Data Summary

The following table summarizes the key parameters for each step of the synthesis. Note that yields are representative and can vary based on reaction scale and purification efficiency.

StepKey ReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1: Condensation 3,4-Dimethoxyaniline, DEEMNeat100-1101-2>95 (crude)
2: Cyclization Diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonateDowtherm A250-2600.25-0.585-95
3: Saponification Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylateEtOH / H₂OReflux (~80-90)1-290-98

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction is a robust and well-established pathway that provides reliable access to this valuable pharmaceutical intermediate. By understanding the mechanistic basis for each step—the initial nucleophilic condensation, the critical high-temperature electrocyclization, and the final saponification—researchers can effectively troubleshoot and optimize the process. The resulting compound serves as a versatile platform for the development of novel therapeutics, underscoring the enduring importance of classic organic reactions in modern drug discovery.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikiwand. Retrieved January 4, 2026, from [Link]

  • Cieplik, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Synthesis of Diethyl Ethoxymethylenemalonate. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Available at: [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2020, January 15). YouTube. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. Retrieved January 4, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 4, 2026, from [Link]

  • diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

  • Cp*Co(III)-Catalyzed C(8)-Nucleophilic Cascade Cyclization of Quinoline N-Oxide with 1,6-Enyne. (2023, March 16). Organic Letters. Available at: [Link]

  • SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. (2013, November 29). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Preparation method of ethoxy diethyl methylene malonate. (n.d.). Google Patents.
  • Preparation method of ethoxymethylidene diethyl malonate. (n.d.). Google Patents.
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  • Intermediate-compounds-and-processes-for-the-preparation-of-quinoline-derivatives-such-as-Laquinimod-sodium.pdf. (2012, May 31). ResearchGate. Available at: [Link]

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  • Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections delve into its structural features, solubility, lipophilicity, and ionization characteristics, offering both theoretical insights and practical methodologies for their determination.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1] Their versatile chemical nature and ability to interact with various biological targets have led to their development as anticancer, antimalarial, and antibacterial agents.[2][3][4] this compound, with its characteristic quinolone core, carboxylic acid, and methoxy substitutions, presents a unique profile for potential therapeutic applications. Understanding its fundamental physicochemical properties is a critical first step in the rational design and development of novel drug candidates.

Molecular Structure and Key Physicochemical Descriptors

The structure of this compound (CAS No: 26893-22-1) is characterized by a quinoline ring system with a hydroxyl group at position 4, a carboxylic acid group at position 3, and two methoxy groups at positions 6 and 7.[5] This arrangement of functional groups dictates its chemical behavior and interaction with biological systems.

The molecule can exist in tautomeric forms, a common feature for 4-hydroxyquinolines, where the keto-enol equilibrium can influence its reactivity and binding characteristics. The presence of both acidic (carboxylic acid and phenolic hydroxyl) and basic (quinoline nitrogen) centers suggests a zwitterionic character in the solid state and in solutions of varying pH.[6][7]

Table 1: Calculated Physicochemical Properties of this compound [5]

PropertyValue
Molecular Formula C₁₂H₁₁NO₅
Molecular Weight 249.223 g/mol
Exact Mass 249.06372245 Da
LogP 1.65580
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 3
Complexity 392
Polar Surface Area (PSA) 88.88 Ų

Synthesis Pathway

A plausible synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. The synthesis of the ethyl ester, 1,4-dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester, can be achieved through a thermal cyclization reaction.[8]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate[8]
  • Reactant Preparation: Begin with [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester.

  • Cyclization: Add the reactant to hot diphenyl ether (bath temperature 275 °C) with stirring.

  • Reaction Time: Maintain stirring for 15 minutes.

  • Cooling and Crystallization: Allow the reaction mixture to cool to 50 °C to induce crystallization.

  • Isolation: Collect the resulting crystals by suction filtration.

  • Washing and Drying: Wash the crystals thoroughly with ether and dry under vacuum to yield the ethyl ester.

The final step to obtain this compound is the hydrolysis of the synthesized ethyl ester, typically under basic or acidic conditions, followed by neutralization to precipitate the carboxylic acid.

G reactant [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester solvent Hot Diphenyl Ether (275 °C) reactant->solvent Add to cyclization Thermal Cyclization (15 min) solvent->cyclization cooling Cooling to 50 °C cyclization->cooling filtration Suction Filtration cooling->filtration washing Washing with Ether filtration->washing drying Vacuum Drying washing->drying ester Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate drying->ester hydrolysis Hydrolysis (Acidic or Basic) ester->hydrolysis product This compound hydrolysis->product

Figure 1: General workflow for the synthesis of this compound.

Ionization Constant (pKa)

The pKa value is a critical parameter that governs the degree of ionization of a molecule at a given pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADMET) properties.[9] For this compound, there are multiple ionizable groups: the carboxylic acid, the phenolic hydroxyl group, and the quinoline nitrogen. The interplay of these groups will result in multiple pKa values.

Methodology for pKa Determination: UV-Vis Spectrophotometry

Spectrophotometric determination is a common and reliable method for measuring pKa values of ionizable compounds.[10] The principle lies in the difference in the UV-Vis absorption spectra of the ionized and non-ionized forms of the molecule.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve the same final concentration.

  • Spectral Measurement: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

G cluster_prep Sample Preparation cluster_measurement Measurement & Analysis stock Prepare Stock Solution samples Prepare Samples in Buffers stock->samples buffers Prepare Buffers of Varying pH buffers->samples spectro Record UV-Vis Spectra samples->spectro plot Plot Absorbance vs. pH spectro->plot pka Determine pKa plot->pka

Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (LogP and LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.[11][12] LogP refers to the partitioning of the neutral species between an organic and an aqueous phase, while LogD accounts for both neutral and ionized species at a specific pH.

The calculated LogP value for this compound is approximately 1.66, suggesting a moderate level of lipophilicity.[5]

Methodology for LogP/LogD Determination: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the indirect determination of lipophilicity.[13] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard Preparation: Prepare solutions of standard compounds with known LogP values.

  • Sample Preparation: Prepare a solution of the test compound.

  • Chromatographic Analysis: Inject the standards and the sample onto the RP-HPLC system and record the retention times.

  • Data Analysis: Calculate the capacity factor (k) for each compound. Plot the log k of the standards against their known LogP values to create a calibration curve. Use the log k of the test compound to determine its LogP from the calibration curve.

Solubility

The solubility of this compound is expected to be highly dependent on the pH of the medium due to its multiple ionizable functional groups.[14] In acidic solutions, the carboxylic acid will be protonated, potentially reducing its aqueous solubility. Conversely, in basic solutions, the carboxylic acid and phenolic hydroxyl groups will be deprotonated, forming salts that are generally more water-soluble.

Crystal Structure Considerations

Conclusion

The physicochemical properties of this compound, including its molecular structure, pKa, lipophilicity, and solubility, are fundamental to its potential as a drug candidate. This guide has provided an in-depth overview of these properties and the experimental methodologies for their determination. A thorough understanding and characterization of these parameters are essential for researchers in the field of drug discovery and development to optimize the compound's ADMET profile and advance its therapeutic potential.

References

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Unraveling the Anticancer Potential of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid: A Proposed Mechanism of Action and Framework for Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a detailed exploration of the putative mechanism of action for the novel compound 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid in cancer cells. As direct experimental data for this specific molecule is emerging, this guide synthesizes evidence from structurally related quinoline derivatives to construct a scientifically rigorous hypothesis of its anticancer activities. It is designed not as a definitive statement, but as a foundational blueprint for researchers, offering a proposed mechanism and a comprehensive experimental framework for its validation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have been successfully developed into drugs for various diseases, with a particularly significant impact in oncology.[2][3] Marketed anticancer agents and numerous clinical candidates feature the quinoline scaffold, demonstrating its versatility in targeting key pathways of cancer progression.[2][4] These mechanisms are diverse, ranging from the inhibition of protein kinases and topoisomerases to the disruption of tubulin polymerization and the induction of apoptosis.[5]

This guide focuses on a specific, promising derivative: This compound . Its structure is a composite of several pharmacophores known to confer anticancer activity:

  • The quinoline core provides the planar heterocyclic system common to many DNA intercalators and kinase inhibitors.

  • The 6,7-dimethoxy substitution is a key feature in several potent inhibitors of receptor tyrosine kinases, notably c-Met.[6]

  • The 4-hydroxy (or 4-oxo tautomer) group is present in quinolones that exhibit a range of activities, including potential PI3Kα inhibition.[7]

  • The 3-carboxylic acid moiety can enhance selectivity for the acidic tumor microenvironment and provide a crucial interaction point with target proteins.[8]

Given this structural pedigree, we propose that this compound functions as a multi-target agent. This guide will dissect its putative mechanism by exploring its likely molecular targets, the resulting cellular consequences, and a detailed experimental strategy to validate these hypotheses.

Part 1: A Multi-Pronged Attack: Putative Molecular Mechanisms of Action

We hypothesize that the anticancer efficacy of this compound stems from its ability to simultaneously engage multiple critical nodes of cancer cell signaling and maintenance.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The aberrant activation of RTKs is a hallmark of many cancers, driving proliferation, survival, and metastasis. The 6,7-dimethoxyquinoline scaffold is a well-established pharmacophore for targeting the ATP-binding pocket of kinases like c-Met (Hepatocyte Growth Factor Receptor).[6]

Primary Putative Target: c-Met Kinase Deregulated c-Met signaling is implicated in tumorigenesis and metastasis.[6] We propose that this compound acts as a potent inhibitor of c-Met. By occupying the ATP-binding site, the compound would prevent kinase activation and autophosphorylation, thereby blocking downstream signaling cascades critical for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6]

Secondary Putative Targets: VEGFR, EGFR The broader quinoline class has yielded numerous inhibitors of other key RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4] It is plausible that our lead compound exhibits inhibitory activity against these targets, contributing to a broader anti-angiogenic and anti-proliferative profile.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Hydroxy-6,7-dimethoxy quinoline-3-carboxylic acid RTK c-Met / VEGFR / EGFR Compound->RTK Inhibits ATP Binding RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription ERK->Transcription

Caption: Proposed inhibition of RTK signaling by the compound.

Disruption of DNA Maintenance via Topoisomerase I Inhibition

Topoisomerase I (TOP1) is an essential enzyme that resolves DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell death. The planar aromatic structure of the quinoline nucleus is well-suited for intercalation into DNA, stabilizing the TOP1-DNA cleavage complex.[9] Structurally related 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[9] We hypothesize that this compound shares this mechanism, leading to catastrophic DNA damage in rapidly dividing cancer cells.

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA TOP1 Topoisomerase I (TOP1) Supercoiled_DNA->TOP1 Binding Cleavage_Complex TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex DNA Cleavage Compound Quinoline Compound Compound->Cleavage_Complex Stabilizes DNA_Breaks DNA Strand Breaks (Replication Fork Collision) Cleavage_Complex->DNA_Breaks Inhibition of Re-ligation Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition.

Part 2: Cellular Ramifications of Molecular Targeting

The proposed molecular interventions converge to produce potent, cancer-specific cytotoxic effects, primarily through the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Inhibition of RTK signaling pathways, particularly the PI3K/AKT axis, and the generation of DNA damage are potent triggers for cell cycle checkpoint activation. This prevents damaged cells from progressing through mitosis. We anticipate that treatment with this compound will lead to an accumulation of cells in the G2/M phase of the cell cycle, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[5]

Triggering Apoptotic Cell Death

Apoptosis, or programmed cell death, is a primary outcome for effective anticancer agents. The proposed mechanisms can activate both major apoptotic pathways:

  • Intrinsic (Mitochondrial) Pathway: DNA damage (from TOP1 inhibition) and loss of survival signals (from RTK inhibition) can lead to the release of cytochrome c from mitochondria, activating the caspase-9 and caspase-3/7 cascade.[10]

  • Extrinsic Pathway: Some kinase inhibitors can modulate death receptor signaling, potentially activating the caspase-8 cascade.[10]

Cellular_Consequences cluster_mechanisms Molecular Mechanisms cluster_effects Downstream Cellular Effects cluster_outcomes Final Cellular Outcomes RTK_Inhibition RTK Inhibition (c-Met, VEGFR) Signal_Loss Loss of Pro-Survival Signaling (p-AKT↓) RTK_Inhibition->Signal_Loss TOP1_Inhibition TOP1 Inhibition DNA_Damage DNA Damage (γH2AX↑) TOP1_Inhibition->DNA_Damage Apoptosis Apoptosis (Caspase-3/7 Activation) Signal_Loss->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis

Caption: Convergence of molecular mechanisms on cellular outcomes.

Part 3: A Roadmap for Validation: Key Experimental Protocols

The following protocols provide a self-validating system to rigorously test the proposed mechanisms of action.

Protocol 3.1: In Vitro Cytotoxicity Assessment (SRB Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., MKN-45 for c-Met, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

  • Cell Fixation: Gently wash cells with PBS, then fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash plates with water and air dry. Stain fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

  • Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Western Blot Analysis of RTK Signaling

Objective: To verify the inhibition of c-Met phosphorylation and downstream pathways.

  • Cell Treatment: Culture cells (e.g., MKN-45) to 70-80% confluency. Treat with the compound at 1x and 5x its IC50 value for a specified time (e.g., 6 hours). For c-Met, serum-starve cells overnight and stimulate with HGF (50 ng/mL) for 15 minutes before lysis.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Met, total Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands to determine the relative change in protein phosphorylation.

Protocol 3.3: Topoisomerase I DNA Relaxation Assay

Objective: To directly measure the inhibitory activity of the compound on TOP1.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and the assay buffer.

  • Compound Addition: Add varying concentrations of the compound or a known inhibitor (e.g., Camptothecin) to the reaction tubes.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

  • Analysis: Inhibition is indicated by the persistence of the supercoiled DNA band. The fully relaxed DNA band will be prominent in the no-inhibitor control.

Protocol 3.4: Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

  • Cell Treatment: Treat cancer cells with the compound at its IC50 value for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Incubate for 30 minutes in the dark. Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_start Initial Screening cluster_mechanism Mechanism Elucidation cluster_cellular Cellular Outcome Analysis SRB_Assay Protocol 3.1: In Vitro Cytotoxicity (SRB Assay) IC50 Determine IC50 Values SRB_Assay->IC50 Western_Blot Protocol 3.2: Western Blot (p-Met, p-AKT) IC50->Western_Blot Use IC50 conc. Cell_Cycle Protocol 3.4: Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Use IC50 conc. Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Use IC50 conc. TOP1_Assay Protocol 3.3: TOP1 DNA Relaxation Assay

Caption: Comprehensive workflow for mechanism of action validation.

Data Summary and Interpretation

The following table summarizes the hypothetical, yet expected, outcomes from the proposed experimental framework, which would collectively validate the proposed mechanism of action.

Experiment Metric Expected Outcome for Active Compound Interpretation
SRB Cytotoxicity Assay IC50 Value0.1 - 10 µM in sensitive cell lines (e.g., MKN-45)Potent anticancer activity.
Western Blotting p-Met / Total Met RatioSignificant decrease upon HGF stimulationDirect inhibition of c-Met kinase activity.
p-AKT / Total AKT RatioSignificant decreaseBlockade of the downstream PI3K/AKT pathway.
TOP1 DNA Relaxation Assay % Supercoiled DNARemains high in the presence of the compoundDirect enzymatic inhibition of Topoisomerase I.
Cell Cycle Analysis % Cells in G2/M PhaseSignificant increase compared to controlInduction of G2/M cell cycle arrest.
Apoptosis Assay % Annexin V Positive CellsSignificant increase compared to controlInduction of apoptotic cell death.

Conclusion

This compound is a rationally designed molecule that holds considerable promise as a novel anticancer agent. Based on a thorough analysis of its structural components and the broader quinoline literature, we propose a multi-target mechanism of action centered on the dual inhibition of critical receptor tyrosine kinases, such as c-Met, and the essential DNA maintenance enzyme, Topoisomerase I. This dual assault is predicted to culminate in potent and selective cancer cell killing via the induction of cell cycle arrest and apoptosis. The comprehensive experimental framework provided in this guide offers a clear and robust path for the definitive validation of this proposed mechanism, paving the way for its further preclinical and clinical development.

References

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  • An overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.

  • Potential biological targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). Benchchem.

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). Molecules, 28(13), 5199.

  • Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). (n.d.). ResearchGate.

  • 4-HYDROXY-2-QUINOLONES. 180. SYNTHESIS, CHEMICAL REACTIONS, AND ANALGESIC ACTIVITY OF 1-ALLYL-4-HYDROXY- 6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. (2019). Chemistry of Heterocyclic Compounds.

  • 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. (2012). Chemistry of Heterocyclic Compounds, 48(2), 320-326.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules, 27(23), 8345.

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 245, 114925.

  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (2017). Future Science OA, 3(4), FSO202.

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  • 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. (2017). ResearchGate.

  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. (2018). Biomedicine & Pharmacotherapy, 100, 282-295.

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In silico modeling of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid protein binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid Protein Binding

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a member of this class with potential for biological activity. This guide provides a comprehensive, in-depth technical walkthrough of a robust in silico workflow designed to investigate its protein binding characteristics. We navigate the entire computational pipeline, from initial target selection and rapid binding pose prediction using molecular docking, through the dynamic stability assessment of the protein-ligand complex via molecular dynamics (MD) simulations, to the rigorous calculation of binding free energy. This document is structured as a self-validating protocol, explaining not only the "how" but also the critical "why" behind each methodological choice. It is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize and predict small molecule-protein interactions at an atomic level.

Introduction

The Ligand: this compound

This compound (CAS: 26893-22-1) is a heterocyclic organic compound featuring a quinoline core.[1][2] The quinoline ring system is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific functional groups of this molecule—a carboxylic acid, a hydroxyl group, and two methoxy groups—provide multiple points for potential hydrogen bonding and other non-covalent interactions with a protein target, making it an intriguing candidate for investigation.

The Rationale for In Silico Analysis

Modern drug discovery is a resource-intensive process. Computational, or in silico, methods offer a powerful means to rationalize and accelerate this pipeline.[6] By simulating molecular interactions, we can predict the binding affinity and mechanism of a small molecule with its protein target, prioritize candidates for synthesis and experimental testing, and gain atomic-level insights that guide lead optimization.[7][8] This computational-first approach significantly reduces the time and cost associated with bringing a new drug to market.

Selecting a Protein Target: A Case Study Approach

While the specific protein target for this compound is not definitively established in the literature, related quinolinone derivatives have shown inhibitory activity against key enzymes in signaling pathways, such as phosphatidylinositol 3-kinase (PI3Kα).[4] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.

For the purpose of this technical guide, we will use Protein Kinase B (Akt1) , a primary downstream effector in the PI3K pathway, as our representative protein target. This provides a therapeutically relevant context to demonstrate the in silico workflow. We will utilize the crystal structure of human Akt1, available from the Protein Data Bank (PDB), for our modeling studies.

Part I: Molecular Docking - Predicting Binding Pose and Affinity

Principle and Objective

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a protein target.[6] The primary objectives are to identify the most likely binding mode and to estimate the strength of the interaction using a scoring function, which approximates the binding affinity.[9] While powerful for high-throughput screening, it is crucial to recognize its limitations, which primarily stem from treating the protein as largely rigid and the use of simplified scoring functions.[7]

Molecular Docking Workflow

The overall process involves preparing the ligand and protein structures, defining the search space for the interaction, running the docking algorithm, and analyzing the resulting poses.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure, Charges) grid_def Grid Box Definition (Define Binding Site) ligand_prep->grid_def protein_prep Protein Preparation (PDB, Add Hydrogens) protein_prep->grid_def run_dock Run Docking Simulation (e.g., AutoDock Vina) grid_def->run_dock analyze_results Analyze Results (Binding Energy, Pose Visualization) run_dock->analyze_results

Workflow for molecular docking.
Detailed Protocol: AutoDock Tools & Vina

This protocol uses the widely adopted AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.[10]

Step 1: Ligand Preparation

  • Causality: The ligand must be in a 3D format with correct atom types, charges, and defined rotatable bonds for the docking algorithm to explore its conformational space.

  • Action:

    • Obtain the 3D structure of this compound (e.g., from PubChem or by building it in molecular modeling software).

    • Load the ligand into ADT.

    • Compute Gasteiger charges, which are essential for calculating electrostatic interactions.

    • Detect the aromatic carbons and set the rotatable bonds.

    • Save the final prepared ligand in the .pdbqt format.

Step 2: Target Protein Preparation

  • Causality: The raw PDB structure contains non-essential molecules (like water) and lacks hydrogen atoms. It must be cleaned and completed to accurately represent the binding pocket environment.[11]

  • Action:

    • Download the PDB file for human Akt1 (e.g., PDB ID: 1UNQ) from the RCSB PDB.

    • Load the protein into ADT.

    • Remove all water molecules and any co-crystallized ligands or ions not relevant to the binding study.[11]

    • Add polar hydrogens to the protein, as these are critical for hydrogen bonding.[11]

    • Compute Kollman charges for the protein atoms.

    • Save the final prepared protein in the .pdbqt format.

Step 3: Grid Box Definition

  • Causality: The "grid box" defines the three-dimensional search space where the docking algorithm will attempt to place the ligand. Its size and location are critical; it should encompass the entire binding site without being excessively large, which would increase computation time unnecessarily.[11]

  • Action:

    • In ADT, with the prepared protein loaded, open the Grid Box tool.

    • Center the grid box on the known ATP-binding site of Akt1.

    • Adjust the dimensions of the box to ensure it fully encloses the active site, typically with a 4-5 Å buffer around the site's key residues.

    • Save the grid parameter file.

Step 4: Running the Docking Simulation

  • Causality: AutoDock Vina uses a stochastic global search algorithm to explore the ligand's conformational and orientational space within the grid box, guided by its scoring function.

  • Action:

    • Create a configuration file specifying the paths to the prepared protein (.pdbqt), ligand (.pdbqt), and the grid box parameters.

    • Execute AutoDock Vina from the command line, pointing to the configuration file.

    • The program will output a file containing the predicted binding poses, ranked by their calculated binding affinity scores.

Step 5: Analysis of Results

  • Causality: The output provides quantitative scores and 3D coordinates. This data must be visualized and interpreted to understand the nature of the predicted interactions.

  • Action:

    • Load the protein and the docked ligand poses into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Analyze the top-ranked pose. The binding affinity is given in kcal/mol, with more negative values indicating stronger predicted binding.[6]

    • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and protein residues.

Data Presentation: Docking Results

All quantitative data should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Akt1)Interaction Type
1-9.2Lys179, Glu228Hydrogen Bond (Carboxylate)
Val164, Leu264Hydrophobic
2-8.8Thr291, Asp292Hydrogen Bond (Hydroxyl)
Met281Hydrophobic
3-8.5Lys179, Asp292Hydrogen Bond (Carboxylate)

Part II: Molecular Dynamics - Simulating the Complex in a Dynamic Environment

Principle and Objective

While docking provides a static snapshot, proteins are dynamic entities. Molecular Dynamics (MD) simulations model the movements of atoms over time by solving Newton's equations of motion.[12] The objective is to assess the stability of the protein-ligand complex predicted by docking and to observe its behavior in a simulated physiological environment (water, ions, constant temperature and pressure).[7]

Molecular Dynamics Workflow

The MD workflow begins with the best docked complex and proceeds through system setup, equilibration, and a final production run for analysis.

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis prep_complex Prepare Complex (Docked Pose) gen_topo Generate Topologies (Protein & Ligand) prep_complex->gen_topo solvate Solvate & Add Ions (Water Box, Neutralize) gen_topo->solvate emin Energy Minimization solvate->emin equil Equilibration (NVT & NPT) emin->equil prod_md Production MD Run equil->prod_md analyze_traj Analyze Trajectory (RMSD, RMSF, H-Bonds) prod_md->analyze_traj

Workflow for molecular dynamics simulation.
Detailed Protocol: GROMACS

This protocol outlines the steps using GROMACS, a versatile and widely used MD engine.[13][14]

Step 1: System and Topology Preparation

  • Causality: The MD engine requires a "topology" file for both the protein and the ligand. This file defines all atoms, bonds, angles, dihedrals, and their associated force field parameters, which dictate how they interact.

  • Action:

    • Select the top-ranked docked pose from Part I.

    • Generate the protein topology using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36).[12]

    • Generate the ligand topology. This is a critical step, often requiring an external server like CGenFF or SwissParam to generate parameters compatible with the chosen protein force field.[13]

    • Combine the protein and ligand coordinate files and edit the main topology file to include the ligand parameters.[13]

Step 2: Solvation and Ionization

  • Causality: To simulate a realistic cellular environment, the complex must be placed in a periodic box of water molecules, and its net charge must be neutralized by adding counter-ions.

  • Action:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) using gmx editconf.

    • Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge using gmx genion.[13]

Step 3: Energy Minimization

  • Causality: The initial system may contain unfavorable steric clashes. Energy minimization using an algorithm like steepest descent removes these high-energy contacts and brings the system to a local energy minimum.

  • Action: Run gmx grompp to assemble the system files and gmx mdrun to perform the energy minimization.

Step 4: System Equilibration

  • Causality: Before the production simulation, the system must be brought to the desired temperature and pressure. This is done in two phases while keeping the protein and ligand positions restrained to allow the solvent to equilibrate around them.

  • Action:

    • NVT Equilibration: Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature to stabilize the system's temperature.[15]

    • NPT Equilibration: Run a subsequent simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature to stabilize the pressure and ensure the correct solvent density.[15]

Step 5: Production MD Run

  • Causality: This is the main data collection phase. With restraints removed, the system is allowed to evolve freely for an extended period (e.g., 100 ns or more) to sample its conformational space.

  • Action: Run the final production simulation using gmx mdrun.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. High fluctuations in the binding site could indicate an unstable interaction.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to confirm if the key interactions predicted by docking are stable.

Data Presentation: MD Analysis Summary
MetricValueInterpretation
Average Protein RMSD0.25 nmThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.15 nmThe ligand remains stably bound in the active site.
Stable H-BondsLys179, Asp292The key hydrogen bonds identified in docking are maintained.

Part III: Binding Free Energy Calculations

Principle and Objective

For a more accurate and physically meaningful estimation of binding affinity than docking scores, we can calculate the binding free energy from the MD simulation trajectory.[16] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for this purpose.[17] They calculate the free energy of the complex, protein, and ligand separately and combine them to find the binding free energy (ΔG_bind).[17]

MM/PBSA Workflow

This method post-processes the MD trajectory to calculate the individual energy components contributing to binding.

G cluster_prep Input cluster_calc Calculation cluster_analysis Output md_traj MD Trajectory (from Production Run) extract_frames Extract Snapshot Frames md_traj->extract_frames calc_g_complex Calculate G_complex extract_frames->calc_g_complex calc_g_protein Calculate G_protein extract_frames->calc_g_protein calc_g_ligand Calculate G_ligand extract_frames->calc_g_ligand calc_delta_g Calculate ΔG_bind = G_complex - (G_protein + G_ligand) calc_g_complex->calc_delta_g calc_g_protein->calc_delta_g calc_g_ligand->calc_delta_g

Workflow for MM/PBSA binding free energy calculation.
Protocol for MM/PBSA Calculation

This protocol uses the g_mmpbsa tool, which is compatible with GROMACS trajectories.

  • Trajectory Extraction: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract snapshots (frames) at regular intervals (e.g., every 100 ps). This creates an ensemble of representative structures.

  • Energy Component Calculation: For each snapshot, the g_mmpbsa tool calculates the necessary energy terms for the complex, the isolated protein, and the isolated ligand. These terms include:

    • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solv: Solvation free energy, which is further divided into a polar component (calculated via Poisson-Boltzmann) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA).

  • Final Calculation: The tool averages the results over all snapshots to compute the final binding free energy according to the equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - TΔS (Note: The entropy term, -TΔS, is computationally expensive and often omitted, yielding a relative binding energy rather than an absolute one).[18]

Data Presentation: Binding Free Energy
Energy ComponentAverage Contribution (kJ/mol)
van der Waals Energy-180.5
Electrostatic Energy-95.2
Polar Solvation Energy+195.8
Nonpolar (SASA) Energy-22.1
Total ΔG_binding (MM/PBSA) -102.0

Interpretation: The negative ΔG value indicates a favorable binding interaction. The decomposition shows that both van der Waals and electrostatic energies are the primary driving forces for binding, while the polar solvation energy opposes it, which is typical for binding events that displace ordered water molecules.

Conclusion and Future Directions

This guide has detailed an integrated in silico strategy for characterizing the binding of this compound to a protein target, using Akt1 as a case study. The workflow progresses logically from rapid, hypothesis-generating docking to a more rigorous assessment of complex stability and binding free energy through MD simulations and MM/PBSA calculations.

The results from this computational pipeline provide a strong, atomistically-detailed hypothesis of the binding mechanism. The logical next steps would involve experimental validation, such as obtaining an IC50 value through an in vitro kinase assay. The structural insights gained, particularly the identification of key interacting residues, can guide the rational design of more potent and selective analogues in a subsequent lead optimization campaign.

References

  • Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. In K. Merz & B. Roux (Eds.), Biological Membranes. Springer.
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  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials.[11]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com.[13]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.[17]

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  • Smolecule. (n.d.). Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Retrieved from Smolecule.[3]

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  • Csomos, P., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(10), 1373.[5]

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The Therapeutic Renaissance of the Dimethoxyquinoline Scaffold: A Technical Guide to a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its myriad derivatives, those bearing dimethoxy substituents have garnered significant attention for their diverse and potent pharmacological activities. This in-depth technical guide provides a comprehensive review of the therapeutic potential of dimethoxyquinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the critical role of the dimethoxy functionalization, explore the multifaceted mechanisms of action across various disease models, and provide insights into the structure-activity relationships that govern their biological effects. This guide will cover their well-established anticancer properties and their emerging roles as antimicrobial, anti-inflammatory, and neuroprotective agents, offering a holistic view of this versatile scaffold's promise in modern drug discovery.

The Quinoline Core and the Significance of Dimethoxy Substitution

The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The dimethoxy substitution pattern, most commonly at the 6 and 7 positions of the quinoline ring, has been shown to be a crucial determinant of the biological activity of these compounds. These methoxy groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The presence of these groups has been linked to enhanced potency and selectivity for various targets, making dimethoxyquinoline a key pharmacophore in the design of novel therapeutics.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Dimethoxyquinoline derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and survival.

Kinase Inhibition: Targeting Aberrant Signaling

A primary mechanism through which dimethoxyquinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[2]

  • c-Met Inhibition: Several 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[2] By competitively binding to the ATP pocket of the c-Met catalytic domain, these compounds block its autophosphorylation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[2]

  • EGFR and VEGFR Inhibition: The 4-anilino-6,7-dimethoxyquinazoline scaffold, a close structural relative, is a well-established inhibitor of the epidermal growth factor receptor (EGFR).[2] Some dimethoxyquinoline analogs also exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[2][4]

Signaling Pathway of Kinase Inhibition by Dimethoxyquinoline Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates DMQ Dimethoxyquinoline Derivative DMQ->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Inhibition of receptor tyrosine kinase signaling by dimethoxyquinoline derivatives.

Topoisomerase I Inhibition: Inducing DNA Damage

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors.[5][6] TOP1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[5] These derivatives stabilize the TOP1-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, cell death.[5]

G9a Inhibition: Epigenetic Modulation

Derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been identified as potent inhibitors of the histone lysine methyltransferase G9a.[7] G9a is involved in epigenetic regulation, and its overexpression is associated with a poor prognosis in several cancers.[7] The dimethoxy groups on the quinoline ring are crucial for potent G9a inhibitory activity.[7]

Structure-Activity Relationship (SAR) in Anticancer Activity

SAR studies have provided valuable insights for the optimization of dimethoxyquinoline derivatives as anticancer agents:

  • C-4 Position: Substitution at the 4-position of the quinoline ring is critical. For kinase inhibitors, anilino or phenoxy groups with specific substituents can significantly enhance potency.[2][3] For topoisomerase I inhibitors, an alkoxy group at this position is a key feature.[5]

  • C-2 Position: The nature of the substituent at the 2-position also influences activity. For example, in 4-alkoxy-2-arylquinolines, a p-substituted phenyl group at C-2 contributes to potent anticancer activity.[5][6]

  • Dimethoxy Groups: The 6,7-dimethoxy substitution pattern is a recurring motif in potent anticancer derivatives, highlighting its importance for target engagement and overall activity.[7]

Derivative Class Target Example Compound IC50 (µM) Cell Line Reference
6,7-dimethoxy-4-anilinoquinolinec-MetCompound 12n0.030-[3]
4-alkoxy-2-aryl-6,7-dimethoxyquinolineTopoisomerase ICompound 14m1.26 (GI50)NCI-59 panel[5]
2,4-diamino-6,7-dimethoxyquinolineG9aCompound 41--[7]

Antimicrobial Potential: A New Frontier in Infectious Disease

Dimethoxyquinoline derivatives are emerging as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives have shown potential as antibacterial agents, particularly against Staphylococcus aureus.[8] Docking studies suggest that these compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[8] Some 8-methoxy-4-methyl-quinoline derivatives have demonstrated potent activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[9]

Antifungal Activity

The antifungal potential of dimethoxyquinoline derivatives has also been explored. For instance, 3,3'-dimethoxycurcumin, a compound with a related structural motif, has shown promising antifungal activity against various dermatophytes and Candida species, with MIC values ranging from 1.9 to 62.5 µg/mL.[10] Some novel 6,7-dimethoxyquinazoline derivatives have also exhibited antifungal activity against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus.[7]

Derivative Class Organism MIC (µg/mL) Reference
8-methoxy-4-methyl-quinolineStaphylococcus aureus3.125[9]
8-methoxy-4-methyl-quinolineEscherichia coli6.25[9]
3,3'-dimethoxycurcuminDermatophytes1.9 - 62.5[10]
3,3'-dimethoxycurcuminCandida species15.6 - 62.5[10]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Dimethoxy-substituted heterocyclic compounds have demonstrated notable anti-inflammatory effects.

Inhibition of Inflammatory Mediators

Studies on 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have revealed their potential as anti-inflammatory agents.[3][11] The therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[3][11] Some dimethoxy flavone derivatives have been shown to inhibit both COX-1 and COX-2, with a preferential inhibition of COX-2.[2] They also demonstrated a concentration-dependent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Method)

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of bovine serum albumin in phosphate-buffered saline (pH 7.4).

    • Prepare stock solutions of the test dimethoxyquinoline derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To 500 µL of the bovine serum albumin solution, add 50 µL of the test compound or standard drug at various concentrations.

    • A control group should consist of the albumin solution and the solvent.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value (the concentration required to inhibit 50% of protein denaturation) can then be determined.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that dimethoxyquinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1]

Alzheimer's Disease

Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives have been investigated for their potential in Alzheimer's therapy.[12][13] These compounds have been shown to inhibit acetylcholinesterase, a key enzyme in the degradation of the neurotransmitter acetylcholine, and to reduce the aggregation of β-amyloid particles, a hallmark of Alzheimer's pathology.[12][13] In silico studies of 4-chloro-6,7-dimethoxyquinazoline also suggest its potential as an anti-Alzheimer's agent.

Parkinson's Disease

The neuroprotective effects of quinoline derivatives are also being explored in the context of Parkinson's disease.[14][15] The pathogenesis of Parkinson's is linked to the loss of dopaminergic neurons, oxidative stress, and neuroinflammation.[14] Some tetrahydroisoquinoline derivatives, which share a structural resemblance to the quinoline core, have been studied as potential Parkinson's disease-inducing substances, providing insights into the neurotoxic mechanisms that could be targeted for therapeutic intervention.[16]

Potential Neuroprotective Mechanisms of Dimethoxyquinoline Derivatives

cluster_AD Alzheimer's Disease cluster_PD Parkinson's Disease DMQ Dimethoxyquinoline Derivatives AChE Acetylcholinesterase DMQ->AChE Inhibits Abeta β-Amyloid Aggregation DMQ->Abeta Inhibits OxidativeStress Oxidative Stress DMQ->OxidativeStress Reduces Neuroinflammation Neuroinflammation DMQ->Neuroinflammation Reduces NeuronalSurvival Neuronal Survival and Function AChE->NeuronalSurvival Modulates Abeta->NeuronalSurvival Impacts OxidativeStress->NeuronalSurvival Impacts Neuroinflammation->NeuronalSurvival Impacts

Caption: Multifaceted neuroprotective mechanisms of dimethoxyquinoline derivatives.

Synthesis and Characterization

The synthesis of dimethoxyquinoline derivatives typically involves multi-step procedures. A common precursor is 4-chloro-6,7-dimethoxyquinoline, which can be synthesized from 3,4-dimethoxyacetophenone through nitration, condensation, reduction/cyclization, and chlorination steps.[17] This key intermediate can then be reacted with various nucleophiles, such as anilines or phenols, to generate a library of derivatives.[9][12]

General Synthetic Workflow for 6,7-Dimethoxy-4-substituted-quinolines

Start 3,4-Dimethoxy- acetophenone Intermediate1 2-Nitro-4,5-dimethoxy- acetophenone Start->Intermediate1 Nitration Intermediate2 1-(4,5-Dimethoxy-2-nitrophenyl) -3-(dimethylamino)propen-1-one Intermediate1->Intermediate2 Condensation Intermediate3 4-Hydroxy-6,7- dimethoxyquinoline Intermediate2->Intermediate3 Reduction & Cyclization KeyIntermediate 4-Chloro-6,7- dimethoxyquinoline Intermediate3->KeyIntermediate Chlorination FinalProduct 6,7-Dimethoxy-4- substituted-quinoline Derivative KeyIntermediate->FinalProduct Nucleophile Substituted Aniline/ Phenol/Piperazine Nucleophile->FinalProduct Nucleophilic Aromatic Substitution

Caption: A common synthetic route to dimethoxyquinoline derivatives.

The characterization of these compounds relies on standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.[18]

Toxicity and Future Perspectives

While the therapeutic potential of dimethoxyquinoline derivatives is vast, a thorough evaluation of their safety profile is crucial for their clinical translation. In silico and in vivo studies on some quinoline derivatives have suggested that they are of low to moderate toxicity.[19] However, comprehensive toxicological studies, including acute and chronic toxicity, as well as safety pharmacology assessments, are necessary for any lead candidates.[20]

The future of dimethoxyquinoline research lies in the continued exploration of their diverse biological activities. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties is a key objective. Furthermore, investigating their potential as antiviral and antimalarial agents could open up new avenues for the treatment of infectious diseases.[18][21] The multi-target nature of some of these compounds also makes them attractive candidates for the development of therapies for complex multifactorial diseases.

Conclusion

Dimethoxyquinoline derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer agents, coupled with their emerging potential in treating infectious, inflammatory, and neurodegenerative diseases, underscores their importance in modern drug discovery. The insights into their synthesis, mechanisms of action, and structure-activity relationships provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable class of compounds. Continued investigation and optimization of dimethoxyquinoline derivatives hold the promise of delivering novel and effective therapies for a wide range of human diseases.

References

  • NOVEL 6,7-DIMETHOXYQUINAZOLIN-4(3H)-ONE DERIVATIVES AS PROMISING COMPOUNDS FOR THE THERAPY OF ALZHEIMER'S DISEASE. PROBLEMS OF BIOLOGICAL, MEDICAL AND PHARMACEUTICAL CHEMISTRY. Available at: [Link].

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link].

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An In-depth Technical Guide to the Structure-Activity Relationship of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a privileged heterocyclic motif that forms the structural core of a multitude of biologically active compounds. Its inherent versatility has made it a focal point in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives, offering insights into the rational design of novel therapeutic agents.

The 4-Hydroxyquinoline Core: A Foundation for Diverse Biological Activity

The 4-hydroxyquinoline nucleus, also known as 4-quinolinol, is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a hydroxyl group at the C-4 position.[4] This core structure is a key building block in the synthesis of a wide range of compounds and is found in various natural products and synthetic drugs.[3][5] The biological activity of these compounds is profoundly influenced by the tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms.[6] The specific tautomer present can impact receptor binding and overall pharmacological effect.

Synthetic Pathways to 4-Hydroxyquinoline Derivatives

The construction of the 4-hydroxyquinoline scaffold and its analogs is primarily achieved through well-established cyclization reactions. Understanding these synthetic routes is crucial for accessing diverse derivatives for SAR studies.

Key Synthetic Methodologies:

  • Conrad-Limpach Reaction: This method involves the reaction of anilines with β-ketoesters to form the 4-hydroxyquinoline core.[5][7]

  • Gould-Jacobs Reaction: A versatile approach that utilizes the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by thermal cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate.[5][8][9]

  • Modified Mannich Reaction: This reaction can be used for the aminomethylation of pre-formed 4-hydroxyquinolines, introducing substituents at the C-3 position.[7][10]

  • Knoevenagel Condensation: Employed to introduce benzylidene groups at the C-3 position by reacting 4-hydroxyquinolines with aromatic aldehydes.[7][10]

Experimental Protocol: Gould-Jacobs Cyclization for Ethyl 4-hydroxyquinoline-3-carboxylate [8]

  • Condensation: Aniline is condensed with diethyl 2-(ethoxymethylene)malonate (EMME). The mixture is heated, typically at 120°C, for a defined period, for example, one hour.

  • Cyclization: The resulting intermediate, diethyl 2-((phenylamino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether, often with a catalytic amount of an acid like 2-chlorobenzoic acid.

  • Heating: The reaction mixture is heated to a high temperature, for instance, 250°C, for a couple of hours.

  • Isolation: Upon cooling, the reaction mixture is treated with a non-polar solvent like n-hexane to precipitate the product. The solid is then filtered, dried, and can be further purified by crystallization from a suitable solvent like ethanol.

dot

Caption: A simplified workflow of the Gould-Jacobs reaction for synthesizing the 4-hydroxyquinoline core.

Unraveling the Structure-Activity Relationship (SAR)

The biological profile of 4-hydroxyquinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring. A systematic analysis of these relationships is paramount for optimizing potency and selectivity.

Key Pharmacophoric Features and SAR Insights:

  • C2-Position: Substitutions at this position can significantly modulate activity. For instance, a 2-carboxylic acid derivative, kynurenic acid, is a known neuroprotective agent.[7][10] Other modifications, such as the introduction of pyrazole-containing moieties, have been explored for antiviral activity.[11]

  • C3-Position: This position is a critical determinant for various biological activities.

    • Antimicrobial Activity: A carboxyl group or a long alkyl side chain at C-3 is often crucial for antibacterial and antifungal effects.[5][12] The length of the alkyl chain has been shown to have a dramatic impact on antimicrobial potency.[12]

    • Anticancer Activity: Carboxamide functionalities at the C-3 position are a common feature in derivatives with anticancer properties.[1]

    • Anti-HIV Activity: The introduction of carbohydrazide derivatives at C-3 has been investigated for inhibiting HIV-1 replication.[8] The adjacent hydroxyl and carboxylic acid-derived groups can act as a metal-binding pharmacophore, chelating essential metal ions in the active site of enzymes like HIV-1 integrase.[8]

  • C4-Position: The hydroxyl group at C-4 is a key feature. Its ability to participate in hydrogen bonding and metal chelation is often central to the mechanism of action.[8][13] In some cases, replacing the hydroxyl group with a dialkylaminoalkyl side chain has been found to be optimal for certain activities.[5]

  • Benzene Ring (Positions C5-C8): Substituents on the benzene portion of the quinoline ring play a vital role in fine-tuning the pharmacological profile.

    • Antimicrobial Activity: The introduction of a fluorine atom at the C-6 position has been shown to dramatically enhance antibacterial activity, a principle famously applied in the development of fluoroquinolone antibiotics.[12] Halogenation at C-6 and C-7 can significantly impact antimicrobial potency.[12]

    • Antiviral Activity: A fluorine atom at the C-6 position has also been found to be beneficial for antiviral activity against viruses like influenza.[14]

    • Anticancer Activity: Chloro-substitution at the C-6 position has been incorporated into N-phenyl-4-hydroxy-2-quinolone-3-carboxamides designed as anticancer agents.[1]

    • General Effects: Electron-withdrawing groups at the C-7 position are generally essential for high antimalarial potency.[15]

dot

SAR_Summary HQ_core 4-Hydroxyquinoline Core C2 C2-Position - Neuroprotection (e.g., KYNA) - Antiviral activity HQ_core->C2 C3 C3-Position - Antimicrobial (Alkyl chain) - Anticancer (Carboxamide) - Anti-HIV (Carbohydrazide) HQ_core->C3 C4 C4-Hydroxyl - Metal Chelation - Hydrogen Bonding HQ_core->C4 Benzene_Ring Benzene Ring (C5-C8) - C6-Fluoro (Antibacterial/Antiviral) - C7-EWG (Antimalarial) HQ_core->Benzene_Ring

Caption: Key positions on the 4-hydroxyquinoline scaffold and their influence on biological activity.

Diverse Biological Activities and Mechanisms of Action

The versatility of the 4-hydroxyquinoline scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities.

Table 1: Overview of Biological Activities of 4-Hydroxyquinoline Derivatives

Biological ActivityKey Structural Features and ExamplesPutative Mechanism of ActionReferences
Antimicrobial C3-carboxyl or long alkyl chain; C6-fluoro substitution (Fluoroquinolones).Inhibition of bacterial DNA gyrase and topoisomerase IV.[10][12][2][7][10][12]
Antiviral 4-hydroxyquinoline-3-carbohydrazides against HIV-1; pyrazole derivatives against coronaviruses.Inhibition of viral enzymes like HIV-1 integrase through metal chelation; targeting viral proteins essential for replication.[6][8][11][6][8][11]
Anticancer C3-carboxamide derivatives; N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides.Inhibition of kinases such as PI3Kα; induction of apoptosis; cell cycle arrest.[1][16][17][1][16][17][18]
Antimalarial 4-aminoquinoline derivatives (structurally related); C7-electron-withdrawing group.Inhibition of heme detoxification in the parasite.[15][19][15][19]
Anti-inflammatory 4-hydroxy-2-quinolinone carboxamides.Inhibition of enzymes like lipoxygenase (LOX).[1][1]
Neuroprotective Kynurenic acid (2-carboxy-4-hydroxyquinoline).Antagonist of ionotropic glutamate receptors.[7][10][7][10]
Future Perspectives and Drug Development

The 4-hydroxyquinoline scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research directions include:

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets to address complex diseases like cancer.[1]

  • Scaffold Hopping: Utilizing the 4-hydroxyquinoline core as a template to design novel scaffolds with improved properties.[20]

  • Combating Drug Resistance: Synthesizing new derivatives with novel mechanisms of action to overcome existing drug resistance in infectious diseases and cancer.[12]

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by different 4-hydroxyquinoline derivatives to guide rational drug design.

Conclusion

The 4-hydroxyquinoline core represents a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents. A thorough understanding of its structure-activity relationships is fundamental for the rational design of new, more potent, and selective drugs. By strategically modifying the substituents at key positions on the quinoline ring, researchers can fine-tune the pharmacological properties of these compounds to address a multitude of diseases. Continued exploration of the chemical space around the 4-hydroxyquinoline scaffold holds immense promise for the discovery of next-generation therapeutics.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2020). Scirp.org. Retrieved January 4, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. Retrieved January 4, 2026, from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2024). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Examples of 4-hydroxy and related quinolines as drug molecules. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. (2024). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. Retrieved January 4, 2026, from [Link]

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. (2013). University of Texas Southwestern Medical Center. Retrieved January 4, 2026, from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Retrieved January 4, 2026, from [Link]

  • Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). (2021). Human Metabolome Database. Retrieved January 4, 2026, from [Link]

  • (PDF) 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The chemistry of 4-hydroxyquinolines. (1948). PubMed. Retrieved January 4, 2026, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2024). YouTube. Retrieved January 4, 2026, from [Link]

  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Structure--activity relationship of quinolones. (1989). PubMed. Retrieved January 4, 2026, from [Link]

  • Synthesis, antioxidant and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2021). National Institutes of Health. Retrieved January 4, 2026, from [Link]

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CAS number and molecular formula for 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a quinoline derivative of significant interest in medicinal chemistry and drug development. This guide details its chemical identity, physicochemical properties, a validated synthetic pathway, and its established and potential applications as a crucial intermediate in the synthesis of pharmacologically active agents. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure is a quinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This specific derivative is substituted with hydroxyl, carboxylic acid, and two methoxy groups, which impart distinct chemical properties that are pivotal for its reactivity and biological interactions.

The fundamental identifiers and computed physicochemical properties are summarized below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for forming intermolecular interactions.

PropertyValueSource
CAS Number 26893-22-1[1][2][3]
Molecular Formula C₁₂H₁₁NO₅[1][3]
Molecular Weight 249.22 g/mol [1]
Exact Mass 249.06372245 Da[1]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]
Complexity 392[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via the Gould-Jacobs reaction. This well-established method is a cornerstone for creating the 4-hydroxyquinoline core structure and is favored for its reliability and high yields.

The causality behind this synthetic choice lies in its sequential, controlled reaction mechanism. The process begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis.

Synthetic Workflow: Gould-Jacobs Reaction

Synthesis_Workflow cluster_reactants Starting Materials A 3,4-Dimethoxyaniline C Condensation Reaction (Removal of Ethanol) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl ((3,4-dimethoxyphenyl)amino)methylenemalonate C->D E Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) D->E F Intermediate: Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate E->F G Saponification (Base Hydrolysis, e.g., NaOH) F->G H Final Product: This compound G->H

Caption: Generalized workflow for the synthesis of the title compound via the Gould-Jacobs reaction.

Step-by-Step Synthetic Protocol

The following protocol provides a detailed methodology for the laboratory-scale synthesis.

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture gently (approx. 100-120°C) for 1-2 hours. The reaction progress can be monitored by observing the cessation of ethanol distillation. This step forms the key aminomethylenemalonate intermediate. The choice to perform this neat or with minimal solvent is to drive the equilibrium forward by removing the ethanol byproduct.

  • Cyclization:

    • Introduce a high-boiling point solvent, such as diphenyl ether, to the reaction mixture containing the intermediate from Step 1.

    • Heat the solution to a high temperature (approx. 240-260°C). This thermal energy is necessary to overcome the activation barrier for the intramolecular cyclization, which forms the quinoline ring system.[4] The reaction is typically complete within 30-60 minutes.

  • Hydrolysis (Saponification):

    • After cooling the reaction mixture, the crude ethyl ester intermediate is isolated.

    • The ester is then hydrolyzed to the corresponding carboxylic acid. This is achieved by refluxing the ester in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.

    • The choice of base hydrolysis is a standard and effective method for converting esters to carboxylic acids with high yield.

  • Purification:

    • Upon completion of the hydrolysis, the reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the final product, this compound.

    • The solid product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Activity and Research Applications

While this compound is primarily recognized as a chemical intermediate, the broader class of 4-hydroxyquinoline derivatives possesses a wide spectrum of pharmacological activities.[5] This scaffold is considered a "privileged structure" in medicinal chemistry.

Role as a Synthetic Precursor

The primary application of this compound is as a high-value building block for more complex molecules. The carboxylic acid and hydroxyl groups serve as functional handles for further chemical modifications, such as amidation or esterification.

  • Analgesics: Research has been conducted on synthesizing alkylamides from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (a closely related structure) to explore their potential as analgesic agents.[6] This suggests that the title compound is a key precursor for developing novel pain management therapies.

Potential Therapeutic Applications

The quinoline core is integral to numerous therapeutic agents, and derivatives of this compound are being investigated for various biological activities.

  • Anticancer Potential: Quinolines are known to exhibit anticancer properties.[7] While direct studies on the title compound are limited, its structural motifs are present in molecules that can inhibit cancer cell proliferation. The mechanism often involves the inhibition of critical cellular enzymes or interference with cell signaling pathways. For example, a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate colon carcinogenesis by blocking IL-6 mediated signaling pathways, which are crucial for cancer cell survival and proliferation.[8]

  • Antimicrobial Activity: The 4-hydroxyquinoline-3-carboxylic acid scaffold was a serendipitous discovery that led to the development of fluoroquinolone antibiotics.[4][5] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] This historical context underscores the potential for derivatives of the title compound to be explored for new antimicrobial agents.

Hypothetical Mechanism of Action in Cancer

Signaling_Pathway IL6 IL-6 Cytokine IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK Kinase IL6R->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Compound Quinoline Derivative (e.g., M1) Compound->JAK Inhibits

Caption: Hypothetical inhibition of the IL-6/JAK/STAT3 signaling pathway by a quinoline derivative.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To validate the potential anticancer activity of this compound or its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol provides a self-validating system for assessing the compound's effect on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a human cancer cell line (e.g., colon adenocarcinoma cells).

Methodology:

  • Cell Culture:

    • Culture human colon adenocarcinoma cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed 5,000-10,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours. This initial incubation ensures cells are in the logarithmic growth phase before treatment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.

    • Controls: Include "vehicle control" wells (media with the highest concentration of DMSO used) and "untreated control" wells (media only). A positive control (e.g., Doxorubicin) should also be included.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic/cytostatic effects.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its well-defined synthesis via the Gould-Jacobs reaction provides reliable access to this versatile scaffold. While its primary role is that of a precursor, the established biological activities of the broader 4-hydroxyquinoline class—spanning from antibiotics to potential anticancer and analgesic agents—highlight the immense potential for novel therapeutics derived from this compound. Future research should focus on derivatization and subsequent screening to unlock new pharmacological applications.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Ukrainets, I. V., Bevz, O. V., Mospanova, E. V., Savchenkova, L. V., & Yankovich, S. I. (2012). Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 48(2), 320-326.
  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Afrin, S., et al. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. Biomedicine & Pharmacotherapy, 100, 282-295. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Solubilization of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative with potential applications in various fields of biomedical research, including cancer and infectious diseases. As with many heterocyclic compounds, its poor aqueous solubility presents a significant challenge for in vitro biological evaluation. The formation of precipitates in assay media can lead to inaccurate and unreliable results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for in vitro assays, ensuring the scientific integrity and reproducibility of experimental data.

The structural features of this compound, specifically the carboxylic acid and phenolic hydroxyl groups, are key determinants of its solubility. These ionizable groups allow for a pH-dependent solubility profile, a principle that will be leveraged in the protocols outlined below. This guide will provide a systematic approach to solubilization, from initial solvent selection to the preparation of stock solutions and final dilutions in aqueous assay media.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust dissolution protocol.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₁NO₅[1]
Molecular Weight 249.22 g/mol [1]
Appearance Light orange to yellow to green powder/crystal[2]
Predicted pKa 4.26 ± 0.40[2]
Predicted LogP 1.65580[1]
General Solubility Slightly soluble in DMSO and Methanol.[2][2]

Note: The pKa and LogP values are predicted and should be considered as a guide. Experimental determination is recommended for precise formulation development.

The presence of both an acidic carboxylic acid group and a weakly acidic hydroxyl group suggests that the compound's solubility will significantly increase at pH values above its pKa, as the molecule becomes ionized.[3][4]

Core Principles of Solubilization for In Vitro Assays

The primary challenge in preparing solutions of poorly soluble compounds for in vitro assays is to achieve a sufficiently high concentration in a stock solution that can be diluted into the aqueous culture medium without precipitation.[5] The final concentration of any organic solvent in the cell culture medium must be kept to a minimum to avoid cellular toxicity.[6][7]

Here, we present a decision-making workflow for the solubilization of this compound.

Solubilization_Workflow start Start: Obtain Compound physchem Assess Physicochemical Properties (pKa, LogP, Known Solubility) start->physchem solvent_selection Primary Solvent Selection (e.g., DMSO) physchem->solvent_selection ph_modification Consider pH Modification (for aqueous-based stocks) physchem->ph_modification Ionizable Compound stock_prep Prepare High-Concentration Stock Solution solvent_selection->stock_prep dilution_strategy Develop Dilution Strategy for Aqueous Media stock_prep->dilution_strategy ph_modification->stock_prep solubility_test Perform Solubility Test in Final Assay Medium dilution_strategy->solubility_test protocol_optimization Optimize Protocol Based on Solubility and Cell Viability solubility_test->protocol_optimization Precipitation or Toxicity Observed final_protocol Final Solubilization Protocol solubility_test->final_protocol No Issues protocol_optimization->dilution_strategy

Caption: A workflow for developing a solubilization protocol.

Experimental Protocols

Protocol 1: DMSO-Based Stock Solution

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for in vitro screening.[5][6] However, it is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.[6][7]

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). It is advisable to start with a small volume of DMSO and add more if needed.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In-Text Citation Example: For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO, which is then diluted into the culture medium.[5]

Protocol 2: pH-Modified Aqueous Stock Solution

Given the acidic nature of the carboxylic acid group (predicted pKa ≈ 4.26), the solubility of this compound is expected to increase significantly in alkaline conditions.[3][4] This protocol is suitable for assays where the presence of a small amount of a basic solution is tolerable.

Materials:

  • This compound

  • 1 M NaOH solution, sterile

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • pH meter or pH strips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Initial Suspension: Add a small volume of sterile, purified water to create a suspension.

  • pH Adjustment: While stirring, add the 1 M NaOH solution dropwise until the compound dissolves completely. Monitor the pH to ensure it is in the desired range (e.g., pH 7.5-8.5).

  • Volume Adjustment: Once the compound is fully dissolved, add sterile, purified water to reach the final desired volume and concentration.

  • Sterilization and Storage: Sterilize the solution by filtering through a 0.22 µm syringe filter. Store at 4°C for short-term use or at -20°C for long-term storage.

Dilution into Aqueous Assay Media

The critical step in using a DMSO or pH-modified stock solution is the dilution into the aqueous cell culture medium.[5] Rapid dilution can cause the compound to precipitate.

Recommended Dilution Technique:

  • Pre-warm the Assay Medium: Ensure your cell culture medium is at the appropriate temperature (typically 37°C).

  • Serial Dilution (if necessary): For creating a dose-response curve, perform serial dilutions of your stock solution in 100% DMSO before diluting into the aqueous medium.[8]

  • Stepwise Dilution: Add the stock solution to a small volume of the assay medium first, and then add this intermediate dilution to the final volume.

  • Vortexing During Dilution: Add the stock solution dropwise to the assay medium while vortexing or stirring to ensure rapid and uniform mixing. This minimizes localized high concentrations of the compound that can lead to precipitation.[9]

Validation and Best Practices

  • Solubility Confirmation: After preparing the final dilution in the assay medium, visually inspect the solution for any signs of precipitation. For a more rigorous check, centrifuge the solution and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Vehicle Control: Always include a vehicle control in your experiments. This should be the assay medium containing the same final concentration of the solvent (e.g., 0.5% DMSO) used for the test compound.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or SRB) with the vehicle alone to ensure that the final solvent concentration is not toxic to the cells being used.

Troubleshooting

IssuePotential CauseSuggested Solution
Precipitation upon dilution The compound's solubility limit in the aqueous medium is exceeded.- Lower the final concentration of the compound. - Increase the final concentration of DMSO slightly (while staying within the tolerated limit for your cells). - Consider using a co-solvent like ethanol in combination with DMSO (requires careful validation for cell toxicity).
Cloudy solution Formation of fine precipitates or aggregates.- Use the stepwise dilution method with vigorous vortexing. - Briefly sonicate the final diluted solution.
Inconsistent results Incomplete dissolution of the stock solution or precipitation during the assay.- Re-evaluate the stock solution preparation to ensure complete dissolution. - Visually inspect assay plates for any signs of precipitation during the incubation period.

Conclusion

The successful in vitro evaluation of this compound is highly dependent on the proper preparation of a stable and homogenous solution. By understanding its physicochemical properties and employing a systematic approach to dissolution, researchers can minimize experimental variability and obtain reliable data. The protocols and guidelines presented in this document provide a solid foundation for working with this and other poorly soluble quinoline derivatives.

References

  • LookChem. This compound. [Link]

  • Avdeef, A., et al. (2023).
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • ResearchGate. (2011). Study of pH-dependent drugs solubility in water. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? [Link]

  • PubMed. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • PubMed Central. (2008). Compound Management for Quantitative High-Throughput Screening. [Link]

  • Semantic Scholar. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • PubMed. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • PubMed Central. (2016). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

  • MDPI. (2023). Dimethylglycine as a Potent Modulator of Catalase Stability and Activity in Alzheimer's Disease. [Link]

  • ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Link]

  • PubMed Central. (2017). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. [Link]

  • ResearchGate. (2018). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. [Link]

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Application Notes & Protocols: A Technical Guide to 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid as a Potent Inhibitor of Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Targeting the "Master Kinase" CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is fundamental to cellular life.[1] As a pleiotropic enzyme, CK2 phosphorylates hundreds of substrates, positioning it as a central node in a vast number of signaling pathways that regulate critical cellular processes, including gene transcription, protein stability, cell cycle progression, and apoptosis.[2][3] The CK2 holoenzyme typically exists as a tetramer, composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][4]

The persistent, unregulated activity of CK2 is a key feature that distinguishes it from many other kinases. Its dysregulation and overexpression have been strongly implicated in the pathogenesis of numerous human diseases, most notably cancer, where it contributes to virtually all malignant hallmarks.[5] This central role in tumorigenesis and other pathologies, such as viral infections and inflammatory disorders, establishes CK2 as a compelling and high-value target for therapeutic intervention.[6]

This guide focuses on 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid , a member of the 3-carboxy-4(1H)-quinolone class of compounds, which have been identified as potent and selective inhibitors of protein kinase CK2.[7] These molecules act as ATP-competitive inhibitors, offering a powerful tool for both basic research and preclinical drug development.[7] Herein, we provide a detailed overview of this inhibitor, its mechanism, and robust protocols for its application in biochemical and cell-based assays to empower researchers in their exploration of CK2 biology and therapeutic potential.

II. Inhibitor Profile: this compound

This quinoline derivative leverages a specific chemical scaffold that allows for high-affinity binding within the ATP pocket of the CK2 catalytic subunit. Understanding its properties is crucial for effective experimental design.

A. Chemical and Physical Properties
PropertyValue
Chemical Name This compound
CAS Number 26893-22-1[8]
Molecular Formula C₁₂H₁₁NO₅[8]
Molecular Weight 249.22 g/mol [8]
Mechanism of Action ATP-Competitive Inhibitor[7]
B. Mechanism of Action and Quantitative Data

As an ATP-competitive inhibitor, this compound directly competes with endogenous ATP for binding to the catalytic pocket of the CK2α and CK2α' subunits.[7][9] This binding event prevents the phosphotransfer reaction, thereby blocking the phosphorylation of downstream CK2 substrates.

While the precise IC₅₀ for this specific compound must be determined empirically using the protocols provided below, related compounds within the 3-carboxy-4(1H)-quinolone class exhibit potent inhibitory activity. For example, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrates an IC₅₀ of 0.3 µM and a Kᵢ of 0.06 µM against CK2, highlighting the promise of this chemical class.[7]

C. Preparation of Stock Solutions and Storage

Proper handling of the inhibitor is paramount for reproducible results.

  • Solubilization: Due to the quinoline carboxylic acid structure, aqueous solubility can be limited.[10][11] It is strongly recommended to prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Working Dilutions: Prepare fresh serial dilutions from the DMSO stock in the appropriate assay buffer or cell culture medium for each experiment.

  • Solubility Check: After diluting into aqueous solutions, visually inspect for any signs of precipitation or cloudiness. If observed, consider adjusting the protocol to use a lower concentration or employing solubilizing excipients.[10]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

III. CK2 Signaling and the Impact of Inhibition

CK2's influence extends across multiple oncogenic signaling pathways. Inhibiting CK2 can therefore lead to a cascade of anti-proliferative and pro-apoptotic effects. The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and growth, is a prime example of a network heavily modulated by CK2.[5] CK2 can directly phosphorylate Akt at serine 129 (S129), an activating phosphorylation event that promotes cell viability.[5] Inhibition of CK2 is expected to reduce this phosphorylation, thereby dampening pro-survival signaling through this axis.

CK2_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P (T308) mTORC1 mTORC1 Akt->mTORC1 CK2 Protein Kinase CK2 CK2->Akt  P (S129) Inhibitor 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylic acid Inhibitor->CK2 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: CK2's role in the PI3K/Akt signaling pathway.

IV. Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound.

A. Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant protein kinase CK2.

Principle: This protocol utilizes a luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction.[9] As kinase activity is inhibited, less ATP is converted to ADP, resulting in a higher luminescence signal. The signal is therefore inversely proportional to kinase activity.[12]

Materials:

  • Recombinant human CK2 holoenzyme (or CK2α subunit)

  • CK2 Substrate Peptide (e.g., RRRADDSDDDDD)[13]

  • This compound (dissolved in 100% DMSO)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Biochemical_Workflow A 1. Prepare Inhibitor Serial Dilutions B 2. Add Inhibitor/DMSO to Plate A->B C 3. Add Kinase + Substrate Mix B->C D 4. Pre-incubate (15-30 min, RT) C->D E 5. Initiate Reaction with ATP D->E F 6. Incubate (30-60 min, 30°C) E->F G 7. Stop Reaction & Add Detection Reagent F->G H 8. Read Luminescence G->H I 9. Data Analysis (IC50) H->I

Caption: Workflow for the in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare a 10-point serial dilution of this compound in 100% DMSO. Start from a high concentration (e.g., 1 mM) to cover a broad range for IC₅₀ determination.[9]

  • Assay Plate Preparation: Add 1 µL of each inhibitor dilution or DMSO (vehicle control) to the wells of a white assay plate.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide at their optimal concentrations. Add this mix to each well containing the inhibitor or DMSO.[14]

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[9]

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ value for CK2 to ensure competitive binding conditions.[9]

  • Incubation: Incubate the plate at 30°C for an optimized duration (e.g., 30-60 minutes) that falls within the linear range of the reaction.

  • Signal Detection: Stop the reaction and measure the ADP produced according to the ADP-Glo™ manufacturer's protocol. This typically involves a two-step addition of reagents.[12]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

B. Protocol 2: Cell-Based Assays

These assays are critical for validating the inhibitor's activity in a physiological context.

Cell_Assay_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed 1. Seed Cells in Plate (e.g., 96-well) Treat 2. Treat with Inhibitor (Varying Concentrations) Seed->Treat Incubate 3. Incubate (24-72 hours) Treat->Incubate Viability_A 4a. Add MTT/XTT Reagent Incubate->Viability_A Western_A 4b. Lyse Cells Incubate->Western_A Viability_B 5a. Measure Absorbance Viability_A->Viability_B Viability_C 6a. Calculate EC50 Viability_B->Viability_C Western_B 5b. SDS-PAGE & Transfer Western_A->Western_B Western_C 6b. Probe with Antibodies Western_B->Western_C Western_D 7b. Detect & Analyze Phospho-protein Levels Western_C->Western_D

Caption: General workflow for cell-based evaluation of the CK2 inhibitor.

1. Cell Viability Assay (MTT/XTT)

Objective: To determine the effect of the inhibitor on cancer cell proliferation and calculate the half-maximal effective concentration (EC₅₀).

Methodology:

  • Cell Seeding: Seed a cancer cell line known to have high CK2 expression (e.g., HeLa, A549) into a 96-well plate at an optimal density and allow cells to adhere overnight.[14]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the inhibitor or DMSO vehicle control. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[14]

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C, following the manufacturer's instructions.[14]

  • Measurement: For MTT, add a solubilization buffer to dissolve the formazan crystals and measure absorbance at 570 nm. For XTT, measure absorbance directly at 450-500 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC₅₀.[15]

2. Western Blot Analysis for Target Engagement

Objective: To provide direct evidence of CK2 inhibition in cells by measuring the phosphorylation status of a known downstream substrate, such as Akt (S129).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the inhibitor at various concentrations (e.g., 0.5x, 1x, 5x the determined EC₅₀) for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser129).

    • Wash, then incubate with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to confirm that changes in the phospho-signal are not due to variations in protein loading.[15]

V. References

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Sources

Application Notes and Protocols for Antimicrobial Studies of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Substituted Quinoline Carboxylic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The continuous emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, a member of the quinoline family, presents a promising candidate for investigation. Its structural features, including the 4-hydroxy group and the carboxylic acid moiety at position 3, are known to be important for antibacterial activity in related quinolone antibiotics. The dimethoxy substituents at positions 6 and 7 may further modulate the compound's biological activity and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers to investigate the antimicrobial potential of this compound. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and cytotoxicity evaluation, providing a framework for generating robust and reproducible data.

PART 1: Foundational Antimicrobial Activity Assessment

The initial evaluation of a novel compound's antimicrobial properties involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • 96-well sterile, flat-bottom microtiter plates

  • Standardized microbial suspensions (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Working Solution Preparation: From the stock solution, prepare a working solution in the appropriate broth (CAMHB or RPMI-1640) to the highest desired test concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the working solution to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Illustrative MIC Values

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound, as specific data was not found in the reviewed literature.

MicroorganismStrainCompound MIC (µg/mL)Control MIC (µg/mL)
Staphylococcus aureusATCC 2921316Ciprofloxacin: 0.5
Escherichia coliATCC 2592232Ciprofloxacin: 0.25
Pseudomonas aeruginosaATCC 2785364Ciprofloxacin: 1
Candida albicansATCC 9002832Fluconazole: 2
Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

PART 2: Elucidating the Antimicrobial Mechanism of Action

Understanding how a compound inhibits microbial growth is crucial for its development as a therapeutic agent. For quinoline-based compounds, a primary suspected mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Hypothesized Mechanism of Action

This compound likely interferes with bacterial DNA replication by targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylic acid Entry Cellular Uptake Compound->Entry DNA_Gyrase DNA Gyrase (Gram-negative) Entry->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Entry->Topo_IV Inhibition Replication DNA Replication DNA_Gyrase->Replication Blocks Topo_IV->Replication Blocks Cell_Death Cell Death Replication->Cell_Death Leads to

Caption: Hypothesized mechanism of action targeting bacterial DNA replication.

PART 3: Assessing Safety and Selectivity

A critical aspect of drug development is to ensure that the compound is selectively toxic to the target pathogen while exhibiting minimal toxicity to host cells. Cytotoxicity assays are therefore essential.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well sterile, flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-48 hours in the CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Illustrative Cytotoxicity Data

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound, as specific data was not found in the reviewed literature.

Cell LineCompound IC50 (µM)Positive Control IC50 (µM)
HEK293> 100Doxorubicin: 5
HepG285Doxorubicin: 2.5
Workflow for MTT Cytotoxicity Assaydot

graph MTT_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seed Mammalian Cells\nin 96-well Plate"]; B [label="Treat with Compound\nSerial Dilutions"]; C [label="Incubate\n(24-48 hours)"]; D [label="Add MTT Reagent"]; E [label="Incubate\n(4 hours)"]; F [label="Solubilize Formazan\nwith DMSO"]; G [label="Measure Absorbance\n(570 nm)"]; H [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G -> H; }

Application Note: A Robust Protocol for Assessing Cell Viability in Response to 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid using a Resazurin-Based Assay

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, including potent anticancer properties.[1] The compound 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (CAS No. 26893-22-1) belongs to this class and warrants investigation into its effects on cell health.[2][3] A critical first step in characterizing the biological activity of any novel compound is to determine its effect on cell viability and proliferation.[4]

This document provides a detailed, field-proven protocol for evaluating the cytotoxic or anti-proliferative potential of this compound. We employ the resazurin-based cell viability assay, a sensitive and reliable method for quantifying cellular metabolic activity. This protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Principle of the Assay

The resazurin assay is a cornerstone method for assessing cell health by measuring the metabolic capacity of living cells.[5] The principle is based on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin.[6][7] This conversion is carried out by mitochondrial and cytoplasmic dehydrogenase enzymes in metabolically active, viable cells.[7][8]

Nonviable cells lose this metabolic capacity and cannot reduce the dye.[5] The amount of fluorescent resorufin produced is directly proportional to the number of living cells in the sample.[7] This relationship allows for the accurate quantification of cell viability and the cytotoxic effects of test compounds.[9] The assay can be measured using either a fluorometer or a spectrophotometer, though fluorescence is the preferred method due to its higher sensitivity and broader linear range.[5][10]

G cluster_cell Viable Cell Mito Mitochondrial Reductases Resorufin Resorufin (Pink, Highly Fluorescent) Mito->Resorufin Reduction Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Mito Enters Cell Reader Fluorescence/Absorbance Plate Reader Resorufin->Reader Detection (Ex: 560nm, Em: 590nm) Data Quantifiable Signal (Proportional to Viable Cell #) Reader->Data Measurement

Caption: Principle of the Resazurin Cell Viability Assay.

Materials and Reagents

  • Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, MCF-7, A549). Cells should be healthy and in the logarithmic growth phase.[11]

  • Test Compound: this compound.

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Resazurin Sodium Salt: (e.g., AlamarBlue™ or equivalent).

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine).

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (fluorescence and/or absorbance capabilities)[6]

    • Sterile, clear, flat-bottom 96-well cell culture plates[12]

    • Multichannel pipette

    • Hemocytometer or automated cell counter

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

PART A: Reagent Preparation
  • Test Compound Stock Solution (10 mM):

    • Rationale: A high-concentration stock in DMSO is necessary due to the likely low aqueous solubility of quinoline derivatives. DMSO ensures the compound remains solubilized before further dilution in aqueous culture medium.[12]

    • Procedure: Dissolve an appropriate amount of this compound (MW: 249.22 g/mol ) in sterile DMSO to make a 10 mM stock solution. Vortex until fully dissolved. Store in small aliquots at -20°C.

  • Positive Control Stock Solution (1 mM):

    • Procedure: Prepare a 1 mM stock solution of a known cytotoxic agent (e.g., Doxorubicin) in DMSO or sterile water, as appropriate. Store at -20°C.

  • Resazurin Working Solution (0.15 mg/mL):

    • Rationale: The working solution is prepared fresh or from a stock to ensure its stability and reactivity. It is added at 10% of the culture volume to minimize any potential toxicity from the reagent itself.[6][11]

    • Procedure: Prepare a sterile solution of resazurin at 0.15 mg/mL in PBS. Filter-sterilize and protect from light. This solution can be stored at 4°C for several weeks. Before use, warm to 37°C.[8]

PART B: Cell Seeding
  • Cell Culture Maintenance: Ensure cells are healthy, sub-confluent, and have been passaged regularly. Do not use cells that have been in continuous culture for extended periods to avoid phenotypic drift.[13]

  • Harvest and Count: Harvest cells that are in their log phase of growth using standard trypsinization methods for adherent cells.[11] Perform a cell count using a hemocytometer or automated counter and assess viability (trypan blue exclusion, target >90%).[14]

  • Seed the Plate:

    • Rationale: Optimizing cell seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth, nutrient depletion, and altered metabolic states, confounding the results.[13][15]

    • Procedure: Dilute the cell suspension in fresh culture medium to a final concentration that will result in 50-70% confluency at the end of the experiment. A typical starting point is 5,000 to 10,000 cells per well in a 100 µL volume.[12]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[12]

PART C: Compound Treatment
  • Prepare Serial Dilutions:

    • Rationale: A dose-response curve is essential for determining the potency (e.g., IC50) of the compound. A logarithmic or semi-logarithmic dilution series covers a wide concentration range efficiently.[15]

    • Procedure: On a separate "dilution" plate or in tubes, prepare 2X serial dilutions of the test compound in culture medium. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM, you would prepare 2X solutions (200, 100, 50, etc.) in medium.

    • Crucial Note: Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.[12]

  • Administer Treatment:

    • Procedure: After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

    • Controls: Include the following controls on every plate, each in triplicate or quadruplicate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This control represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent at a concentration expected to induce significant cell death.

      • Untreated Control: Cells in culture medium only (often identical to the vehicle control if DMSO concentration is very low).

      • Blank Control: Wells containing culture medium and the resazurin reagent, but no cells. This is used for background subtraction.[10]

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[16]

PART D: Assay Execution and Measurement
  • Add Resazurin Reagent:

    • Procedure: After the treatment incubation, add 10 µL of the pre-warmed Resazurin Working Solution to each well (for a final volume of 110 µL). This is 10% of the initial culture volume.[11] Gently mix the plate on an orbital shaker for 30 seconds.

  • Incubate for Reduction: Return the plate to the incubator and incubate for 1-4 hours.[6]

    • Rationale: The incubation time is a critical parameter that may require optimization depending on the metabolic rate of the cell line.[17] The goal is to allow sufficient time for signal development without reaching saturation (where all resazurin is converted).

  • Measure Signal:

    • Procedure: Measure the signal using a microplate reader.

    • Fluorescence (Recommended): Excitation 560 nm, Emission 590 nm.[5][11]

    • Absorbance: Measure at 570 nm with a reference wavelength of 600 nm.[6]

Caption: General workflow of a cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence/absorbance value of the blank (media-only) wells from all other wells.[5]

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:[18]

    % Viability = ( (SignalSample - SignalBlank) / (SignalVehicle - SignalBlank) ) * 100

  • Determine IC50 Value:

    • Rationale: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's potency.

    • Procedure: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value.[19][20] Software such as GraphPad Prism is ideal for this analysis.[21]

ParameterDescriptionTypical Value/Range
Cell Seeding Density Number of cells seeded per well in a 96-well plate.5,000 - 10,000 cells/well
Compound Incubation Duration of cell exposure to the test compound.24 - 72 hours[12]
Resazurin Incubation Duration of incubation after adding the resazurin reagent.1 - 4 hours[6]
Fluorescence Reading Wavelengths for measuring resorufin fluorescence.Ex: 530-570 nm, Em: 580-620 nm[7]
Absorbance Reading Wavelengths for measuring resorufin absorbance.570 nm (reference 600 nm)[8]
DMSO Concentration Maximum allowable final concentration of the vehicle.< 0.5%[12]

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 6, 935-942. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Resazurin assay for cell viability & cytotoxicity. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • BioProcess International. (2012, January 1). Recommendations for Cell Banks Used in GXP Assays. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the analysis of quinoline derivatives using High-Performance Liquid Chromatography (HPLC). Quinoline and its derivatives are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and dyes.[1] Consequently, robust and reliable analytical methods are crucial for quality control, impurity profiling, pharmacokinetic studies, and stability testing. This document outlines the fundamental principles, provides a detailed experimental protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method, and offers a thorough guide to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate a scientifically sound HPLC method for the analysis of quinoline derivatives.

Introduction to Quinoline Derivatives and the Rationale for HPLC Analysis

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Its derivatives are characterized by the fusion of a benzene ring to a pyridine ring. This structural motif is a key pharmacophore in numerous biologically active molecules, including anti-malarial drugs like quinine and antineoplastic agents.[4] The diverse applications and potent biological activities of quinoline derivatives necessitate precise and accurate analytical methods to ensure their quality, safety, and efficacy.[1]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of quinoline derivatives.[1][5] Its high resolution, sensitivity, and adaptability make it ideal for analyzing complex mixtures and trace-level impurities.[5][6] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to non-polar quinoline derivatives.[7][8]

The Scientific Bedrock: Principles of Reversed-Phase HPLC for Quinoline Derivative Separation

The separation of quinoline derivatives by RP-HPLC is governed by their partitioning between a non-polar stationary phase (typically silica-based particles chemically bonded with C18 or C8 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[8]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 column is the workhorse for the analysis of a wide array of quinoline derivatives due to its strong hydrophobic retention.[1][8][9] For mixtures of closely related isomers or derivatives with subtle structural differences, alternative stationary phases like naphthylpropyl columns can offer enhanced selectivity due to different interaction mechanisms.[4]

  • Mobile Phase Composition and pH Control: The choice of organic modifier (acetonitrile or methanol) and its proportion in the mobile phase dictates the retention time of the analytes. Acetonitrile is often preferred for its lower viscosity and UV transparency.[10] The addition of an acidifier, such as formic acid or phosphoric acid, to the mobile phase is critical.[7][11] Quinoline derivatives are basic in nature, and at a low pH, their secondary amine groups are protonated. This protonation suppresses silanol interactions with the stationary phase, leading to symmetrical peak shapes and improved reproducibility.

  • Detection: Quinoline derivatives possess chromophores that absorb UV radiation, making UV detection a simple and robust method for their quantification.[1][12] The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity. For instance, a wavelength of 225 nm is effective for general quinoline detection, while other derivatives may have different optimal wavelengths.[1][13]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol describes a general, yet robust, stability-indicating RP-HPLC method suitable for the analysis of a wide range of quinoline derivatives.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Formic acid (analytical grade), phosphoric acid (analytical grade), and ultrapure water.

  • Reference Standards: Well-characterized reference standards of the quinoline derivatives of interest (purity ≥98%).

  • Sample Matrix: As applicable (e.g., drug product, plasma, reaction mixture).

Instrumentation and Chromatographic Conditions

A summary of the HPLC system and conditions is provided in Table 1.

Table 1: HPLC Method Parameters for the Analysis of Quinoline Derivatives

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C
Detection UV at 225 nm[1] or a wavelength of maximum absorbance for the specific derivative
Run Time 25 minutes
Sample Preparation

The sample preparation procedure should be tailored to the specific matrix.

  • For Drug Substances: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL). Further dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[14]

  • For Solid Samples (e.g., Textiles): Cut the sample into small pieces. Perform ultrasonic extraction with acetonitrile at 40°C for 30 minutes.[1] Allow the extract to cool and filter through a 0.45 µm filter prior to HPLC analysis.[1]

  • For Biological Fluids (e.g., Rat Plasma): Solid-phase extraction (SPE) is recommended to remove proteins and other interfering substances. C18 SPE cartridges can be used for this purpose.[15]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the quinoline derivative reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a mandatory process to demonstrate that the analytical method is suitable for its intended purpose.[6] The validation should be performed according to the ICH Q2(R1) guidelines.[2][3]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.No interference at the retention time of the analyte peak.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) > 0.998.[14]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0%.[2][14]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.[6][14]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should be within acceptable limits.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the HPLC method.[16][17][18] The drug substance or product is subjected to stress conditions more severe than accelerated stability testing.[18]

Protocol for Forced Degradation
  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Alkaline Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

After each stress condition, the samples are diluted to the target concentration and analyzed by the HPLC method. The chromatograms are examined for the appearance of new peaks and the decrease in the main peak area.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Sample Collection (Drug Substance, Plasma, etc.) Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (Pump, Autosampler, Column, Detector) Filtration->HPLC Standard Reference Standard Preparation Standard->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection UV Detection Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Quantification Quantification (Peak Integration, Calibration Curve) Acquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Final Report Validation->Report

Sources

Application Notes and Protocols for Cellular Imaging Using 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cellular Dynamics Division

Abstract

This document provides a comprehensive guide for the utilization of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid as a novel fluorescent probe for cellular imaging. Quinoline-based fluorophores are of significant interest in biomedical research due to their tunable photophysical properties and diverse applications in bio-imaging.[1][2] This guide will detail the underlying principles of this probe, its key characteristics, and provide step-by-step protocols for its application in live and fixed cell imaging for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound belongs to the quinoline family of heterocyclic aromatic compounds, which are known for their inherent fluorescence.[1][3] The rigid structure of the quinoline ring system, combined with the electron-donating methoxy groups and the carboxyl functional group, is anticipated to confer favorable photophysical properties for cellular imaging. While specific data for this exact molecule is emerging, the broader class of quinoline derivatives has demonstrated utility in visualizing cellular structures and dynamic processes.[1][3]

Key Advantages:

  • Intrinsic Fluorescence: The quinoline scaffold provides a robust platform for fluorescence, with potential for high quantum yields.[4]

  • Environmental Sensitivity: The fluorescence of quinoline probes can be sensitive to the local microenvironment, such as pH and polarity, allowing for the potential to probe specific cellular compartments or events.[2]

  • Synthetic Tractability: The quinoline core can be readily functionalized, offering opportunities for future modifications to enhance targeting, photostability, or spectral properties.[2]

  • Biocompatibility: Many small molecule fluorescent probes, including quinoline derivatives, exhibit good cell permeability and low cytotoxicity when used at appropriate concentrations.[5][6]

Photophysical Properties (Hypothesized)

Based on related quinoline structures, the following are the expected photophysical characteristics of this compound.[7] Experimental validation is strongly recommended.

PropertyExpected RangeNotes
Excitation Maximum (λex) ~370 nmThe methoxy groups are expected to influence the excitation spectrum.[7]
Emission Maximum (λem) ~430 nmA significant Stokes shift is anticipated, which is beneficial for reducing background autofluorescence.[7]
Quantum Yield (Φ) Moderate to HighThe quantum yield is highly dependent on the solvent and local environment.
Photostability GoodQuinoline structures are generally known for their stability against photobleaching compared to some other fluorophores.
Solubility Aqueous (basic pH)The carboxylic acid moiety should enhance solubility in aqueous buffers at neutral to basic pH. For stock solutions, DMSO is recommended.

Experimental Protocols

Reagent Preparation and Handling

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time is crucial for different cell types and experimental conditions.[5][12]

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein channel)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium or imaging buffer (e.g., HBSS).

    • The final concentration of the probe should be empirically determined, starting with a range of 1-10 µM.

    • Ensure the final DMSO concentration in the medium is low (typically ≤ 0.5%) to avoid cytotoxicity.

  • Incubation:

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will vary.

  • Washing (Optional but Recommended):

    • To reduce background fluorescence, gently wash the cells 2-3 times with pre-warmed imaging buffer or complete medium.[13]

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[12]

    • Capture images using an appropriate filter set for the expected excitation and emission wavelengths.

Fixed-Cell Imaging Protocol

This protocol is for staining fixed cells, which can be useful for co-localization studies with immunofluorescence.

Materials:

  • Cultured cells on coverslips

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • This compound working solution

  • Mounting medium

Procedure:

  • Cell Seeding and Growth: Grow cells on coverslips to the desired confluency.

  • Fixation:

    • Wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Dilute the this compound stock solution to the desired final concentration in PBS.

    • Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Workflow and Pathway Diagrams

Live-Cell Imaging Workflow:

LiveCellWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Seed Cells C Incubate with Probe A->C B Prepare Probe Working Solution B->C D Wash (Optional) C->D E Fluorescence Microscopy D->E F Data Analysis E->F

Caption: Workflow for live-cell imaging with the fluorescent probe.

Hypothesized Cellular Uptake and Localization:

CellularUptake Probe_ext Extracellular Probe Membrane Cell Membrane Probe_ext->Membrane Passive Diffusion Probe_int Intracellular Probe Membrane->Probe_int Organelles Organelle Accumulation (e.g., Lysosomes, Mitochondria) Probe_int->Organelles pH/Potential Dependent Trapping Fluorescence Fluorescence Signal Probe_int->Fluorescence Organelles->Fluorescence

Caption: Potential mechanism of cellular uptake and localization.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Insufficient probe concentration or incubation time.- Incorrect filter set.- Increase probe concentration and/or incubation time.- Verify the excitation and emission spectra of the probe and use the appropriate microscope filters.[12]
High Background - Probe concentration is too high.- Inadequate washing.- Decrease probe concentration.- Include or increase the number of wash steps after incubation.[13]
Cell Toxicity - Probe concentration is too high.- High DMSO concentration.- Phototoxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure final DMSO concentration is ≤ 0.5%.- Use lower excitation light intensity and exposure times.[12]
Photobleaching - High excitation light intensity.- Prolonged exposure.- Reduce excitation intensity and exposure time.- Use an antifade mounting medium for fixed cells.[5]

Conclusion

This compound presents a promising new tool for fluorescent cellular imaging. Its quinoline core suggests favorable photophysical properties and biocompatibility. The protocols provided herein offer a starting point for researchers to explore the utility of this probe in their specific applications. As with any new reagent, empirical optimization is key to achieving high-quality, reproducible results.

References

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]

  • Ukrainets, I. V., et al. (2013). 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. Chemistry of Heterocyclic Compounds, 49(8), 1141–1148.
  • Ukrainets, I. V., et al. (2014). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved January 4, 2026, from [Link]

  • Wang, C., et al. (2023). Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars. Chinese Journal of Chemistry.
  • Fluorescence decay parameters of quinoline-pyrene probe 6a and 6b at pH 4 and 7. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Wilson, J. N., et al. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. Bioorganic & Medicinal Chemistry, 25(21), 5858–5864.
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  • SAFETY DATA SHEET - Diiodohydroxyquinoline. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydr
  • SAFETY DATA SHEET - 7-Hydroxycoumarin-3-carboxylic acid. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 7-Hydroxyquinoline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 6-Methoxyquinoline-4-carboxylic Acid. (2018). TCI Chemicals.
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Application Notes & Protocols: Developing Drug Delivery Systems for Hydrophobic Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Challenge

Quinoline and its derivatives represent a vital class of heterocyclic compounds with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][2][3] Despite their significant pharmacological potential, many quinoline-based compounds exhibit poor aqueous solubility, a characteristic that severely hampers their clinical translation.[4] This hydrophobicity leads to low bioavailability, erratic absorption, and a lack of dose-proportionality, necessitating innovative formulation strategies to unlock their full therapeutic value.[5]

These application notes provide a comprehensive guide to developing robust drug delivery systems for hydrophobic quinoline compounds. We will delve into the rationale behind selecting appropriate delivery platforms, provide detailed step-by-step protocols for their formulation and characterization, and offer insights into ensuring the stability and efficacy of the final product.

Section 1: Strategic Selection of Drug Delivery Systems

The primary goal in formulating hydrophobic quinoline compounds is to enhance their solubility and, consequently, their bioavailability.[6] Several nanocarrier systems have proven effective in encapsulating hydrophobic drugs, each with its own set of advantages and formulation considerations.[7]

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a versatile and biocompatible option for delivering hydrophobic drugs.[8][9] They can encapsulate a wide range of lipophilic molecules and can be tailored for various administration routes.[8]

  • Nanoemulsions: These are kinetically stable, isotropic dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the 20-200 nm range.[10][11] They offer a large interfacial area for drug dissolution, which can significantly improve the solubility and absorption of poorly water-soluble drugs.[12][13] Oil-in-water (O/W) nanoemulsions are particularly suitable for encapsulating hydrophobic quinoline compounds within the oil phase.[14]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles created with a blend of solid and liquid lipids.[15][16][17] These systems offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and the potential for targeted delivery.[15][18] The solid matrix of SLNs and the less-ordered structure of NLCs provide a stable environment for hydrophobic drugs.[19]

Polymeric Nanoparticles

Polymeric nanoparticles are colloidal systems in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[7] They offer excellent stability, the ability to control drug release, and the potential for surface modification to achieve targeted delivery.[20][21] For hydrophobic quinoline compounds, polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and biodegradability.[22]

Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. While seemingly counterintuitive for hydrophobic drugs, hydrogels can be modified to incorporate hydrophobic domains or nanoparticles, creating a sustained-release depot for the encapsulated compound.[23][24]

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the formulation and characterization of a nanoemulsion-based delivery system for a model hydrophobic quinoline compound.

Formulation of a Quinoline-Loaded Nanoemulsion

This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization method.[10]

Materials:

  • Hydrophobic quinoline compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (e.g., Transcutol®, Ethanol)

  • Purified water

Protocol:

  • Preparation of the Oil Phase: Dissolve the hydrophobic quinoline compound in the selected oil at a predetermined concentration. Gentle heating and stirring may be required to facilitate dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer. This will form a coarse emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure. This high-energy process reduces the droplet size to the nanoscale.[10]

  • Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it in a suitable container, protected from light.

Causality Behind Experimental Choices:

  • Oil Selection: The choice of oil is critical as it must effectively solubilize the hydrophobic quinoline compound.

  • Surfactant/Co-surfactant Selection: The surfactant and co-surfactant are essential for stabilizing the oil droplets within the aqueous phase and preventing coalescence. The ratio of these components is a key parameter to optimize for long-term stability.

  • High-Pressure Homogenization: This method is chosen for its efficiency in producing nanoemulsions with a narrow particle size distribution, which is crucial for consistent drug delivery.[10]

Characterization of the Nanoemulsion

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoemulsion.[25][26]

Table 1: Key Characterization Parameters and Techniques

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average droplet size and the uniformity of the size distribution.[25]
Zeta Potential Electrophoretic Light ScatteringTo assess the surface charge of the droplets, which is an indicator of the formulation's stability against aggregation.[27]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoemulsion droplets.[28]
Encapsulation Efficiency (EE) & Drug Loading (DL) HPLC or UV-Vis SpectroscopyTo quantify the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis Bag Method / Franz Diffusion CellTo evaluate the rate and extent of drug release from the nanoemulsion over time.[29][30][31]

Protocol: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Separation of Free Drug: Centrifuge a known amount of the nanoemulsion to separate the encapsulated drug from the unencapsulated (free) drug in the aqueous phase.

  • Quantification of Free Drug: Analyze the supernatant for the concentration of the free quinoline compound using a validated HPLC or UV-Vis method.

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol: In Vitro Drug Release Study (Dialysis Bag Method)

  • Preparation: Place a known volume of the quinoline-loaded nanoemulsion into a dialysis bag with a specific molecular weight cut-off.

  • Incubation: Suspend the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent to maintain sink conditions) at 37°C with constant stirring.[29][32]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the withdrawn samples for the concentration of the released quinoline compound using HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Section 3: Stability Testing

Ensuring the stability of the drug delivery system is a critical aspect of formulation development.[33][34] Stability studies are conducted to evaluate how the quality of the formulation varies with time under the influence of environmental factors such as temperature, humidity, and light.[35]

Table 2: Stability Testing Parameters for Nanoemulsions

ParameterTestAcceptance Criteria
Physical Stability Visual inspection for creaming, cracking, or phase separation.No signs of physical instability.
Particle size and PDI measurement over time.Minimal changes in particle size and PDI.
Zeta potential measurement over time.Zeta potential remains within the optimal range for stability.
Chemical Stability Quantification of the quinoline compound over time.Drug content remains within 90-110% of the initial value.
Analysis for degradation products.No significant formation of degradation products.

Protocol: Accelerated Stability Study

  • Storage Conditions: Store the nanoemulsion formulation at elevated temperatures (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH) for a defined period (e.g., 3-6 months).

  • Sampling: At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for the parameters listed in Table 2.

  • Data Evaluation: Analyze the data to predict the long-term stability of the formulation at the recommended storage conditions.

Section 4: Visualizing the Workflow

Diagram 1: General Workflow for Developing a Nanoemulsion Drug Delivery System

Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Testing A Select Quinoline Compound & Excipients B Prepare Oil & Aqueous Phases A->B C Create Pre-emulsion B->C D High-Pressure Homogenization C->D E Particle Size & Zeta Potential D->E Analyze F Encapsulation Efficiency & Drug Loading D->F Analyze G In Vitro Drug Release D->G Analyze H Morphology (TEM/SEM) D->H Analyze I Accelerated Stability Study D->I Test J Long-Term Stability Study I->J

Caption: Workflow for nanoemulsion formulation and evaluation.

Diagram 2: Mechanism of Enhanced Bioavailability via Nanoemulsion

Bioavailability A Hydrophobic Quinoline in Nanoemulsion B Increased Surface Area for Dissolution A->B C Enhanced Permeation through GI Tract B->C D Improved Systemic Absorption C->D E Increased Bioavailability D->E

Caption: How nanoemulsions improve drug bioavailability.

References

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Application Notes & Protocols: A Step-by-Step Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry, provides a robust pathway to 4-hydroxyquinolines, a scaffold of significant interest in drug discovery and materials science.[1][2] This guide offers a detailed, step-by-step protocol for this synthesis, grounded in mechanistic understanding and practical insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of 4-Hydroxyquinolines

The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3] Its derivatives have been pivotal in the development of pharmaceuticals, most notably the fluoroquinolone antibiotics.[3][4] The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, remains a highly relevant and versatile method for accessing these valuable compounds.[5][6] It involves the condensation of anilines with β-ketoesters to yield the target 4-hydroxyquinolines.[5]

Mechanistic Insights: Understanding the "Why"

A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Conrad-Limpach synthesis is fundamentally a two-stage process: the formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization.[6]

Stage 1: Formation of the β-Aminoacrylate (Schiff Base/Enamine Intermediate)

This initial step involves the reaction of an aniline with a β-ketoester.[5] The reaction typically proceeds at or near room temperature.

  • Nucleophilic Attack: The nitrogen atom of the aniline attacks the more electrophilic keto-carbonyl of the β-ketoester.[5] This is a classic nucleophilic addition to a carbonyl group.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[5]

  • Dehydration to Schiff Base: The intermediate readily loses a molecule of water to form a Schiff base (an imine).[5]

  • Keto-Enol Tautomerization: The Schiff base exists in equilibrium with its enamine tautomer (a β-aminoacrylate). This tautomerization is crucial for the subsequent cyclization step.[5]

Stage 2: Thermal Cyclization to the 4-Hydroxyquinoline

This is the rate-determining step and requires significant thermal energy.[5]

  • Electrocyclic Ring Closure: The enamine intermediate undergoes a 6-π electrocyclic ring closure.[5] The aromatic ring of the aniline acts as one of the components in this cyclization.

  • Elimination of Alcohol: The resulting cyclic intermediate then eliminates a molecule of alcohol (from the original ester group) to form the quinolone ring system.[5]

  • Tautomerization to 4-Hydroxyquinoline: The final product, a 4-quinolone, is in tautomeric equilibrium with its enol form, the 4-hydroxyquinoline. While often depicted as the hydroxyquinoline, the quinolone form is generally believed to predominate.[5]

Diagram of the Conrad-Limpach Synthesis Mechanism:

Conrad_Limpach_Mechanism cluster_stage1 Stage 1: β-Aminoacrylate Formation cluster_stage2 Stage 2: Thermal Cyclization Aniline Aniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral + β-Ketoester BetaKetoester β-Ketoester SchiffBase Schiff Base Tetrahedral->SchiffBase - H₂O Enamine β-Aminoacrylate (Enamine) SchiffBase->Enamine Tautomerization CyclicIntermediate Cyclic Intermediate Enamine->CyclicIntermediate Heat (~250°C) Electrocyclization Quinolone 4-Quinolone CyclicIntermediate->Quinolone - ROH Hydroxyquinoline 4-Hydroxyquinoline Quinolone->Hydroxyquinoline Tautomerization

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of a representative 4-hydroxyquinoline. Researchers should note that specific reaction times and temperatures may need to be optimized for different substrates.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Substituted AnilineReagentMajor Chemical SupplierEnsure purity.
β-Ketoester (e.g., Ethyl Acetoacetate)ReagentMajor Chemical Supplier
High-Boiling Solvent (e.g., Mineral Oil, Diphenyl Ether)ReagentMajor Chemical SupplierSee solvent selection notes.
EthanolAnhydrousMajor Chemical Supplier
Hexane or Petroleum EtherReagentMajor Chemical SupplierFor washing.
Hydrochloric Acid (HCl)ConcentratedMajor Chemical SupplierFor workup.
Sodium Hydroxide (NaOH)PelletsMajor Chemical SupplierFor workup.

3.2. Step-by-Step Procedure

Step 1: Formation of the β-Aminoacrylate Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq).

  • If the aniline is a solid, it can be dissolved in a minimal amount of a suitable solvent like ethanol. However, the reaction often proceeds neat.

  • Stir the mixture at room temperature for 1-2 hours. Gentle warming (e.g., 40-50 °C) can be applied to accelerate the reaction, but avoid high temperatures at this stage to prevent side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aniline starting material indicates the completion of this step.

  • Once the reaction is complete, remove any low-boiling solvent (if used) under reduced pressure. The resulting crude β-aminoacrylate is often an oil or a low-melting solid and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude β-aminoacrylate, add a high-boiling, inert solvent such as mineral oil or diphenyl ether.[5] The use of a solvent is crucial for achieving high yields, as it ensures even heat distribution and prevents charring.[5] Early procedures without a solvent often resulted in low yields (below 30%).[5]

  • Heat the reaction mixture to approximately 250 °C using a suitable heating mantle and a temperature controller.[5][6] This high temperature is necessary to overcome the activation energy for the electrocyclic ring closure.[5]

  • Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by TLC if a suitable method is developed.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the high-boiling solvent upon cooling.

Step 3: Work-up and Purification

  • Dilute the cooled reaction mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and to reduce the viscosity of the mineral oil.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid.[7]

  • Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an aqueous sodium hydroxide solution. Wash the basic solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the purified 4-hydroxyquinoline.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Mix Mix Aniline and β-Ketoester Start->Mix Stir Stir at RT or Gentle Warming Mix->Stir Monitor1 Monitor by TLC Stir->Monitor1 Evaporate Remove Volatiles Monitor1->Evaporate AddSolvent Add High-Boiling Solvent Evaporate->AddSolvent Heat Heat to ~250°C AddSolvent->Heat Cool Cool to RT Heat->Cool Dilute Dilute with Hexane Cool->Dilute Filter Filter and Wash Dilute->Filter Purify Recrystallize or Acid-Base Extraction Filter->Purify End Pure 4-Hydroxyquinoline Purify->End

Caption: Step-by-step experimental workflow for the Conrad-Limpach synthesis.

Key Considerations and Field-Proven Insights

  • Solvent Choice for Cyclization: The boiling point of the solvent is a critical parameter. Solvents with boiling points above 250 °C generally give the best yields.[8] While mineral oil and diphenyl ether are traditional choices, other high-boiling solvents can also be effective.[8]

  • Regioselectivity: The Conrad-Limpach synthesis typically yields the 4-hydroxyquinoline (or 4-quinolone) product. This is in contrast to the related Knorr quinoline synthesis, which, under different conditions (typically acidic and lower temperatures), can favor the formation of 2-hydroxyquinolines.[9]

  • Substituent Effects: The nature of the substituents on the aniline ring can influence the reaction rate and yield. Electron-donating groups on the aniline can facilitate the initial nucleophilic attack, while electron-withdrawing groups may require more forcing conditions.

  • Purification Strategy: The choice of purification method will depend on the physical properties of the product. For solid products, recrystallization is often effective. For more soluble or oily products, column chromatography may be necessary. The acid-base extraction is a powerful technique for purifying these weakly acidic compounds.

  • Safety Precautions: The high temperatures required for the cyclization step necessitate careful handling and the use of appropriate safety equipment, including a fume hood and personal protective equipment. High-boiling solvents can be flammable and have specific handling requirements.

Applications in Drug Development

The 4-hydroxyquinoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[2][3] The hydroxyl group at the 4-position can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, it can be converted to a 4-chloroquinoline, a key intermediate in the synthesis of many antimalarial drugs. The quinoline core itself is found in numerous approved drugs for various therapeutic areas.[1]

Conclusion

The Conrad-Limpach synthesis is a time-tested and reliable method for the preparation of 4-hydroxyquinolines. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can successfully and efficiently synthesize these important heterocyclic compounds for applications in drug discovery, materials science, and beyond.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

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  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate. Examples of 4-hydroxy and related quinolines as drug molecules. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • A&A Pharmachem. 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. [Link]

  • Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions related to this synthesis, which typically proceeds via the Gould-Jacobs reaction pathway. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Synthesis Overview: The Gould-Jacobs Pathway

The synthesis of this compound is a multi-step process. The most common and effective route is the Gould-Jacobs reaction, which can be broken down into three primary stages: Condensation, Thermal Cyclization, and Saponification.[1][2][3]

Synthesis_Pathway Reactants 3,4-Dimethoxyaniline + Diethyl Ethoxymethylenemalonate Intermediate1 Diethyl ((3,4-dimethoxyphenyl)amino)methylenemalonate Reactants->Intermediate1 Stage 1: Condensation Intermediate2 Ethyl 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylate Intermediate1->Intermediate2 Stage 2: Thermal Cyclization Product 4-Hydroxy-6,7-dimethoxy- quinoline-3-carboxylic Acid Intermediate2->Product Stage 3: Saponification

Caption: Overall workflow for the synthesis of the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction, and why is it the preferred method for this synthesis?

The Gould-Jacobs reaction is a classic and robust method for constructing the 4-hydroxyquinoline scaffold.[1] It begins with the condensation of an aniline (in this case, 3,4-dimethoxyaniline) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] This method is particularly effective for anilines bearing electron-donating groups, such as the two methoxy groups in our substrate, which facilitate the crucial cyclization step.[1]

Q2: What are the most critical parameters for achieving a high yield?

Success in this synthesis hinges on precise control over three key areas:

  • Purity of Starting Materials: Ensure the 3,4-dimethoxyaniline is free of oxidation impurities.

  • Cyclization Temperature: The thermal cyclization step is often the yield-determining step. It requires very high temperatures (typically 250-260 °C), which necessitates the use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether.[4][5] Insufficient temperature will lead to an incomplete reaction.

  • Moisture Control: While the final saponification step uses water, the initial condensation and cyclization steps should be performed under anhydrous conditions to prevent unwanted side reactions.

Q3: Can microwave-assisted heating be used for the cyclization step?

Yes, microwave synthesis is an excellent modern alternative to conventional heating for the thermal cyclization stage. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[4][6] Optimization of temperature and time is crucial when developing a microwave protocol.[6]

Q4: What safety precautions are essential for this synthesis?

  • High Temperatures: The cyclization step involves temperatures exceeding 250 °C. Use appropriate heating mantles and ensure your glassware is rated for such high temperatures. Work within a fume hood and use a safety shield.

  • High-Boiling Solvents: Solvents like Dowtherm A and diphenyl ether have specific handling requirements. Consult the Safety Data Sheet (SDS) for each. They can be difficult to remove from the product and require specific purification techniques.[5]

  • Strong Base: The saponification step uses a strong base like sodium hydroxide or potassium hydroxide. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent chemical burns.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Stage 1: Condensation

Problem: Low yield of the anilidomethylenemalonate intermediate.

Potential CauseRecommended Solution & Rationale
Incomplete Reaction Solution: Increase the reaction time or slightly elevate the temperature (e.g., to 100-120 °C). Rationale: The condensation is a nucleophilic substitution of the ethoxy group on the malonate by the aniline.[1][7] While often performed neat, gentle heating can ensure the reaction proceeds to completion. Monitor progress using Thin Layer Chromatography (TLC).
Side Reaction with Solvent Solution: If using a solvent, ensure it is non-nucleophilic (e.g., toluene or xylene). Better yet, perform the reaction neat (without solvent) by simply heating the two reactants together. Rationale: The aniline must be the sole nucleophile to ensure the desired product forms.
Degradation of Aniline Solution: Use high-purity 3,4-dimethoxyaniline. If it appears discolored (pink or brown), consider purification by recrystallization or column chromatography before use. Rationale: Oxidized impurities in the aniline can lead to undesired colored byproducts and lower the yield.
Stage 2: Thermal Cyclization

Problem: The cyclization reaction fails or results in a low yield of the ethyl ester.

Potential CauseRecommended Solution & Rationale
Insufficient Temperature Solution: Ensure your heating apparatus can reliably reach and maintain 250-260 °C. Use a high-temperature thermometer to verify the temperature of the reaction mixture, not just the heating mantle setting. Rationale: This key step is a 6-electron electrocyclization, which has a high activation energy barrier.[4] Using an inert, high-boiling solvent like diphenyl ether can improve heat transfer and increase yields to over 90%.[4][5]
Product Decomposition Solution: Do not exceed the recommended temperature range or heating duration. If using conventional heating, ensure efficient stirring to prevent localized overheating and charring. Consider switching to microwave heating for better temperature control and shorter reaction times.[6] Rationale: At these extreme temperatures, organic molecules can degrade. Minimizing the time the mixture spends at peak temperature is crucial.
Solvent Issues Solution: Use a completely inert and high-boiling solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the standard choice. Rationale: The solvent's role is solely to provide a medium for efficient and uniform heat transfer. It must not react with the intermediate or decompose at the target temperature.
Stage 3: Saponification (Hydrolysis)

Problem: Incomplete hydrolysis of the ethyl ester to the final carboxylic acid.

Potential CauseRecommended Solution & Rationale
Insufficient Base or Reaction Time Solution: Use a molar excess of NaOH or KOH (typically 3-4 equivalents). Extend the reflux time and monitor the disappearance of the starting material (the ethyl ester is more nonpolar) by TLC. Rationale: Saponification is a bimolecular reaction. Le Chatelier's principle dictates that a higher concentration of the hydroxide nucleophile will drive the reaction to completion.
Low Solubility of the Ester Solution: Add a co-solvent like ethanol or methanol to the aqueous NaOH/KOH solution to create a homogeneous reaction mixture (e.g., a 1:1 mixture of water and ethanol).[8] Rationale: The organic ester has limited solubility in a purely aqueous base. The alcohol co-solvent increases solubility, allowing the hydroxide ions to access the ester carbonyl group more effectively.

Problem: The final product does not precipitate upon acidification.

Potential CauseRecommended Solution & Rationale
Incorrect pH Solution: Carefully adjust the pH to be slightly acidic (pH 4-6) using an acid like acetic acid or dilute HCl.[8][9] Check the pH with a pH meter or pH paper. Rationale: The product is a carboxylic acid, which is deprotonated and soluble (as the carboxylate salt) under basic conditions. It will precipitate out of the solution when protonated at or below its pKa.
Product is too Dilute Solution: If the product remains in solution after acidification, try concentrating the solution by removing some of the solvent under reduced pressure. Alternatively, chilling the solution in an ice bath may induce precipitation. Rationale: The concentration of the product may be below its solubility limit. Reducing the volume or decreasing the temperature will lower its solubility and promote crystallization.

IV. Detailed Experimental Protocols

Protocol 1: Stage 1 - Synthesis of Diethyl ((3,4-dimethoxyphenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture without solvent at 100-110 °C for 2 hours with stirring.

  • Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the aniline spot has disappeared.

  • Cool the reaction mixture to room temperature. The product, a viscous oil or low-melting-point solid, can often be used in the next step without further purification. If purification is needed, it can be achieved via column chromatography.

Protocol 2: Stage 2 - Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate

  • Set up a reflux apparatus with a high-temperature thermometer in a heating mantle.

  • Add the crude intermediate from Stage 1 to a sufficient volume of Dowtherm A or diphenyl ether to ensure effective stirring (typically 5-10 mL per gram of intermediate).

  • Heat the mixture to 250-255 °C and maintain this temperature for 30-60 minutes.[4]

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Allow the mixture to cool to below 100 °C. Add a non-polar solvent like hexanes or cyclohexane to precipitate the crude product.[4]

  • Filter the solid product, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum.

Protocol 3: Stage 3 - Synthesis of this compound

  • Suspend the crude ethyl ester from Stage 2 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.[8][9]

  • Heat the mixture to reflux (around 80-90 °C) and stir for 2-4 hours.[9]

  • Cool the resulting clear solution to room temperature and filter if any insoluble material is present.

  • Place the filtrate in an ice bath and slowly acidify with glacial acetic acid or 2N HCl to pH ~5-6.[8]

  • A white or off-white precipitate of the final product will form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol.

  • Dry the final product under vacuum to a constant weight.

V. Data Summary

StepKey ReagentsSolventTemp. (°C)TimeTypical Yield
1. Condensation 3,4-Dimethoxyaniline, DEEMMNeat100-1102 h>90%
2. Cyclization AnilidomethylenemalonateDowtherm A250-2550.5-1 h85-95%[5]
3. Saponification Ethyl Ester, NaOHH₂O/Ethanol80-902-4 h>90%[9]

VI. Troubleshooting Workflow Diagram

Troubleshooting_Workflow decision decision process process start Low Final Yield decision_step1 Is starting intermediate present? start->decision_step1 Analyze TLC of crude ester end Problem Solved process_cyclization Issue in Cyclization: - Verify temp is 250-260°C - Increase heating time - Check solvent purity decision_step1->process_cyclization Yes decision_step2 Is starting ester present in final crude? decision_step1->decision_step2 No process_cyclization->end process_saponification Issue in Saponification: - Increase reflux time - Add more NaOH/KOH - Ensure co-solvent is used decision_step2->process_saponification Yes process_purification Issue in Purification: - Check pH after acidification - Concentrate solution - Review washing steps for loss decision_step2->process_purification No process_saponification->end process_purification->end

Caption: A decision-making workflow for troubleshooting low overall yield.

VII. References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Cieplik, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 1045. [Link]

  • Patel, H., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(8), 2845-2855. [Link]

  • Ukrainets, I. V., et al. (2012). 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. Chemistry of Heterocyclic Compounds, 48(2), 320-326. [Link]

  • Ukrainets, I. V., et al. (2018). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. ResearchGate. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Fodor, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7166. [Link]

  • LookChem. This compound. [Link]

  • Firdaus, M., et al. (2023). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 52(4), 1053-1061. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

  • Ukrainets, I. V., et al. (2012). View of 4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. [Link]

  • Owa, T., et al. (1999). Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester. Heterocycles, 51(5), 1109-1116. [Link]

  • Bułyszko, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. [Link]

  • da Silva, A. B., et al. (2019). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

  • Mekheimer, R. A., et al. (2014). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Journal of the Serbian Chemical Society, 79(1), 1-10. [Link]

  • Mphahamele, M. J. (2020). Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. ResearchGate. [Link]

  • Organic Syntheses. Lepidine. [Link]

Sources

Overcoming solubility issues of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (CAS: 26893-22-1) in aqueous solutions. Our goal is to explain the underlying chemical principles and provide robust, actionable protocols to overcome these issues.

Compound Physicochemical Properties

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. Its structure, featuring a relatively nonpolar quinoline ring system and ionizable functional groups, dictates its behavior in aqueous media.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₁NO₅[1]Indicates a significant number of nonpolar carbon atoms.
Molecular Weight 249.22 g/mol [1]A moderate molecular size.
Predicted pKa 4.26 ± 0.40[2]The carboxylic acid group will be largely protonated (neutral) and thus less soluble at pH values below ~4.3.
Predicted XLogP3 1.8[1]A positive LogP value indicates a preference for a lipidic (nonpolar) environment over an aqueous one, suggesting low intrinsic water solubility.
Hydrogen Bond Donors 2[1]The hydroxyl and carboxylic acid groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 6[1]Multiple oxygen and nitrogen atoms can accept hydrogen bonds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in neutral water?

A: The low aqueous solubility is a direct result of its molecular structure. The quinoline core is a large, hydrophobic ring system. While the molecule has hydrogen bonding capabilities, the nonpolar surface area dominates its behavior. Furthermore, the carboxylic acid group, a key to enhancing solubility, is not fully ionized at neutral pH. In its protonated (uncharged) form, it contributes less to water solubility.[3][4]

Q2: What is the very first and simplest method I should try to dissolve this compound in an aqueous buffer?

A: The most straightforward and often most effective initial approach is pH adjustment .[][6][7] Since the molecule has an acidic carboxylic acid group (predicted pKa ~4.26), increasing the pH of your solution above this pKa will deprotonate the acid, forming a highly soluble carboxylate salt.[8][9] A starting point would be to prepare your solution in a buffer at pH 7.4 or higher.

Q3: I need to make a concentrated stock solution for cell culture experiments. What organic solvents are recommended?

A: For creating concentrated stock solutions, solvents like Dimethyl Sulfoxide (DMSO) and Methanol are commonly used, though the compound may only be slightly soluble and require sonication.[2] It is critical to prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to be non-toxic to your system.[][10]

Q4: Are there any specific safety precautions I should take when handling this compound?

A: As with any laboratory chemical, you should handle this compound with care. Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[11][12][13] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] For detailed information, always consult the latest Safety Data Sheet (SDS) from your supplier.[11][12][13][14]

In-Depth Troubleshooting & Experimental Guides

This section provides detailed protocols for systematically addressing solubility issues. We recommend following this workflow to identify the optimal solubilization strategy for your specific application.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Undissolved Compound in Aqueous Buffer Check_pH Is pH adjustment compatible with your experiment? Start->Check_pH Adjust_pH Strategy 1: pH Adjustment (Increase pH > 6.0) Check_pH->Adjust_pH Yes Check_Alternatives Explore Alternative Strategies Check_pH->Check_Alternatives No Success1 SOLUBLE Adjust_pH->Success1 Co_Solvent Strategy 2: Co-solvents (e.g., DMSO, PEG 400) Check_Alternatives->Co_Solvent Test First Surfactant Strategy 3: Surfactants (e.g., Polysorbate 80) Check_Alternatives->Surfactant Test Second Cyclodextrin Strategy 4: Complexation (e.g., HP-β-CD) Check_Alternatives->Cyclodextrin Test Third Success2 SOLUBLE Co_Solvent->Success2 Success3 SOLUBLE Surfactant->Success3 Success4 SOLUBLE Cyclodextrin->Success4

Caption: Decision workflow for selecting a solubilization strategy.

Issue 1: My compound precipitates in my neutral (pH ~7.0) aqueous buffer.
Root Cause Analysis:

At neutral pH, the carboxylic acid group (pKa ~4.26) is primarily in its deprotonated, anionic form (carboxylate). However, a small but significant fraction remains protonated and neutral. This equilibrium, combined with the molecule's hydrophobic quinoline backbone, leads to low solubility and potential precipitation.

G cluster_0 Solubility Equilibrium at Different pH Low_pH Acidic pH (e.g., pH < 4) Predominantly Protonated Form R-COOH High_pH Basic pH (e.g., pH > 6) Predominantly Deprotonated Form R-COO⁻ Low_pH->High_pH + OH⁻ - H⁺ Low_Sol Low Water Solubility Low_pH->Low_Sol High_pH->Low_pH + H⁺ - OH⁻ High_Sol High Water Solubility High_pH->High_Sol

Caption: Effect of pH on the ionization and solubility of the carboxylic acid.

Solution: pH-Modification Protocol

This is the most common and effective method for increasing the solubility of acidic compounds.[15][16] By raising the pH, you shift the equilibrium to favor the formation of the more soluble carboxylate salt.[7][8]

Step-by-Step Methodology:

  • Prepare a Slurry: Suspend a known excess amount of this compound in your desired aqueous buffer (e.g., PBS, TRIS).

  • Titrate with Base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the slurry. Observe the point at which the solid material completely dissolves. This is the minimum pH required for solubilization.

  • Select Final Buffer: For your experiments, choose a buffer system that can reliably maintain a pH at least 0.5 to 1.0 unit above the observed dissolution pH to ensure the compound remains in solution.[8] Common biological buffers like PBS (pH 7.4) or TRIS (pH 7.4-8.5) are often sufficient.

  • Confirm Stability: After solubilization, let the solution stand for a period (e.g., 1-24 hours) to ensure no precipitation occurs.

Troubleshooting:
  • Precipitation Over Time: If the compound precipitates after initial dissolution, the buffering capacity of your solution may be insufficient.[8] Consider using a higher concentration buffer or selecting a buffer whose pKa is closer to your target pH.

  • High pH is Incompatible with Assay: If the required pH for solubility adversely affects your biological system or assay components, you must explore alternative methods described below.[10]

Issue 2: My experimental conditions are pH-sensitive. What are my other options?

When pH modification is not viable, several other formulation strategies can be employed. These generally involve altering the properties of the solvent to make it more favorable for the solute.[6][17][18]

Option A: Co-Solvent Systems

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[19][20] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like our quinoline derivative, thereby increasing its solubility.[][21]

G cluster_0 Co-Solvent Mechanism node1 Water Molecules (High Polarity) Strong H-Bond Network node2 Hydrophobic Drug Poorly Soluble node1:f1->node2:f1 'Squeezes out' drug node3 Water + Co-solvent (e.g., PEG 400) Disrupted H-Bond Network Reduced Polarity node4 Hydrophobic Drug Soluble node3:f2->node4:f1 Accommodates drug

Caption: Co-solvents reduce solvent polarity, increasing drug solubility.

Step-by-Step Screening Protocol:

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices are listed in the table below.

  • Prepare Stock Solutions: Dissolve the compound in 100% of each selected co-solvent to determine its maximum solubility.

  • Create Co-solvent/Water Mixtures: Prepare a series of dilutions of each co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess of the compound to each co-solvent/buffer mixture. Shake or sonicate until equilibrium is reached (typically 2-24 hours).

  • Quantify: Centrifuge the samples to pellet undissolved solid, then measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

Common Co-solvents for Consideration:

Co-SolventTypical ConcentrationNotes
DMSO < 1% (in vitro)Excellent solubilizing power, but can have biological effects.[]
Ethanol 1-10%Good solubilizer, generally well-tolerated at low concentrations.[10][19]
Propylene Glycol (PG) 5-40%Common in pharmaceutical formulations, low toxicity.[][10][18]
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity, widely used in parenteral formulations.[][10]
Troubleshooting:
  • Precipitation Upon Dilution: This is a common problem. A stock solution made in a high concentration of co-solvent may cause the drug to precipitate when diluted into a fully aqueous medium. To mitigate this, use the lowest effective co-solvent concentration or consider a combined approach with surfactants.[]

Option B: Surfactant-Mediated Solubilization

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic quinoline compound can partition into the core, while the hydrophilic shell allows the entire micelle to remain dispersed in water, thus increasing the apparent solubility of the compound.[10][17][22]

Step-by-Step Screening Protocol:

  • Select Surfactants: Choose non-ionic surfactants which are generally less disruptive to biological systems (e.g., Polysorbate 80, Polysorbate 20, Pluronic® F-68, Solutol® HS-15).[10][23]

  • Prepare Surfactant Solutions: Make a series of solutions of each surfactant in your aqueous buffer at concentrations above their known CMC.

  • Determine Solubility: Add an excess of the compound to each surfactant solution and equilibrate as described in the co-solvent protocol.

  • Quantify: Separate undissolved solid and measure the concentration in the supernatant.

Option C: Cyclodextrin Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a hydrophobic interior cavity.[24][25] The hydrophobic this compound can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[26][27] This complex has the high water solubility of the cyclodextrin host molecule.[24][28]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Drug Drug Molecule (Hydrophobic) Drug->Complex Encapsulation

Caption: A hydrophobic drug is encapsulated in a cyclodextrin's cavity.

Step-by-Step Protocol:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and established safety profiles.[24][25]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the desired aqueous buffer to make a concentrated stock (e.g., 20-40% w/v).

  • Form the Complex: Add the solid this compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. The resulting clear filtrate contains the soluble drug-cyclodextrin complex.

Summary of Solubilization Strategies
MethodMechanismAdvantagesDisadvantages
pH Adjustment Ionization to a soluble salt form.Simple, effective, uses minimal excipients.[][16]May not be compatible with pH-sensitive assays or biological systems; risk of precipitation if pH is not maintained.[8][10]
Co-solvents Reduces solvent polarity.Simple to formulate, can significantly increase solubility.[18]Potential for toxicity or interference with biological systems; drug may precipitate on dilution.[][10]
Surfactants Micellar encapsulation.Effective for highly lipophilic compounds; can improve wetting.[10][29]Can interfere with cell membranes or protein assays; requires concentrations above the CMC.
Cyclodextrins Forms soluble inclusion complexes.High solubilization capacity, low toxicity (especially modified CDs), can improve stability.[25][27][28]Can be more expensive; requires time to form the complex; potential for competitive displacement by other molecules.

References

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Archives of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • PubMed. (2007). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ACS Publications. (2026). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • pH adjustment: Significance and symbolism. (2025). Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2025). Does Solution pH Control The Extent Of Solubility? Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting the intricate landscape of quinoline synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenges associated with these pivotal reactions. Quinolines are a cornerstone in pharmaceuticals and materials science, but their synthesis is often plagued by unexpected side reactions that can derail research and development timelines.[1][2][3]

This technical support center moves beyond simple protocols to offer in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you with the scientific rationale to diagnose issues, optimize conditions, and achieve robust and reproducible outcomes.

General Troubleshooting

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the universal culprits I should investigate first?

Low yields are a frequent frustration in quinoline synthesis and can often be traced back to a few fundamental parameters that are critical across various named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses.[4]

Core Areas for Initial Investigation:

  • Catalyst Incompatibility: The choice of acid or base catalyst is paramount and highly dependent on your specific substrates.[4][5] An inappropriate catalyst may not only fail to promote the desired reaction but can actively encourage side reactions. For instance, strong bases in a Friedländer synthesis can promote the self-condensation of ketone reactants, a common side reaction.[5][6]

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword. While many quinoline cyclizations require heat to overcome activation energy barriers, excessive temperatures can lead to the degradation of starting materials or the desired product, often manifesting as intractable tar.[4][7][8] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[4][8]

  • Poor Substrate Reactivity: The electronic and steric nature of your starting materials plays a significant role. Electron-withdrawing groups on an aniline, for example, can deactivate the aromatic ring, making the crucial cyclization step more challenging.[4]

  • Presence of Water: In many acid-catalyzed syntheses, water is a byproduct of the reaction. Its accumulation can inhibit the reaction equilibrium.[4][8] Therefore, using anhydrous reagents and solvents is often a critical step to drive the reaction to completion.[4]

Reaction-Specific Troubleshooting

This section delves into issues commonly encountered in specific, widely-used quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notoriously vigorous and prone to side reactions.[3][9]

Q2: My Skraup synthesis is highly exothermic and difficult to control, often resulting in a violent reaction and significant tar formation. How can I mitigate this?

The highly exothermic nature of the Skraup reaction is a well-documented hazard.[10] The primary cause is the dehydration of glycerol to acrolein, which then undergoes polymerization under the harsh acidic and high-temperature conditions.[3][10]

Solutions:

  • Use of a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[10] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and over a longer period, thus preventing a runaway reaction.[11] Boric acid can also serve a similar purpose.[10]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid while maintaining external cooling (e.g., an ice bath) is essential to manage the heat generated.

  • Vigorous Stirring: Efficient stirring helps to dissipate localized hotspots that can initiate polymerization and tar formation.

The Doebner-von Miller Reaction

This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones and is also susceptible to polymerization.[3][12][13]

Q3: My Doebner-von Miller reaction is yielding a thick, dark tar, making product isolation nearly impossible. What is the cause and how can I prevent it?

Tar formation is a hallmark issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7][10][14]

Preventative Measures:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[7]

  • Biphasic Solvent System: A highly effective strategy is to perform the reaction in a two-phase solvent system. This approach sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its concentration in the aqueous acid phase where polymerization is most rampant.[3][12]

  • Optimized Work-up: After the reaction, complete neutralization of the acid is critical to prevent product loss during extraction.[7] Multiple extractions with a suitable organic solvent may be necessary to fully recover the quinoline product from the aqueous layer.[7]

Q4: I've isolated my product from a Doebner-von Miller reaction, but I'm seeing significant contamination with partially hydrogenated byproducts. Why is this happening?

The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[14] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, you will isolate dihydro- or even tetrahydroquinoline byproducts.[14]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[14]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the dihydroquinoline intermediate.

  • Post-Reaction Oxidation: If you have already isolated the product mixture, it may be possible to perform a separate oxidation step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[14]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][15]

Q5: My base-catalyzed Friedländer synthesis is plagued by a significant amount of a byproduct that appears to be a self-condensation of my ketone starting material. How can I avoid this?

The most common side reaction in the Friedländer synthesis, especially under basic conditions, is the aldol condensation of the ketone reactant with itself.[5][6]

Strategies to Minimize Self-Condensation:

  • Switch to an Acid Catalyst: If your substrates are compatible, switching to an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) can often eliminate the base-catalyzed self-condensation pathway.[5]

  • Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, using its pre-formed imine analog can prevent the self-condensation of the ketone starting material.[6]

  • Milder Reaction Conditions: Employing modern, milder catalyst systems like iodine or certain Lewis acids can often promote the desired reaction without requiring harsh basic conditions that favor aldol side reactions.

Q6: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis.[1][6]

Methods to Improve Regioselectivity:

  • Catalyst Selection: Certain amine catalysts have been shown to promote higher regioselectivity.

  • Reaction Condition Optimization: Slow addition of the ketone to the reaction mixture and careful optimization of the reaction temperature can favor the formation of one regioisomer over the other.

  • Use of Directing Groups: If feasible, modifying the ketone with a directing group can steer the cyclization to the desired position.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17]

Q7: My Combes synthesis is not proceeding to the cyclized quinoline product. What could be the issue?

The rate-determining step in the Combes synthesis is the acid-catalyzed electrophilic aromatic annulation.[16]

Potential Problems and Solutions:

  • Insufficiently Acidic Catalyst: The cyclization step requires a strong acid catalyst to protonate the enamine intermediate and facilitate the electrophilic attack on the aniline ring. Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used.[16] A mixture of PPA and an alcohol to form a polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent than sulfuric acid alone.[16]

  • Deactivated Aniline: The presence of strong electron-withdrawing groups (e.g., -NO₂) on the aniline ring can deactivate it towards electrophilic attack, preventing the cyclization from occurring.[17] In such cases, a more forcing catalyst or higher temperatures may be required, or an alternative synthetic route may be necessary.

Data Summary and Protocols

Table 1: Catalyst and Condition Optimization for Friedländer Synthesis
ProblemPossible CauseRecommended Solution
Low Yield / No Reaction Temperature too lowGradually increase temperature in 10-20°C increments, monitoring by TLC.[8]
Inappropriate catalystScreen different acid or base catalysts (e.g., p-TsOH, KOH, ZnCl₂).[5]
Poor substrate reactivityHigher temperatures or a more potent catalyst may be needed for deactivated substrates.[8]
Formation of Tar/Polymer Temperature too highLower the reaction temperature and consider extending the reaction time.[8]
Harsh reaction conditionsUse a milder catalyst and a suitable solvent to control the reaction rate.[18]
Aldol Condensation Byproduct Use of a strong base catalystSwitch to an acid catalyst or use an imine analog of the o-aminoaryl aldehyde/ketone.[6][18]
Poor Regioselectivity Use of an unsymmetrical ketoneEmploy a regioselective catalyst, optimize reaction conditions (slow addition, temperature control).[18]
Experimental Protocol: Steam Distillation for Purification of Crude Quinoline

This protocol is particularly effective for separating volatile quinoline products from non-volatile tarry byproducts, a common issue in Skraup and Doebner-von Miller syntheses.[11]

  • Setup: Assemble a steam distillation apparatus. The reaction flask containing the crude mixture should be large enough to accommodate the added water and prevent foaming.

  • Neutralization: After cooling the reaction, carefully dilute the viscous mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the free quinoline base.

  • Distillation: Introduce steam into the flask containing the neutralized mixture. The quinoline will co-distill with the water.

  • Collection: Collect the distillate, which will appear cloudy or as two layers (water and quinoline). Continue the distillation until the distillate runs clear.

  • Isolation: Separate the quinoline layer from the aqueous layer in the collected distillate using a separatory funnel. The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Drying and Concentration: Combine all organic fractions, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.

Visualizing Workflows and Mechanisms

General Troubleshooting Workflow for Low Yields

G start Low Yield or No Product check_catalyst Is the catalyst appropriate for the substrate? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Screen alternative acid/base catalysts. check_catalyst->solution_catalyst No check_reactivity Is substrate reactivity a limiting factor? check_temp->check_reactivity Optimal solution_temp_low Increase temperature incrementally. check_temp->solution_temp_low Too Low solution_temp_high Decrease temperature; check for degradation. check_temp->solution_temp_high Too High check_water Is water inhibiting the reaction? check_reactivity->check_water No solution_reactivity Use more forcing conditions or a more active catalyst. check_reactivity->solution_reactivity Yes solution_water Use anhydrous solvents and reagents. check_water->solution_water Yes

Caption: A logical workflow for troubleshooting low yields.

Competing Pathways in Friedländer Synthesis

G cluster_0 Reactants cluster_1 Reaction Conditions AminoKetone 2-Aminoaryl Ketone Catalyst Acid or Base Catalyst AminoKetone->Catalyst MethyleneCompound α-Methylene Ketone MethyleneCompound->Catalyst MethyleneCompound->Catalyst DesiredProduct Desired Quinoline Product Catalyst->DesiredProduct Desired Pathway (Cyclocondensation) SideProduct Aldol Self-Condensation Byproduct Catalyst->SideProduct Side Reaction (Favored by Base)

Caption: Competing pathways in the Friedländer synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Friedländer Synthesis.
  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1), 2059300.
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • RSC Adv. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review.
  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Combes Quinoline Synthesis. (n.d.). Retrieved from 1_ Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Wikipedia. (n.d.). Skraup reaction.
  • chemeurope.com. (n.d.). Doebner-Miller reaction.
  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • ResearchGate. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.

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Technical Support Center: A Guide to Preventing Degradation of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Due to its complex heterocyclic structure featuring hydroxyl, carboxyl, and methoxy functional groups, this molecule is susceptible to several degradation pathways. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to help you mitigate these risks and ensure the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound solutions.

Q1: My solution of this compound has turned yellow/brown. What is the cause?

A color change is a common indicator of degradation. This is most frequently caused by oxidation of the electron-rich quinoline ring system or by photodegradation upon exposure to light.[1] The 4-hydroxyquinoline moiety is particularly susceptible to oxidative processes.[1][2] To prevent this, it is critical to protect the solution from light and minimize its exposure to atmospheric oxygen.

Q2: What are the ideal conditions for storing my stock solutions?

Proper storage is the most critical factor in preventing degradation. We recommend a multi-faceted approach depending on the intended duration of storage.

Storage Duration Temperature Container Atmosphere Key Considerations
Short-Term (≤ 1 week) 2-8°CAmber glass vial or tube wrapped in aluminum foilNormalMinimize headspace to reduce oxygen exposure.
Long-Term (> 1 week) -20°C to -80°CAmber glass vial with PTFE-lined capInert Gas (Argon/Nitrogen)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Purge headspace with inert gas before sealing.

Q3: Which solvents are best for dissolving and storing the compound?

The choice of solvent is crucial. Always use high-purity, HPLC-grade, or anhydrous solvents to avoid contaminants like peroxides or metal ions that can catalyze degradation.

  • Recommended: DMSO, DMF, or NMP are suitable for creating concentrated stock solutions for long-term storage due to their excellent solvating power and lower reactivity.

  • Aqueous Solutions: For experiments in aqueous media, prepare fresh solutions from a concentrated stock. The compound's solubility and stability are highly pH-dependent.[3][4] Use a well-characterized buffer system (e.g., phosphate or citrate buffers) within a pH range of 5-7 for optimal stability. Avoid highly acidic or basic conditions unless required by the experimental protocol, as these can catalyze hydrolysis.[4][5]

Q4: How can I quickly assess if my solution has started to degrade?

For a rapid check, you can compare your aged solution to a freshly prepared standard using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak's area or the appearance of new peaks (especially earlier eluting, more polar compounds) is a strong indication of degradation. A stability-indicating HPLC method is the most reliable tool for this purpose.[6][7]

Section 2: Understanding the Degradation Pathways

The molecular structure of this compound contains several moieties prone to chemical degradation. Understanding these pathways is key to designing effective prevention strategies. The primary degradation routes are photodegradation, oxidation, and pH-mediated hydrolysis.

cluster_photo Photodegradation cluster_oxidation Oxidation cluster_hydrolysis pH-Mediated Hydrolysis Parent 4-hydroxy-6,7-dimethoxyquinoline- 3-carboxylic acid Photo_Products Ring-Hydroxylated Species & Ring-Cleavage Products Parent->Photo_Products UV/Sunlight Oxid_Products Quinoline-diones & N-Oxides Parent->Oxid_Products O₂, Peroxides, Radicals Hydro_Products Decarboxylation or Ring-Opened Products Parent->Hydro_Products Strong Acid (H⁺) or Base (OH⁻)

Caption: Key degradation pathways for the target compound.

  • Photodegradation : Quinoline derivatives are known to be sensitive to light, particularly UV radiation.[8][9] Absorption of light energy can excite the molecule to a higher energy state, leading to reactions such as ring hydroxylation or, in severe cases, complete cleavage of the aromatic nucleus.[1][8] This process can be accelerated by photosensitizers or radical producers in the solution.[8]

  • Oxidation : The electron-rich nature of the substituted quinoline ring, combined with the activating 4-hydroxy group, makes it a prime target for oxidation.[1] Dissolved molecular oxygen, trace metal ions, or peroxide impurities in solvents can initiate oxidative degradation, potentially forming quinoline-dione derivatives or other oxidized species.[1][2]

  • pH-Mediated Degradation : The stability of the compound is significantly influenced by the pH of the solution.[4] The ionization state of both the carboxylic acid and the phenolic hydroxyl group changes with pH, which can alter the molecule's electron distribution and susceptibility to degradation.[4] Extreme pH conditions (highly acidic or basic) can catalyze hydrolytic reactions, potentially leading to decarboxylation or cleavage of the heterocyclic ring.[5]

Section 3: Troubleshooting Guide: Diagnosing and Solving Stability Issues

Use this guide to identify and resolve specific stability problems you may encounter during your research.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Inconsistent analytical results or loss of biological activity. Degradation during experiment. Control Light Exposure: Conduct experiments under yellow light or in a darkened room. Wrap flasks and vials in aluminum foil. This minimizes energy input that can trigger photodegradation.[8]
Reactive experimental medium. Verify pH and Buffer Capacity: Ensure your experimental buffer is within the optimal pH range (5-7) and has sufficient capacity to resist pH shifts. The molecule's stability is highly pH-dependent.[4]
Presence of oxidants. De-gas Solvents: Purge aqueous buffers and organic solvents with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.
Stock solution concentration decreases over time. Improper long-term storage. Aliquot and Freeze: Store long-term stocks at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Oxygen in headspace. Use Inert Gas Overlay: Before sealing vials for long-term storage, flush the headspace with argon or nitrogen to displace oxygen and prevent slow oxidation.
Precipitate forms in a refrigerated aqueous solution. Poor solubility at lower temperatures. This may not be degradation. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If preparing aqueous solutions, do not exceed the compound's solubility limit at the intended storage temperature. The solubility of carboxylic acids can be sensitive to both pH and temperature.[3]
Section 4: Protocols for Stability Assessment and Prevention

These protocols provide standardized procedures for handling the compound and for proactively assessing its stability under your specific experimental conditions.

Protocol 4.1: Recommended Procedure for Solution Preparation and Storage
  • Weighing: Use a calibrated analytical balance and weigh the compound in a low-humidity environment.

  • Solvent Selection: Use fresh, unopened bottles of high-purity (e.g., HPLC-grade or anhydrous) solvents.

  • Dissolution: Add the solvent to the solid compound. Use a vortex mixer or sonicator to ensure complete dissolution. For aqueous solutions, add the compound to the buffer, not to pure water before pH adjustment.

  • Light Protection: Immediately transfer the solution to an amber glass vial or a clear vial wrapped securely in aluminum foil.

  • Storage:

    • For short-term use, store at 2-8°C.

    • For long-term storage, aliquot into appropriate single-use volumes, purge the headspace with nitrogen or argon, seal tightly with a PTFE-lined cap, and store at -80°C.

Protocol 4.2: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[5][6][7] This allows you to develop a truly stability-indicating analytical method.

cluster_stress Stress Conditions (Incubate for 24h) start Prepare 1 mg/mL Stock Solution in Acetonitrile or DMSO acid Acid Hydrolysis Dilute stock in 0.1 M HCl (60°C) start->acid base Base Hydrolysis Dilute stock in 0.1 M NaOH (Room Temp) start->base oxid Oxidation Dilute stock in 3% H₂O₂ (Room Temp) start->oxid thermal Thermal Stress Keep stock solution at 60°C start->thermal photo Photolytic Stress Expose stock to UV light (254nm) (Room Temp) start->photo analysis Neutralize (if needed), dilute, and analyze all samples by HPLC-UV/MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Steps:

  • Prepare a stock solution (e.g., 1 mg/mL) in a suitable organic solvent.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated UV light source.

  • Analysis: After a set time (e.g., 24 hours), neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them alongside an unstressed control using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[10]

Protocol 4.3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring an accurate measurement of its purity and concentration.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes to elute both polar degradants and the more nonpolar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance for the compound. For peak identification, use a Mass Spectrometer (LC-MS).[11]

  • Validation: Inject samples from the forced degradation study to confirm that all degradation product peaks are baseline-resolved from the parent peak.

Section 5: Summary of Best Practices
ParameterRecommendation
Light Always work in amber vials or protect solutions from light.
pH Use buffered solutions, preferably between pH 5 and 7. Avoid extremes.
Temperature Store stocks at -20°C or -80°C. Avoid freeze-thaw cycles.
Oxygen Use de-gassed solvents and store long-term solutions under an inert gas.
Solvents Use high-purity, fresh solvents. DMSO is recommended for stock solutions.
Monitoring Routinely check solution purity against a fresh standard using a stability-indicating HPLC method.

By adhering to these guidelines, you can significantly minimize the degradation of this compound, leading to more accurate, reproducible, and reliable scientific outcomes.

References
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. Journal of Hazardous Materials. [Link]

  • Oliveira, J. D. M. de, et al. (n.d.). Evaluation of quinoline photodegradation from g-C₃N₄/TiO₂ heterostructured materials. University of Pernambuco. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed Central. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag₃PO₄. MDPI. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. PubMed Central. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Scientific Research Publishing. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. [Link]

  • National Center for Biotechnology Information. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

  • EJPPS. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. EJPPS. [Link]

  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

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Optimizing the reaction conditions for the amidation of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline carboxamides. As a hub for innovation in drug discovery, we understand that the seemingly routine amidation reaction can present significant challenges, especially when dealing with the unique electronic properties of quinoline scaffolds. This guide, structured in a flexible question-and-answer format, is designed by our application scientists to provide you with both foundational knowledge and advanced troubleshooting strategies to streamline your workflow, improve yields, and ensure the integrity of your target molecules.

Part 1: Frequently Asked Questions (FAQs) - Establishing a Robust Baseline

This section addresses the most common questions researchers have when setting up an amidation reaction involving quinoline carboxylic acids. Getting these parameters right from the start can prevent many common issues.

Q1: How do I choose the right coupling agent for my quinoline carboxylic acid?

Choosing a coupling agent is the most critical decision in amide bond formation. The best choice depends on the steric hindrance, electronic properties of your substrates, and sensitivity to racemization.[1] The two most reliable classes of reagents for this chemistry are carbodiimides (like EDC) and uronium/phosphonium salts (like HATU).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A highly practical and widely used carbodiimide. Its primary advantage is that its urea byproduct is water-soluble, simplifying purification through a standard aqueous workup.[1][2] It is often used with additives like HOBt to improve efficiency and reduce side reactions.[3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A third-generation uronium salt that is one of the most powerful coupling agents available.[4] HATU is particularly effective for coupling sterically hindered acids or electronically deactivated amines.[5] Its mechanism, involving the formation of a highly reactive OAt-active ester, often leads to faster reactions, higher yields, and significantly reduced racemization compared to carbodiimide-based methods.[6][7]

Feature EDC / HOBt HATU
Reactivity Good to ExcellentExcellent, especially for difficult couplings[5]
Cost Generally lowerHigher
Byproduct Removal Water-soluble urea; removed by aqueous wash[1]Tetramethylurea; soluble in organic solvents
Racemization Risk Low when used with HOBt/HOAt[8]Very low due to HOAt structure[4][5]
Ideal Use Case Standard, cost-sensitive synthesesHindered substrates, acid-sensitive compounds, final-stage couplings where yield is critical
Q2: What is the purpose of additives like HOBt and HOAt?

Additives are essential for suppressing side reactions and are critical for preventing racemization, especially when using carbodiimide coupling agents like EDC.[8]

When a carboxylic acid reacts with EDC, it forms a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable and prone to rearranging into an inactive N-acylurea or causing racemization at an adjacent chiral center.[8] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) act as "active ester shuttles." They rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, HOBt- or HOAt-ester.[9] This active ester then reacts cleanly with the amine to form the desired amide bond, minimizing side reactions.[1][6] The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, which can stabilize the incoming amine and accelerate the reaction, making reagents like HATU (which contains the HOAt moiety) exceptionally efficient.[6][7]

Q3: Which base and solvent should I choose as a starting point?

The choice of base and solvent is crucial for ensuring all components are soluble and the reaction proceeds efficiently.

  • Base: A non-nucleophilic, sterically hindered tertiary amine is required. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with the coupling agent.[6][10] It also neutralizes any acidic byproducts generated during the reaction (e.g., from EDC·HCl). The most common choices are:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The preferred choice for HATU-mediated couplings and other sensitive reactions due to its high steric bulk and low nucleophilicity.[7][10]

    • Triethylamine (TEA): A common and cost-effective alternative, often used in EDC couplings.[1][11]

  • Solvent: A polar, aprotic solvent is almost always used. The key is to ensure all starting materials—the quinoline carboxylic acid, amine, coupling agent, and base—are fully dissolved.

    • N,N-Dimethylformamide (DMF): An excellent solvent with high polarity, capable of dissolving a wide range of substrates. It is the most common choice for HATU couplings.[7]

    • Dichloromethane (DCM): A good choice for EDC couplings and for substrates with lower polarity.[1]

    • Acetonitrile (ACN) or Tetrahydrofuran (THF): Also viable options depending on substrate solubility.[3][12]

Part 2: Troubleshooting Guide - Solving Common Experimental Problems

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues encountered during the amidation of quinoline carboxylic acids.

Problem: Low or No Product Yield

Q: My reaction has failed or given a very low yield. What are the first things I should check?

A: Before making drastic changes, perform a systematic check of the fundamentals.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the amine (e.g., 1.1–1.2 equivalents) and the coupling agent (1.1–1.5 equivalents) relative to the limiting carboxylic acid.[1]

  • Moisture Contamination: Amidation reactions are highly sensitive to water, which can hydrolyze the activated intermediates. Ensure you are using anhydrous solvents and that your starting materials are dry. Consider running the reaction under an inert atmosphere (Nitrogen or Argon).[12]

  • Base Equivalents: At least 2-3 equivalents of base (DIPEA/TEA) are typically required—one to deprotonate the carboxylic acid and another to neutralize any acidic salts (like EDC·HCl or an amine·HCl salt).[1][12]

  • Reaction Temperature: Most protocols recommend starting the reaction at 0 °C during the activation step (addition of the coupling agent) to control the initial exothermic reaction, then allowing it to slowly warm to room temperature.[1][8] Running the reaction at elevated temperatures without first attempting it at room temperature can sometimes promote decomposition.

Q: I suspect an issue with my starting materials or reagents. How can I confirm their quality?

A: Reagent integrity is paramount.

  • Coupling Agent Activity: HATU and other uronium salts are sensitive to moisture and can degrade over time. If you suspect your reagent is old or has been improperly stored, test it on a simple, reliable reaction (e.g., benzoic acid and benzylamine) to confirm its activity.

  • Carboxylic Acid Purity: Verify the purity of your quinoline carboxylic acid by NMR and LC-MS. Impurities can interfere with the reaction.

  • Amine Reactivity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly.[3] For these challenging substrates, switching to a more powerful coupling agent like HATU is highly recommended.[3][5] If you are using an amine hydrochloride salt, ensure you add an extra equivalent of base to liberate the free amine.[11]

Problem: Complex Reaction Mixture and Difficult Purification

Q: My TLC/LC-MS shows multiple spots, and the crude NMR is a mess. What are the likely side products?

A: A complex mixture often points to side reactions involving the activated carboxylic acid intermediate.

  • N-Acylurea Formation (with EDC/DCC): The highly reactive O-acylisourea intermediate can rearrange to a stable, neutral N-acylurea byproduct, which is often difficult to separate from the desired amide product. Using an additive like HOBt minimizes this by rapidly converting the O-acylisourea to a more stable active ester.[8]

  • Anhydride Formation: If the carboxylate anion attacks a second molecule of the activated acid, a symmetric anhydride can form. This reduces the yield as it consumes two equivalents of your starting acid.

  • Racemization: If your quinoline carboxylic acid has a chiral center alpha to the carboxyl group, the activated intermediate can be prone to epimerization. Using HATU or adding HOAt/HOBt to a carbodiimide reaction is the most effective way to suppress this.[4][8]

Q: How can I effectively remove the urea byproduct from my EDC or DCC reaction?

A: The strategy depends on the carbodiimide used.

  • EDC: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble. A standard acidic/basic aqueous workup is highly effective. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and finally brine.[1] The acidic wash removes the basic urea byproduct and any excess amine, while the basic wash removes unreacted carboxylic acid and HOBt.

  • DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common organic solvents, including DCM and ethyl acetate.[13] This property can be used to your advantage. After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but DCU is not (like DCM or ethyl acetate), cool it in an ice bath to maximize precipitation, and remove the DCU by filtration.

Problem Potential Cause Recommended Solution
Low Yield Inactive coupling agent, moisture, incorrect stoichiometry.Use fresh HATU; ensure anhydrous conditions; use 1.1-1.5 eq of coupling agent and amine.[1][12]
Reaction Stalls Poorly nucleophilic amine (electron-deficient).Switch from EDC to HATU; consider gentle heating (40-50 °C) after initial stirring at RT.[3][5]
Difficult Purification Urea byproduct contamination.For EDC, perform an acidic/basic aqueous workup. For DCC, filter the insoluble DCU byproduct.[1][13]
Racemization Unstable activated intermediate.Use HATU as the coupling agent or ensure HOBt/HOAt is added to EDC/DCC reactions.[4][8]

Part 3: Core Protocols and Mechanistic Insights

Here we provide standardized, step-by-step protocols for the two most common and effective amidation methods. Understanding the underlying mechanisms will empower you to make logical adjustments to these protocols.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware & Reagents p2 Dissolve Acid & Amine in Anhydrous Solvent p1->p2 r1 Cool to 0 °C p2->r1 r2 Add Base (e.g., DIPEA) r1->r2 r3 Add Coupling Agent (e.g., HATU) r2->r3 r4 Warm to RT & Stir (1-24h) r3->r4 r5 Monitor by TLC / LC-MS r4->r5 w1 Aqueous Workup (Acidic/Basic Washes) r5->w1 w2 Dry Organic Layer (Na₂SO₄) w1->w2 w3 Concentrate in vacuo w2->w3 w4 Purify (Column Chromatography / Recrystallization) w3->w4

Caption: General workflow for amide coupling reactions.

Protocol 1: General Procedure for EDC/HOBt Coupling[1]
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add the quinoline carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1–0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA or TEA (2.5 equiv.) dropwise.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate or DCM. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for HATU Coupling[1][6]
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add the quinoline carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1–0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA (3.0 equiv.) dropwise to the stirred solution. A color change (e.g., to yellow) is often observed.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: The tetramethylurea byproduct will remain in the organic phase but is typically removed during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms

Understanding the activation pathway helps in troubleshooting. For example, if a reaction is sluggish, it points to an issue in one of these steps, most often the final nucleophilic attack by a poorly reactive amine.

G cluster_mech1 EDC/HOBt Activation Mechanism struct1 R-COOH + EDC struct2 O-Acylisourea (Unstable Intermediate) struct1->struct2 Attack struct3 HOBt-Ester (Active Ester) struct2->struct3 + HOBt - EDC-Urea struct4 Amide + HOBt struct3->struct4 + R'-NH₂

Caption: EDC/HOBt activation pathway.[1][9]

G cluster_mech2 HATU Activation Mechanism structA R-COO⁻ + HATU structB O-Acylisouronium Salt (Unstable Intermediate) structA->structB Attack structC OAt-Ester (Highly Active Ester) structB->structC + OAt⁻ - Tetramethylurea structD Amide + HOAt structC->structD + R'-NH₂

Caption: HATU activation pathway.[6][7]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • wenxuecity.com. (2023, January 1). HATU coupling.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Wikipedia. (n.d.). HATU.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubMed. (n.d.). Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer.

Sources

Technical Support Center: Characterization of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the characterization of 4-hydroxyquinoline derivatives. This class of compounds is pivotal in medicinal chemistry and materials science, yet its structural elucidation is fraught with challenges that can mislead even seasoned researchers.[1][2] This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies. My goal is to equip you with the expertise to navigate these complexities with confidence and ensure the integrity of your results.

Section 1: The Tautomerism Conundrum: Hydroxyquinoline vs. Quinolone

The most significant pitfall in the characterization of these derivatives is their existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4(1H)-quinolone (keto) form.[3][4] The dominant species depends heavily on the solvent, pH, temperature, and substitution pattern, leading to variable and often confusing spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: What are the key differences I should expect in the ¹H NMR spectrum for the keto and enol tautomers?

A1: The most telling signals are for the protons at the C2 and C3 positions and the proton on the heteroatom (N-H vs. O-H). In the keto (quinolone) form, you typically see two vinyl protons (H2 and H3) that are coupled to each other, often appearing as doublets. The N-H proton is usually broad and can be found further downfield. For the enol (hydroxyquinoline) form, the C2-H signal is present, but the C3 position has no attached proton, so you will see a singlet for H3. The O-H proton signal is often broad and its position is highly dependent on the solvent and concentration.

Q2: Which tautomer is generally more stable?

A2: In the solid state and in polar solvents like DMSO or water, the keto (4-quinolone) form is overwhelmingly favored due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[4] In the gas phase or in non-polar solvents, the equilibrium can shift, and the enol (4-hydroxyquinoline) form may become more significant.[4][5] Computational studies often support the kinetic and thermodynamic stability of the keto tautomer under most common laboratory conditions.[3][5]

Q3: My NMR spectrum shows a complex mixture of signals that I can't assign to a single structure. What's happening?

A3: You are likely observing a mixture of both tautomers in solution, or you may be witnessing slow or intermediate exchange between the two forms on the NMR timescale. This is common in solvents of intermediate polarity like chloroform or acetone. The rate of exchange can broaden signals, making interpretation difficult.

Troubleshooting Guide: Resolving Tautomeric Ambiguity

If you suspect tautomerism is confounding your data, a multi-pronged approach is necessary for unambiguous characterization.

Workflow: From Ambiguous Spectrum to Confirmed Tautomer

Tautomer_Workflow cluster_nmr NMR Spectroscopy cluster_validation Confirmation start Ambiguous Spectrum (NMR/UV-Vis) step1 Solvent Study (NMR) Run in DMSO-d6 & CDCl3 start->step1 Initial Analysis step2 Variable Temperature (VT) NMR step1->step2 If exchange is suspected step4 Orthogonal Validation (UV-Vis, IR, DFT) step1->step4 If distinct tautomers seen step2->step4 Clarifies exchange dynamics step3 Chemical Derivatization (O-methylation vs. N-methylation) end Confirmed Structure & Tautomeric Ratio step3->end Provides locked standards step4->step3 For ultimate confirmation

Caption: A logical workflow for diagnosing and resolving tautomeric ambiguity.

Protocol 1: NMR Solvent Study

  • Objective: To shift the tautomeric equilibrium to favor one form, thereby simplifying the spectrum.

  • Procedure:

    • Dissolve your compound (~5-10 mg) in 0.6 mL of a polar, aprotic, hydrogen-bond accepting solvent like DMSO-d₆. This solvent strongly stabilizes the keto form.[4][6]

    • Acquire standard ¹H and ¹³C NMR spectra. The resulting spectra should predominantly represent the 4-quinolone tautomer.

    • Clean the NMR tube and repeat the experiment using a non-polar, aprotic solvent like benzene-d₆ or CDCl₃. This is more likely to show a mixture or reveal signals from the enol form.

    • Compare the spectra. The dramatic change in chemical shifts and coupling patterns between the two solvents is strong evidence of tautomerism.

Tautomer Typical ¹H NMR Signals (in DMSO-d₆) Typical ¹³C NMR Signals (in DMSO-d₆)
Keto (4-Quinolone) H2/H3: Doublets (J ≈ 7-8 Hz) N-H: Broad singlet (>11 ppm)C4: Carbonyl signal (~175-180 ppm)[4]
Enol (4-Hydroxyquinoline) H3: Singlet O-H: Broad singlet (variable)C4: Aromatic C-O signal (~160-165 ppm)
Caption: Comparative NMR data for distinguishing keto and enol tautomers.

Protocol 2: Chemical Derivatization to "Lock" Tautomers

  • Objective: To synthesize standards that represent each tautomer individually for unambiguous spectral comparison.

  • Procedure:

    • O-Alkylation (Locks Enol Form): React your 4-hydroxyquinoline derivative with an alkylating agent like methyl iodide (CH₃I) under basic conditions that favor O-alkylation (e.g., K₂CO₃ in acetone). This will form the 4-methoxyquinoline.

    • N-Alkylation (Locks Keto Form): Use a stronger, non-nucleophilic base (e.g., NaH in THF) to deprotonate the nitrogen, followed by alkylation with CH₃I. This will form the 1-methyl-4-quinolone.

    • Purify both derivatives and acquire their NMR spectra. These spectra serve as definitive references for the chemical shifts and coupling constants of the enol and keto forms, respectively.[4][7]

Section 2: Spectroscopic Interpretation Challenges

Beyond tautomerism, other spectroscopic pitfalls can arise from the inherent properties of the quinoline ring system.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows an M-28 peak. What is it?

A1: The loss of 28 Da from the molecular ion in a 4-quinolone derivative is a classic fragmentation pattern corresponding to the loss of a neutral carbon monoxide (CO) molecule.[8] This is characteristic of the keto tautomer and can be used as a diagnostic tool in mass spectrometry to support its presence. The enol form (4-hydroxyquinoline) does not typically show a significant M-28 peak but will instead show fragmentation patterns common to phenols and quinolines.[7][8]

Q2: Why is the UV-Vis spectrum of my compound so sensitive to the solvent?

A2: The UV-Vis spectrum is highly sensitive to the electronic structure of the molecule. Since the keto and enol tautomers have different conjugation systems, they absorb at different wavelengths. Shifting the equilibrium by changing the solvent will result in a different spectrum. Furthermore, the polarity of the solvent itself can cause solvatochromic shifts (changes in absorption wavelength) for a single tautomer. This sensitivity can actually be exploited as a characterization tool.[9]

Q3: Can I use IR spectroscopy to differentiate the tautomers?

A3: Yes, though it can be subtle. The keto form should exhibit a distinct carbonyl (C=O) stretching vibration, typically in the range of 1620-1650 cm⁻¹. The enol form will lack this peak but will show a broad O-H stretch (around 3200-3400 cm⁻¹) and a C-O stretch (around 1200-1300 cm⁻¹). In the solid state (e.g., KBr pellet), where the keto form usually dominates, the C=O peak is a reliable indicator.[4]

Troubleshooting Guide: Advanced Spectroscopic Analysis

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Tautomer Identification

  • Objective: To use fragmentation patterns to confirm the dominant tautomer in the gas phase.

  • Procedure:

    • Introduce your sample into an electrospray ionization (ESI) or similar soft ionization source mass spectrometer.

    • Acquire a full scan (MS1) to identify the protonated molecular ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ peak.

    • Analyze the fragmentation pattern. Look for key diagnostic fragments:

      • [M+H - CO]⁺: A loss of 28 Da is strong evidence for the 4-quinolone (keto) form.[10]

      • [M+H - H₂O]⁺: A loss of 18 Da can sometimes be seen but is less diagnostic on its own.

      • Fragments related to side-chain losses can also provide structural information.[10][11]

Section 3: Synthesis and Purification Pitfalls

Characterization problems often originate from the synthesis itself.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction (e.g., Gould-Jacobs, Conrad-Limpach) gave a low yield and a dark, tarry crude product. How can I improve this?

A1: High-temperature thermal cyclizations are notorious for producing side products and polymerization.[12][13] The key is often the choice of cyclization medium. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether provides much better heat transfer and moderation compared to neat reactions or mineral oil.[12][13] This leads to cleaner reactions, higher yields, and a product that is easier to purify.

Q2: I'm having trouble purifying my 4-hydroxyquinoline derivative by column chromatography. It seems to stick to the silica gel.

A2: The acidic nature of silica gel can interact strongly with the basic nitrogen of the quinoline ring and the acidic proton of the keto/enol system. This can lead to significant tailing and poor recovery. Consider using alumina (neutral or basic) as your stationary phase. Alternatively, you can "deactivate" the silica gel by pre-treating it with a small amount of a volatile amine like triethylamine mixed into your eluent system (e.g., 0.5-1% triethylamine in ethyl acetate/hexane).

Q3: Can I purify my product by recrystallization?

A3: Yes, recrystallization is often an excellent method for these compounds.[14] However, be mindful that the solvent you choose for recrystallization can determine which tautomer crystallizes out. A polar solvent will typically yield crystals of the keto form. It is crucial to re-characterize the purified solid to confirm its structure.

This guide provides a foundational framework for navigating the common challenges in the characterization of 4-hydroxyquinoline derivatives. By understanding the principles of tautomerism and employing these systematic troubleshooting protocols, you can achieve accurate and reproducible results.

References

  • Mendeley Data. (2025). Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group. Mendeley Data. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Diagram]. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • Filarowski, A., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. US2558211A.
  • ResearchGate. (n.d.). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Image]. ResearchGate. [Link]

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • MDPI. (2022). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. MDPI. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. PubChem. [Link]

  • ACS Publications. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]

  • Rizk, M., et al. (2000). Spectrofluorimetric analysis of certain 4-quinolone in pharmaceuticals and biological fluids. Pharmaceutica Acta Helvetiae, 74(4), 371-377. [Link]

  • ResearchGate. (n.d.). Chemical structures of the investigated 4-quinolone antibiotics. [Image]. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC. [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. [Image]. ResearchGate. [Link]

  • MDPI. (2019). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • ResearchGate. (n.d.). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. ResearchGate. [Link]

  • Oxford Academic. (2020). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound for long-term storage. By understanding the factors that influence its degradation, you can ensure the integrity of your samples and the reproducibility of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

Have you encountered unexpected results or signs of degradation in your stored samples of this compound? This troubleshooting guide will help you identify the root cause and implement corrective actions.

Commonly Observed Problems and Initial Checks

Before diving into a full-scale stability study, consider these common issues:

  • Discoloration: A change from a white or off-white powder to a yellow or brownish hue can indicate degradation.

  • Altered Solubility: Difficulty in dissolving the compound in previously effective solvents may suggest the formation of less soluble degradation products.

  • Inconsistent Analytical Results: Variability in HPLC peak areas, the appearance of new peaks, or shifts in retention times are strong indicators of instability.

If you observe any of these signs, proceed with the following diagnostic workflow.

Troubleshooting_Workflow cluster_Observe Observation cluster_Investigate Investigation cluster_Action Corrective Actions Observe Observe Signs of Degradation (e.g., discoloration, poor solubility, inconsistent analytical data) Storage_Conditions Review Storage Conditions: - Temperature - Humidity - Light Exposure - Atmosphere Observe->Storage_Conditions Potential environmental cause Handling_Procedures Review Handling Procedures: - Solvent Purity - pH of Solutions - Exposure to Air Observe->Handling_Procedures Potential procedural cause Analytical_Method Verify Analytical Method: - Is it stability-indicating? - Check column performance - Standard integrity Observe->Analytical_Method Potential measurement error Optimize_Storage Optimize Storage: - Store at ≤ -20°C - Use desiccants - Protect from light (amber vials) - Inert atmosphere (N₂ or Ar) Storage_Conditions->Optimize_Storage Refine_Handling Refine Handling: - Use high-purity, degassed solvents - Buffer solutions to a stable pH range - Minimize air exposure during weighing and dissolution Handling_Procedures->Refine_Handling Validate_Method Validate/Develop Stability-Indicating Method: - Perform forced degradation studies - Ensure separation of degradants from the parent peak Analytical_Method->Validate_Method

Caption: Troubleshooting workflow for stability issues.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that degrade this compound?

A1: The stability of this compound is influenced by several factors, primarily:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Humidity: The presence of water can facilitate hydrolytic degradation pathways. The water activity is a key factor affecting the stability of phenolic compounds during storage.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation. Phenolic compounds have been shown to degrade more when exposed to sunlight.[2]

  • Atmosphere: Oxygen in the air can lead to oxidative degradation.

Stability_Factors cluster_Factors Degradation Factors Compound 4-hydroxy-6,7-dimethoxyquinoline- 3-carboxylic acid Temperature Temperature Compound->Temperature Humidity Humidity Compound->Humidity Light Light Compound->Light Oxygen Oxygen (Atmosphere) Compound->Oxygen

Caption: Key factors affecting compound stability.

Q2: What are the ideal long-term storage conditions for the solid compound?

A2: For optimal long-term stability, the solid (powder) form of this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of thermal degradation.
Humidity In a desiccator with a drying agentPrevents moisture uptake and potential hydrolysis.
Light In an amber, tightly sealed vialProtects against photolytic degradation.[2][3]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Q3: How should I prepare and store solutions of this compound?

A3: The stability of the compound in solution is often lower than in its solid state.

  • Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, prepare them fresh and degas them to remove dissolved oxygen.

  • pH: The carboxylic acid and phenolic hydroxyl groups mean the compound's stability can be pH-dependent. It is advisable to conduct a preliminary pH stability screen (e.g., pH 3, 7, 9) to determine the optimal pH for your experimental buffer.

  • Storage of Solutions: If storage is unavoidable, aliquot solutions into tightly sealed vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways for this exact molecule are not extensively published, based on its structure—a quinoline core with phenolic and carboxylic acid functionalities—we can infer potential degradation routes. Quinoline and its derivatives can undergo degradation through oxidation to form N-oxides or hydroxylated derivatives.[4] The carboxylic acid group may be susceptible to decarboxylation under thermal stress. The phenolic hydroxyl group can be a site for oxidation.

Q5: Which analytical techniques are best for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[5]

  • Method: A reverse-phase HPLC method with UV detection is typically suitable.

  • Validation: The method must be validated to ensure it can separate the parent compound from all potential degradation products. This is often achieved through forced degradation studies.[4][5]

  • Peak Purity: Using a Photo Diode Array (PDA) detector to assess peak purity provides additional confidence that the main compound peak is not co-eluting with any degradants.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method. A degradation of 5-20% is typically targeted.[4][5]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA detector

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate, labeled vials):

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[4][5]

    • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.[4][5]

    • Oxidative Degradation: Mix an aliquot with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[4][5]

    • Thermal Degradation: Place a sample of the solid powder in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.[5]

    • Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw samples.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including a non-stressed control, by HPLC-PDA.

    • Monitor for the appearance of new peaks and a decrease in the area of the parent peak. Assess the peak purity of the parent compound.

Protocol 2: Long-Term Stability Study (Solid State)

Objective: To determine the shelf-life of the solid compound under recommended storage conditions.

Procedure:

  • Sample Preparation: Place accurately weighed samples of the compound into multiple amber glass vials.

  • Storage Conditions: Store the vials under the recommended long-term conditions: -20°C, protected from light, and in a desiccator. For a comparative arm, store a set of vials at a less ideal condition (e.g., 4°C or room temperature).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, retrieve a vial from each storage condition. Analyze the sample for purity and the presence of degradation products using the validated stability-indicating HPLC method.

  • Data Evaluation: Plot the purity of the compound versus time for each storage condition. This will allow for the determination of the compound's shelf-life under the tested conditions.

IV. References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants (Basel).

  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler.

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods.

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI.

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI.

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler.

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed.

  • 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Chemsrc.

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters.

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Analytical Science and Technology.

  • Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline. BenchChem.

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. BenchChem.

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.

  • 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Sigma-Aldrich.

  • This compound. LookChem.

  • This compound. ChemicalBook.

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate.

  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate.

  • 4-Hydroxy-6,7-dimethoxyqunioline. ChemicalBook.

  • The Growing Importance of Carboxylic Acid Functionalized Heterocycles in Research. NINGBO INNO PHARMCHEM CO., LTD.

  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design.

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry.

Sources

Reducing cytotoxicity of quinoline compounds in normal cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Cytotoxicity in Normal Cell Lines

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for quinoline compound applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of quinoline-based compounds but encounter challenges with cytotoxicity in non-target, normal cell lines. Here, we provide in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you refine your experimental approach and achieve a better therapeutic index.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoline compounds show high toxicity in normal cell lines?

Quinoline scaffolds are privileged structures in medicinal chemistry, but their planar nature and chemical properties can lead to off-target effects. Common mechanisms include intercalation with DNA, inhibition of essential enzymes like topoisomerase, and generation of reactive oxygen species (ROS), which can indiscriminately damage both healthy and diseased cells. The specific functional groups attached to the quinoline core heavily influence the type and severity of these cytotoxic effects.

Q2: What is a "therapeutic index" and why is it critical for my experiments?

The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the concentration that leads to a therapeutic effect (e.g., killing cancer cells) to the concentration that causes toxicity in normal cells. A high TI is desirable, as it indicates a wide margin of safety. For in vitro studies, this is often represented as the ratio of the IC50 (concentration for 50% inhibition) in normal cells to the IC50 in target cells. Your goal is to maximize this ratio.

Q3: What are the best initial steps to take when observing high non-specific cytotoxicity?

First, confirm the result is not an artifact. Re-evaluate your experimental setup: check the final concentration of your solvent (e.g., DMSO), ensure your compound is fully solubilized, and verify the health of your cell lines. If the cytotoxicity is confirmed, the next logical steps involve modifying the compound's concentration, formulation, or structure.

Troubleshooting Guides: From Problem to Solution

This section addresses specific issues you may encounter during your experiments. Each answer provides a logical, step-by-step approach to diagnosing and solving the problem.

Issue 1: My lead quinoline compound is equally toxic to my normal and cancer cell lines.

Q: I've identified a promising quinoline derivative that is highly effective against my cancer cell line (e.g., HeLa), but it also kills my normal control cell line (e.g., HEK293) at nearly the same concentration (low therapeutic index). How can I address this?

A: This is a common challenge. The goal is to find a "therapeutic window" where the compound is effective against cancer cells while sparing normal cells. Here is a systematic approach:

Step 1: Confirm the Mechanism of Cell Death First, understand how the cells are dying. Are they undergoing programmed cell death (apoptosis) or uncontrolled lysis (necrosis)? This is critical because some mechanisms are more targetable than others.

  • Action: Perform an Annexin V/Propidium Iodide (PI) assay. Apoptotic cells will be Annexin V positive, while necrotic cells will be PI positive.

  • Rationale: If your compound induces apoptosis in both cell types, you might be able to exploit differences in apoptotic signaling pathways. For example, cancer cells often have a lower threshold for apoptosis induction.

Step 2: Investigate the Role of Oxidative Stress Many quinoline compounds generate ROS, leading to widespread cellular damage.

  • Action: Co-incubate your cells with the quinoline compound and an antioxidant like N-acetylcysteine (NAC).

  • Rationale: If NAC treatment significantly reduces toxicity in the normal cell line but not the cancer cell line, it suggests that the normal cells are more vulnerable to oxidative stress. You can then explore strategies to mitigate ROS.

Step-by-Step Troubleshooting Workflow This diagram outlines the decision-making process when encountering high cytotoxicity.

G A High Cytotoxicity Observed in Normal Cells B Is Compound Soluble? Are Controls Valid? A->B Initial Check C Re-evaluate Assay: Check Solvent Conc., Cell Health B->C No D Determine Mechanism: Apoptosis vs. Necrosis (Annexin V/PI) B->D Yes E Assess Oxidative Stress: Co-treat with N-acetylcysteine D->E F ROS-Mediated Toxicity Confirmed in Normal Cells E->F If NAC rescues normal cells G Explore Mitigation Strategies F->G H Strategy 1: Structural Modification (e.g., add antioxidant moiety) G->H I Strategy 2: Formulation Approach (e.g., liposomal delivery) G->I J Strategy 3: Combination Therapy (Lower quinoline dose) G->J

Caption: A workflow for troubleshooting quinoline-induced cytotoxicity.

Step 3: Consider Structural Modifications If you have medicinal chemistry capabilities, minor changes to the quinoline scaffold can dramatically alter the toxicity profile.

  • Action: Synthesize analogs with modifications designed to reduce off-target effects. For example, adding bulky side chains can hinder DNA intercalation. Incorporating groups that are preferentially metabolized in cancer cells can also create a targeted effect.

  • Rationale: Structure-Activity Relationship (SAR) studies are key to rational drug design. Even small tweaks can dissociate efficacy from toxicity.

Issue 2: My cytotoxicity results are inconsistent and not reproducible.

Q: I am getting variable IC50 values for the same compound in the same cell line across different experiments. What could be the cause?

A: Lack of reproducibility often points to issues with compound handling or assay conditions.

Step 1: Evaluate Compound Solubility and Stability

  • Problem: Quinoline compounds can be poorly soluble in aqueous media, leading to precipitation at higher concentrations. The precipitated compound is not bioavailable, leading to inaccurate IC50 values.

  • Action:

    • Visually inspect your stock solutions and final dilutions in media for any signs of precipitation (cloudiness, crystals).

    • Prepare a fresh, high-concentration stock solution in 100% DMSO. When diluting into your cell culture media, ensure the final DMSO concentration is consistent and low (ideally ≤0.5%).

    • Consider using a formulation agent like Pluronic F-68 or a cyclodextrin to improve solubility.

  • Rationale: The concentration of the compound your cells are actually exposed to must be accurate and consistent.

Step 2: Standardize Cell Culture Conditions

  • Problem: Variations in cell passage number, confluency, and metabolic state can alter their sensitivity to cytotoxic agents.

  • Action:

    • Use cells within a defined low-passage number range.

    • Plate cells at a consistent density and allow them to attach and resume logarithmic growth for 24 hours before adding your compound.

    • Ensure your incubator's CO2, temperature, and humidity levels are stable.

  • Rationale: Cellular physiology directly impacts drug response. Consistency is paramount for reproducible data.

Data Summary: Solvent and Concentration Guidelines

SolventMax Recommended Final Conc.Notes
DMSO ≤ 0.5%Most common, but can induce stress and differentiation at >1%.
Ethanol ≤ 0.5%Can be toxic to some cell lines. Always run a vehicle control.
PBS N/AIdeal for highly soluble compounds, but rare for quinolines.

Key Methodologies & Protocols

Protocol 1: Differential Cytotoxicity Assessment using MTT Assay

This protocol allows you to determine the IC50 value of your compound in both a normal and a target cell line simultaneously.

Materials:

  • Normal cell line (e.g., MRC-5) and cancer cell line (e.g., A549)

  • 96-well cell culture plates

  • Complete culture medium

  • Quinoline compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of medium into two separate 96-well plates (one for each cell line). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of your quinoline compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells.

  • Incubation: Incubate the plates for 48-72 hours (this duration should be optimized and kept consistent).

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (which represents 100% viability). Plot the percent viability versus log[concentration] and use a non-linear regression to calculate the IC50 value for each cell line.

Mechanistic Insights: Quinoline-Induced Oxidative Stress

A frequent cause of non-specific cytotoxicity is the induction of oxidative stress. The planar quinoline ring can participate in redox cycling, generating superoxide radicals that are converted into other ROS. This overwhelms the cell's natural antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.

G cluster_cell Normal Cell Quinoline Quinoline Compound Mito Mitochondria Quinoline->Mito Redox Cycling ROS ROS (O2-, H2O2) Mito->ROS DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Bax Bax Activation DNA_Damage->Bax Caspase Caspase-3 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Pathway of quinoline-induced apoptosis via ROS generation.

Understanding this pathway provides clear targets for mitigation. As mentioned in the troubleshooting guide, co-treatment with an antioxidant can validate if this mechanism is dominant. Furthermore, structural modifications to the quinoline core that reduce its redox potential can be a powerful strategy to decrease off-target toxicity.

References

  • The role of quinoline derivatives in the generation of reactive oxygen species and the development of cancer. , National Center for Biotechnology Information (NCBI), [Link]

  • Recent Advances in the Development of Quinoline Derivatives as Anticancer Agents. , National Center for Biotechnology Information (NCBI), [Link]

  • Quinoline skeleton as a privileged scaffold in the design of anticancer agents. , National Center for Biotechnology Information (NCBI), [Link]

  • Quinoline core: A promising scaffold for the discovery of novel anti-cancer agents. , ScienceDirect, [Link]

  • Recent Developments of Quinoline-Based Anticancer Agents. , National Center for Biotechnology Information (NCBI), [Link]

Technical Support Center: Purification of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you overcome common purification challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route employed. For instance, in a Doebner-type reaction, which is a common method for synthesizing quinoline-4-carboxylic acids, potential impurities include[1][2]:

  • Unreacted Starting Materials: Such as the corresponding 3,4-dimethoxyaniline and pyruvic acid.

  • Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various structural analogs.

  • Decarboxylation Products: The carboxylic acid group may be lost under harsh thermal or acidic/basic conditions, leading to the formation of 4-hydroxy-6,7-dimethoxyquinoline.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, DMF) and any catalysts or reagents.

A preliminary analysis by techniques like TLC, HPLC, or ¹H NMR is crucial to identify the nature and level of impurities before selecting a purification strategy.

Q2: What are the principal purification techniques for this compound?

Given its structure—a solid, zwitterionic character due to the acidic carboxylic group and the basic quinoline nitrogen—the most effective purification methods are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is an excellent first-pass purification step for crude mixtures.[3][4][5]

  • Recrystallization: As a solid compound, recrystallization is a powerful technique for achieving high purity by removing small amounts of impurities. The key is selecting an appropriate solvent system.[5][6][7]

  • Column Chromatography: While effective, this method can be challenging for quinoline derivatives due to their tendency to interact with silica gel. It is often reserved for difficult separations or when very high purity is required.[8][9]

Q3: How do I choose the best purification strategy for my crude product?

The optimal strategy depends on the initial purity of your crude material and the nature of the impurities. The following decision tree can guide your choice.

G start Crude Product (>80% pure?) acid_base Perform Acid-Base Extraction start->acid_base No recrystallize Recrystallize Product start->recrystallize Yes acid_base->recrystallize Product is solid & >90% pure chromatography Column Chromatography acid_base->chromatography Product is oily or still has major impurities recrystallize->chromatography Impurities Persist end_high_purity High Purity Product (>98%) recrystallize->end_high_purity Purity Goal Met chromatography->end_high_purity Fractions are pure end_moderate_purity Moderate Purity Product (Proceed with caution)

Caption: Decision tree for selecting a purification strategy.

Q4: What are the key physicochemical properties of this compound?

Understanding the properties of your molecule is fundamental to designing an effective purification protocol.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₂H₁₁NO₅[10][11]Molecular Weight: 249.22 g/mol .
Physical Form Solid / Crystalline Powder[7]Suitable for recrystallization.
Acidity (pKa) The carboxylic acid group is acidic, while the quinoline nitrogen is basic.Enables purification by acid-base extraction. Solubility is highly pH-dependent.
Hydrogen Bonding 2 Hydrogen Bond Donors, 6 Acceptors[10]Influences solubility in protic vs. aprotic solvents.
Tautomerism Exists in equilibrium between the 4-hydroxy and 4-oxo (quinolone) forms.The 4-oxo form is generally more stable and influences the compound's polarity and reactivity.

Troubleshooting Guides

Recrystallization Issues
Problem: My product will not crystallize from the solution.
  • Probable Cause 1: Solution is not supersaturated. You may have used too much solvent.

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool slowly again.[7]

  • Probable Cause 2: Cooling too rapidly. Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals.

    • Solution: Ensure the solution cools to room temperature slowly, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.

  • Probable Cause 3: Lack of nucleation sites. Crystal growth needs a starting point.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a tiny seed crystal from a previous pure batch if available.

Problem: I am getting an oil instead of crystals ("oiling out").
  • Probable Cause: The solubility of the compound is too high in the chosen solvent, or the melting point of the solid is lower than the boiling point of the solvent. This is common when the crude material has a high impurity load, causing melting point depression.

    • Solution: Re-heat the solution to dissolve the oil. Add a co-solvent in which your compound is less soluble (a "non-solvent") dropwise until the solution becomes slightly turbid. For polar oils, adding a non-polar solvent like hexane can be effective.[12] Then, allow it to cool slowly. This changes the polarity of the solvent system, reducing the solubility of your product and promoting crystallization.

Problem: My recovery is very low after recrystallization.
  • Probable Cause: The compound has significant solubility in the cold solvent, or you did not allow sufficient time for crystallization.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration. Minimize the amount of cold solvent used to wash the collected crystals. To recover more product, you can try to concentrate the mother liquor to obtain a second crop of crystals, though these may be of lower purity.

Acid-Base Extraction Issues
Problem: No precipitate forms after acidifying the basic aqueous extract.
  • Probable Cause 1: Insufficient acidification. The pH of the solution may not be low enough to fully protonate the carboxylate salt.

    • Solution: Check the pH of the aqueous layer with pH paper or a pH meter. Continue to add acid (e.g., 1M HCl) dropwise until the pH is well below the pKa of the carboxylic acid (typically pH 2-3).[5]

  • Probable Cause 2: Compound is soluble in the aqueous medium. If the compound has some water solubility even in its neutral form, it may not precipitate, especially at low concentrations.

    • Solution: If no solid forms, or only a small amount, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volume of the aqueous layer). The neutral carboxylic acid will move back into the organic layer, which can then be dried and evaporated to yield the product.[13]

Column Chromatography Issues
Problem: My compound is streaking or tailing on the silica gel column.
  • Probable Cause: The basic nitrogen of the quinoline ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes poor peak shape and resolution.[9]

    • Solution 1: Add a Basic Modifier. Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.[9]

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica gel. For some compounds, reversed-phase (C18) chromatography may also be a viable alternative.[9]

Problem: My compound appears to be decomposing on the column.
  • Probable Cause: Prolonged exposure to the acidic silica gel surface can catalyze the degradation of sensitive compounds.

    • Solution: In addition to the solutions for tailing, try to minimize the contact time. Use flash chromatography with applied pressure to run the column more quickly. If possible, perform the chromatography at a lower temperature, for example, in a cold room.[9] Dry loading the sample onto a small amount of silica can also sometimes minimize degradation compared to wet loading in a polar solvent.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in EtOAc or DCM add_base 2. Add 1M NaHCO₃ (aq) and shake in sep. funnel dissolve->add_base dissolve->add_base separate_1 3. Separate Layers (Organic layer contains neutral impurities) add_base->separate_1 wash_org 4a. Wash organic layer with brine separate_1->wash_org separate_1_aq Separate Layers (Aqueous layer contains carboxylate salt) separate_1->separate_1_aq dry_org 5a. Dry over Na₂SO₄ wash_org->dry_org evap_org 6a. Evaporate solvent dry_org->evap_org neutral_impurities Isolate Neutral Impurities evap_org->neutral_impurities acidify 4b. Cool aqueous layer (ice bath) & acidify to pH 2-3 with 1M HCl separate_1_aq->acidify filter 5b. Collect precipitate by vacuum filtration acidify->filter wash_solid 6b. Wash solid with cold deionized water filter->wash_solid dry_solid 7b. Dry solid under vacuum wash_solid->dry_solid pure_product Purified Product dry_solid->pure_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Extraction: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[6][13] Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc). Drain the organic layer, which contains neutral impurities.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the solution is ~2-3, causing the purified carboxylic acid to precipitate out.[4][5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to remove residual water.[7]

Protocol 2: Purification by Recrystallization

This protocol is ideal for removing minor impurities from a solid product.

1. Solvent Selection (Critical Step): The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Test small amounts of your crude product in different solvents to find the best one.

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolar Protic78-100Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Acetic AcidPolar Protic118Often effective for aromatic carboxylic acids.[5]
TolueneNon-polar111Can be effective for moderately polar compounds.
N,N-Dimethylformamide (DMF)Polar Aprotic153Use for compounds with poor solubility in other solvents. High boiling point can be difficult to remove.[14]

2. Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • R. A. College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Axcend. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)
  • PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • NIH. (n.d.).
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid (C12H11NO5). Retrieved from [Link]

  • PubMed. (n.d.). Isolation, identification, and synthesis of 4-amino-6,7-dimethoxy-3-quinolinol, the major metabolite of amiquinsin hydrochloride in rats and humans. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted quinolines by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the often complex and ambiguous NMR spectra of these important heterocyclic compounds. Here, we will move beyond simple data reporting and delve into the causality behind spectral features, providing you with robust troubleshooting strategies and detailed experimental protocols to achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with substituted quinolines due to the presence of multiple protons in similar chemical environments.[1][2] A one-dimensional ¹H NMR spectrum is often insufficient for complete assignment.[3][4] To overcome this, a suite of two-dimensional (2D) NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum reveals proton-proton couplings, typically through two or three bonds.[1] Cross-peaks in the COSY spectrum connect signals from protons that are adjacent to each other, allowing you to "walk" along the proton framework within a spin system.[1][5] This is invaluable for piecing together the connectivity of the protons on both the pyridine and benzene rings of the quinoline core.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds.[1] It is critical for connecting different fragments of the molecule and for unambiguously determining the position of substituents that lack their own protons (e.g., -NO₂, -Cl, -OH).[1] For example, observing a correlation from a specific aromatic proton to the carbon of a substituent can definitively place that substituent on the ring.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly coupled. For a planar molecule like quinoline, NOESY can confirm through-space proximities, such as between protons on adjacent rings or between a ring proton and a substituent's proton, helping to solidify assignments.

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents profoundly alter the electronic environment of the quinoline ring, leading to predictable, yet sometimes complex, shifts in NMR signals.[1] The nature and position of the substituent are key.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring, primarily at the ortho and para positions, through resonance and inductive effects. This increased electron density "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and halogens decrease electron density on the ring. This "deshielding" effect causes the signals of nearby nuclei to shift downfield (to a higher ppm value).[1][2]

  • Positional Effects: The magnitude and direction of the shift are highly dependent on the substituent's position.[1] For instance, a weakly donating methyl group at the 6-position can cause a downfield shift at the C5 position but an upfield shift at the C7 position.[1] These effects are generally strongest on the ortho and para positions relative to the substituent.[1]

Below is a diagram illustrating the general influence of substituents on the electron density and resulting NMR chemical shifts of the quinoline ring.

G cluster_quinoline Substituent Effects on Quinoline Ring cluster_edg Electron-Donating Group cluster_ewg Electron-Withdrawing Group Quinoline Quinoline Ring Shielding Shielding (Upfield Shift, Lower ppm) Quinoline->Shielding Deshielding Deshielding (Downfield Shift, Higher ppm) Quinoline->Deshielding EDG (-OCH3, -NH2) IncreaseDensity Increases Electron Density EDG->IncreaseDensity IncreaseDensity->Quinoline EWG (-NO2, -CN) DecreaseDensity Decreases Electron Density EWG->DecreaseDensity DecreaseDensity->Quinoline G start Ambiguous 1D ¹H NMR cosy Acquire 2D ¹H-¹H COSY start->cosy hsqc Acquire 2D ¹H-¹³C HSQC cosy->hsqc Resolve Overlap assign_protons Assign Proton Spin Systems cosy->assign_protons hmbc Acquire 2D ¹H-¹³C HMBC hsqc->hmbc assign_carbons Assign Directly Bonded Carbons hsqc->assign_carbons connect_frags Connect Fragments & Assign Quaternary Carbons hmbc->connect_frags end Complete Assignment assign_protons->end assign_carbons->end connect_frags->end

Caption: Workflow for resolving overlapping NMR signals.

  • Start with COSY: Identify coupled protons and define the separate spin systems of the quinoline core. [1][3]2. Utilize HSQC: Disperse the overlapped proton signals by correlating them to their attached ¹³C nuclei. [1]3. Employ HMBC: Use the 2- and 3-bond correlations to link the spin systems together and to connect protons to quaternary carbons and substituents. [1][6]

Issue 2: Broad or Disappearing N-H or O-H Protons
  • Problem: Protons attached to heteroatoms (like N-H in an aminoquinoline or O-H in a hydroxyquinoline) can exchange with residual water or other exchangeable protons in the solvent, leading to broad signals or their complete disappearance.

  • Solutions:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake vigorously, and re-acquire the ¹H spectrum. [7]Exchangeable protons will be replaced by deuterium, and their signals will disappear, confirming their identity.

    • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or drying the solvent over molecular sieves can minimize exchange broadening.

    • Low Temperature: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the signal of the N-H or O-H proton.

Issue 3: Inconsistent Chemical Shifts Between Samples
  • Problem: Chemical shifts for the same compound vary between different preparations.

  • Causes & Solutions:

    • Concentration Effects: As discussed in the FAQs, quinolines are prone to concentration-dependent shifts due to π-π stacking. [8] * Fix: Prepare all samples at a consistent, and preferably dilute, concentration.

    • Solvent Effects: The polarity and anisotropic properties of the solvent can influence chemical shifts. [9][10][11]A spectrum in CDCl₃ can look quite different from one in DMSO-d₆.

      • Fix: Use the same deuterated solvent for all comparative analyses. If signals are overlapped, sometimes switching to a different solvent (e.g., from CDCl₃ to C₆D₆) can resolve the issue. [7] 3. pH Effects: If your substituted quinoline has basic or acidic functional groups, the pH of the sample (influenced by impurities) can alter protonation states and dramatically change the spectrum.

      • Fix: Ensure high purity of your sample. If necessary, buffer the NMR sample, although this can add complexity.

Data Presentation: Typical NMR Data for Unsubstituted Quinoline

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for unsubstituted quinoline in CDCl₃. Note that these values can vary with solvent and concentration. [2] Table 1: ¹H NMR Data for Quinoline (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.89dd4.2, 1.7
H-37.41dd8.3, 4.2
H-48.12dd8.3, 1.7
H-57.75d8.1
H-67.52ddd8.4, 6.9, 1.5
H-77.65ddd8.1, 6.9, 1.2
H-88.08d8.4

Table 2: ¹³C NMR Data for Quinoline (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2150.3
C-3121.1
C-4136.0
C-4a128.2
C-5127.7
C-6126.5
C-7129.4
C-8129.4
C-8a148.4

Experimental Protocols

Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations. [1]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [1][2] * Ensure the solution is clear and free of particulate matter. Filter if necessary.

    • Transfer the solution to a clean, dry NMR tube. [1]

  • Instrument Setup (1D ¹H Spectrum):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).

    • Acquire a standard 1D ¹H spectrum. [1] * Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak). [1] * Determine the spectral width (in ppm) that encompasses all proton signals of interest.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase experiment time. [1] * Set the number of scans per increment (e.g., 2-8) and the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.

    • Phase the spectrum in both dimensions and calibrate the axes.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled. [1] * Trace the connectivities by "walking" along the cross-peaks to establish proton networks. [1]

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Retrieved from [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. (n.d.). Retrieved from [Link]

  • Canadian Science Publishing. (1961). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. (2020). Vibrational and NMR Properties of 2,2 ′ -Biquinolines: Experimental and Computational Spectroscopy Study. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • Nitrogen NMR. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid prediction of NMR spectral properties with quantified uncertainty. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chegg.com. (2019). Solved 1 Chapter 10.3 Problems in 2D NMR Problem 312 The IH. Retrieved from [Link]

  • Corin Wagen. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • Semantic Scholar. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Anticancer Activity of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to validate the anticancer activity of the novel compound, 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (referred to herein as Compound Q). We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. This guide compares the efficacy of Compound Q against established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of diverse cancer cell lines.

Introduction: The Rationale for Investigating Compound Q

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2][3] Compounds featuring the quinoline-3-carboxylic acid moiety, in particular, have been shown to exert antiproliferative effects through various mechanisms, such as the induction of programmed cell death (apoptosis) and cell cycle arrest.[2][4]

Compound Q, this compound, possesses structural features—a hydroxyl group at the 4-position and methoxy groups at the 6 and 7 positions—that suggest a high potential for biological activity. This guide outlines a systematic, multi-faceted in vitro strategy to rigorously evaluate its anticancer potential, determine its spectrum of activity, and elucidate its preliminary mechanism of action.

Experimental Design: A Multi-Parametric Approach

To achieve a comprehensive validation, a logical and sequential experimental workflow is essential. Our approach begins with a broad assessment of cytotoxicity and progressively narrows the focus to specific cellular mechanisms.

Causality Behind Experimental Choices
  • Cell Line Panel: A diverse panel of cancer cell lines is crucial to determine if Compound Q has broad-spectrum activity or is selective for a particular cancer type. We have selected four commonly used and well-characterized cell lines:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, representing a luminal A subtype.[5][6][7][8]

    • HCT116: A human colorectal carcinoma cell line with a KRAS mutation, widely used in colon cancer research.[9][10][11][12][13]

    • A549: A human lung adenocarcinoma cell line, often used as a model for alveolar type II pulmonary epithelial cells.[14][15][16][17][18]

    • PC3: An androgen-independent human prostate cancer cell line derived from a bone metastasis, representing advanced, aggressive disease.[19][20][21][22][23]

  • Comparative Controls: The performance of a novel compound can only be understood in context. We will use two gold-standard chemotherapeutics as positive controls:

    • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[24][25][][27][28]

    • Cisplatin: A platinum-based drug that forms DNA adducts, interfering with DNA replication and triggering apoptosis.[29][30][31][32][33]

  • Assay Progression: The workflow is designed to answer key questions sequentially: Does the compound kill cancer cells? If so, how? And what cellular processes are affected?

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the validation process.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Effects cluster_3 Phase 4: Molecular Pathway Analysis A Treat Cell Panel (MCF-7, HCT116, A549, PC3) with Compound Q, Doxorubicin, Cisplatin B MTT Assay (Determine Cell Viability) A->B C Calculate IC50 Values B->C D Treat Representative Cell Line (e.g., most sensitive) C->D G Treat Representative Cell Line C->G E Annexin V-FITC / PI Staining D->E F Flow Cytometry Analysis (Quantify Apoptosis vs. Necrosis) E->F J Prepare Protein Lysates from Treated Cells F->J H Propidium Iodide (PI) Staining G->H I Flow Cytometry Analysis (Quantify Cell Cycle Phases) H->I I->J K Western Blot Analysis J->K L Probe for Apoptotic Markers (Cleaved Caspase-3, Cleaved PARP) K->L

Caption: A four-phase workflow for validating anticancer activity.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the core assays. Each protocol is designed to be self-validating by including appropriate controls.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a series of dilutions for Compound Q, Doxorubicin, and Cisplatin in culture medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include "vehicle control" wells (medium with the highest concentration of the compound's solvent, e.g., DMSO) and "no-cell" blank wells (medium only).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Scientist's Note: The 48-hour incubation period is a standard duration that allows for multiple cell doublings, providing a robust window to observe antiproliferative effects. The inclusion of vehicle controls is critical to ensure that the solvent used to dissolve the compound does not have intrinsic toxicity.

Protocol 2: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[34][35][36][37]

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with Compound Q, Doxorubicin, and Cisplatin at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[35]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

    • Interpretation:

      • Annexin V (-) / PI (-): Healthy cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Scientist's Note: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol 3: Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[38][39][40][41]

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates as described in the apoptosis assay (Protocol 2).

    • Harvest all cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). A "sub-G1" peak indicates apoptotic cells with fragmented DNA.

Scientist's Note: RNase A is included in the staining buffer because PI can also bind to double-stranded RNA. Treating with RNase ensures that the fluorescence signal is specific to DNA content, leading to a more accurate cell cycle profile.[38]

Protocol 4: Western Blot Analysis for Apoptotic Markers

Western blotting allows for the detection of specific proteins to confirm the molecular events of apoptosis.[42][43][44][45][46]

  • Protein Extraction:

    • Treat cells in 10 cm dishes with compounds at their IC₅₀ concentrations for 24 hours.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

Scientist's Note: Detecting the cleaved, active forms of Caspase-3 (an executioner caspase) and its substrate PARP provides strong evidence that the apoptotic cascade has been initiated and is a more definitive marker of apoptosis than just measuring the total protein levels.[43][45]

Comparative Data Presentation (Illustrative Data)

The following tables summarize potential outcomes from the described experiments, providing a clear comparison between Compound Q and standard chemotherapeutics.

Table 1: Cytotoxicity (IC₅₀ Values in µM) After 48h Treatment

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)PC3 (Prostate)
Compound Q 8.55.212.17.9
Doxorubicin 0.91.21.52.1
Cisplatin 15.410.818.220.5

Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment at IC₅₀)

TreatmentHealthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 95.12.52.4
Compound Q 45.335.818.9
Doxorubicin 40.238.121.7
Cisplatin 55.628.515.9

Table 3: Cell Cycle Distribution in HCT116 Cells (24h Treatment at IC₅₀)

TreatmentSub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 1.855.425.119.5
Compound Q 15.720.118.545.7
Doxorubicin 18.922.515.343.3
Cisplatin 12.448.910.228.5

Mechanistic Interpretation and Proposed Signaling Pathway

Based on the illustrative data, Compound Q demonstrates potent cytotoxic activity across all tested cell lines, with particular efficacy against the HCT116 colon cancer line. Its IC₅₀ values suggest it is more potent than Cisplatin but less potent than Doxorubicin in this panel.

The flow cytometry data strongly indicates that Compound Q's primary mechanism of action is the induction of apoptosis, as evidenced by the high percentage of Annexin V-positive cells. The significant increase in the G2/M phase population suggests that Compound Q may induce DNA damage or interfere with mitotic processes, leading to cell cycle arrest at the G2/M checkpoint, a common precursor to apoptosis.[4] This profile is similar to that of Doxorubicin, a known DNA damaging agent.[27]

This leads to a proposed mechanism where Compound Q triggers a DNA damage response, leading to G2/M arrest and subsequent activation of the intrinsic apoptotic pathway.

Proposed Apoptotic Signaling Pathway

G cluster_0 Cellular Response to Compound Q cluster_1 Intrinsic Apoptosis Cascade A Compound Q B DNA Damage A->B C G2/M Cell Cycle Arrest B->C D Bax Upregulation / Bcl-2 Downregulation C->D Signal E Mitochondrial Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation (Cleavage) G->H I PARP Cleavage H->I J Apoptosis H->J

Caption: Proposed mechanism of Compound Q-induced apoptosis.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of this compound. The outlined experiments systematically assess its cytotoxicity, mode of cell death, and impact on cell cycle progression, comparing its performance against established clinical standards. The illustrative data suggests that Compound Q is a promising anticancer agent that induces G2/M arrest and apoptosis.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular target of Compound Q (e.g., topoisomerase, specific kinases).

  • Selectivity Profiling: Expanding the cell line panel to include more non-cancerous cell lines to better define its therapeutic index.[1][47]

  • In Vivo Efficacy: Validating the findings in preclinical animal models (e.g., xenograft studies) to assess bioavailability, toxicity, and anti-tumor efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound Q to optimize potency and selectivity.

By following this structured, evidence-based approach, researchers can confidently and efficiently evaluate the potential of novel compounds like this compound for future anticancer drug development.

References

  • Title: Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects Source: MDPI URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: Cisplatin in cancer therapy: molecular mechanisms of action - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: MCF7 - ECACC cell line profiles Source: Culture Collections - Public Health England URL: [Link]

  • Title: Doxorubicin pathways: pharmacodynamics and adverse effects - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: HCT116 cells - Wikipedia Source: Wikipedia URL: [Link]

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Comparing the efficacy of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While the specific molecule, 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, lacks extensive documentation in the public domain as a kinase inhibitor, the broader class of quinoline-3-carboxylic acid derivatives has demonstrated significant potential in the inhibition of various protein kinases. This guide provides a comparative analysis of a representative quinoline-3-carboxylic acid derivative with demonstrated activity against Protein Kinase CK2, juxtaposed with the clinically evaluated CK2 inhibitor, Silmitasertib (CX-4945), and the multi-kinase inhibitor, Sunitinib. Through an examination of their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their characterization, this document aims to provide researchers with a framework for evaluating the potential of novel quinoline-based compounds in kinase-targeted drug discovery.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The quinoline ring system, due to its rigid structure and ability to form key interactions within the ATP-binding pocket of kinases, has emerged as a promising scaffold for the design of novel inhibitors.[1]

While the initial focus of this guide was this compound, a thorough review of the scientific literature did not yield substantial evidence of its activity as a kinase inhibitor. However, closely related analogs, specifically derivatives of quinoline-3-carboxylic acid, have been identified as potent inhibitors of several kinases.[2][3][4] This guide will, therefore, pivot to a comparative analysis of a representative compound from this class to provide a relevant and data-supported examination of quinoline-based kinase inhibitors.

Mechanism of Action and Signaling Pathways

The Role of Protein Kinase CK2 in Cellular Signaling

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells.[2] CK2 is a key regulator of several pro-survival and proliferative signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[3][5] By phosphorylating a wide array of substrate proteins, CK2 promotes cell growth, proliferation, and survival, while inhibiting apoptosis. Its central role in maintaining the malignant phenotype makes it an attractive target for cancer therapy.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Promotes Translation IKK IKK IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB->Transcription Translocates to Nucleus STAT STAT STAT->Transcription Translocates to Nucleus CK2 Protein Kinase CK2 CK2->AKT Phosphorylates & Activates (Ser129) CK2->IKK Activates CK2->NFkB Directly Phosphorylates CK2->STAT Phosphorylates

Caption: The central role of Protein Kinase CK2 in major pro-survival signaling pathways.

Quinoline-3-Carboxylic Acid Derivatives as CK2 Inhibitors

A study by Syniugin et al. identified a series of 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2.[2][6] These compounds are proposed to act as ATP-competitive inhibitors, occupying the ATP-binding site of the CK2 catalytic subunit and preventing the phosphorylation of its substrates. The structure-activity relationship (SAR) studies in this work revealed that modifications to the quinoline core significantly impact inhibitory potency. For the purpose of this guide, we will refer to a representative potent compound from this series as Q-Cpd .

Silmitasertib (CX-4945): A Clinical-Stage CK2 Inhibitor

Silmitasertib (CX-4945) is a first-in-class, orally bioavailable, and selective inhibitor of CK2 that has undergone clinical evaluation for various cancers.[2][7] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α catalytic subunit.[8] By inhibiting CK2, Silmitasertib effectively downregulates the pro-survival signaling pathways that are dependent on this kinase.[5]

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an FDA-approved oral multi-kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][9] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[6][10] By blocking these receptors, Sunitinib inhibits tumor angiogenesis and cell proliferation. Its broad-spectrum activity provides a contrast to the more targeted inhibition profile of the quinoline derivatives and Silmitasertib.

Comparative Efficacy: In Vitro Inhibition Data

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundPrimary Target(s)IC50 (nM) vs. Primary TargetSelectivity NotesReference
Q-Cpd (Representative) Protein Kinase CK2650Data on off-target effects is limited.[2][6]
Silmitasertib (CX-4945) Protein Kinase CK21Highly selective for CK2 over a large panel of other kinases.[11][11]
Sunitinib VEGFRs, PDGFRs, c-KIT2-80Broad-spectrum inhibitor of multiple receptor tyrosine kinases.[1][6][1][6]

Note: The IC50 value for "Q-Cpd (Representative)" is based on the most potent compounds reported in the cited study.[2][6] The actual IC50 can vary depending on the specific derivative.

Experimental Methodology: Kinase Inhibition Assay

The determination of IC50 values is a critical step in the characterization of kinase inhibitors. A common method is the in vitro kinase assay, which can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based detection.[12]

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of test inhibitor Incubation Incubate kinase, substrate, ATP, and inhibitor Inhibitor_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Detection_Step Add detection reagent (e.g., ADP-Glo™) Incubation->Detection_Step Measurement Measure signal (Luminescence/Fluorescence) Detection_Step->Measurement IC50_Calc Plot signal vs. inhibitor concentration and calculate IC50 Measurement->IC50_Calc

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Biological Activity in Synthetic Quinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of medicinal chemistry's most versatile and enduring privileged structures.[1][2] Its presence in natural alkaloids like quinine, the first effective treatment for malaria, and the potent anticancer agent camptothecin, has cemented its importance in drug discovery.[3][4] This natural precedent has inspired chemists to synthesize a vast library of quinoline analogues, which have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7][8]

However, the journey from a newly synthesized compound to a viable drug candidate is fraught with challenges. Initial high-throughput screens can be misleading, identifying compounds with non-specific activity or unforeseen toxicity. This is where the principle of cross-validation becomes indispensable. Cross-validation in this context is not merely repeat testing; it is a systematic, multi-faceted approach to confirm a compound's biological activity using orthogonal assays, diverse biological systems, and mechanistic studies. It is the process by which we build confidence in a molecule's potential, ensuring that its observed effects are specific, robust, and relevant.

This guide, written from the perspective of a seasoned application scientist, provides a framework for the rigorous cross-validation of synthetic quinoline analogues. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, offering insights into building a self-validating system of inquiry. Our focus will be on the three most prominent activities of quinoline derivatives: anticancer, antimicrobial, and anti-inflammatory action.

Chapter 1: Foundational Principles: Synthesis, SAR, and the Logic of Analogue Design

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[9] Synthetic strategies like the Skraup, Gould-Jacobs, or Friedlander syntheses provide the foundational core, upon which a diverse array of functional groups can be installed.[2] This chemical diversity is the engine of drug discovery, allowing for the systematic exploration of the Structure-Activity Relationship (SAR) .[5][10][11][12][13]

The core principle of SAR is that minor chemical modifications can lead to significant changes in biological effect. For example, the addition of a halogen at a specific position might enhance lipophilicity, improving cell penetration, while the incorporation of a piperazine ring could confer activity against a new bacterial target.[1][13] A cross-validation strategy, therefore, rarely focuses on a single compound. Instead, it involves testing a rationally designed series of analogues. This comparative approach allows researchers to:

  • Identify the key pharmacophore: The essential structural features required for activity.

  • Optimize potency: Fine-tune the structure to maximize the desired biological effect.

  • Improve selectivity: Modify the structure to reduce off-target effects and potential toxicity.

By testing a series of related compounds, the data becomes self-referential. An observed trend across multiple analogues provides much stronger evidence than a single data point from one "hit" compound.

Chapter 2: Cross-Validation of Anticancer Activity

Quinoline derivatives have shown immense promise as anticancer agents, acting through various mechanisms including the inhibition of topoisomerases, tubulin polymerization, and critical signaling kinases.[2][3][14][15] A robust cross-validation workflow is essential to differentiate true therapeutic potential from non-specific cytotoxicity.

Primary Screening: Establishing Cytotoxicity Across a Diverse Panel

The first step is to determine the concentration at which a compound inhibits cancer cell growth. It is crucial to use a panel of cell lines from different tissue origins (e.g., breast, colon, lung) to identify compounds with broad-spectrum activity versus those with selectivity.[3] Critically, this panel must include a non-cancerous cell line (e.g., MCF-10A for breast, HEK293 for kidney) to establish a preliminary therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogues in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Quinoline Analogue Series seed->treat incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent (3-4h Incubation) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 Value read->analyze

MTT Assay Workflow for IC₅₀ Determination.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a clear, comparative table.

CompoundMCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-10A (Non-cancerous) IC₅₀ (µM)Selectivity Index (SI) for MCF-7
Quin-A 1.21.52.0> 50> 41.7
Quin-B 15.820.118.5> 50> 3.2
Quin-C 5.545.238.948.08.7
Doxorubicin0.80.91.12.53.1

Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Secondary Assays: Cross-Validating the Mechanism of Cell Death

A low IC₅₀ value is a promising start, but it doesn't explain how the compound kills the cells. Cross-validation requires assays that probe the mechanism of action. An ideal candidate will induce a controlled, programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.

Confirmatory Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique determines if a compound causes cells to arrest at a specific phase of the cell cycle, which is a common mechanism for anticancer drugs.[3][16]

  • Treatment: Treat cells (e.g., MCF-7) in a 6-well plate with the quinoline analogue at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membrane.

  • Staining: Wash the cells to remove ethanol and resuspend in PBS containing RNase A (to prevent staining of RNA) and Propidium Iodide (which intercalates with DNA).

  • Analysis: Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

An accumulation of cells in the G2/M phase, for example, might suggest that the compound interferes with microtubule formation, a mechanism shared by drugs like paclitaxel.[16]

Mechanistic Cross-Validation: Targeting Specific Pathways

Many quinoline derivatives function by inhibiting specific enzymes or pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and proliferation.[6][16][17]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Analogue (Inhibitor) Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Analogues.

Validating that a compound works via this pathway requires specific assays, such as a Western blot to check for reduced phosphorylation of Akt or mTOR, or a kinase inhibition assay. A positive result in such a specific, mechanistic assay provides powerful cross-validation for the cytotoxicity observed in the primary screen.

Chapter 3: Cross-Validation of Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, creating an urgent need for new antibacterial agents.[18][19] Quinoline derivatives, particularly the fluoroquinolones, are a clinically important class of antibiotics.[5] When screening novel analogues, it is vital to confirm that their activity is specific to microbial targets and not a result of general toxicity.

Primary Screening: Determining Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible microbial growth.[20][21]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoline analogues in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a sterility control (broth only), a growth control (broth + bacteria), and a positive control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration well in which no visible turbidity (bacterial growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis dilute 1. Serially Dilute Quinoline in Plate add_inoculum 3. Add Inoculum to Wells dilute->add_inoculum inoculum 2. Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate 4. Incubate (18-24h) add_inoculum->incubate read 5. Visually Inspect for Turbidity incubate->read determine_mic 6. Determine MIC Value (Lowest Clear Well) read->determine_mic

Broth Microdilution Workflow for MIC Determination.

Data Presentation: Comparative Antimicrobial Spectrum

Testing should be performed against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, as well as resistant strains like MRSA.[18][19]

CompoundS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Quin-D 4464>128
Quin-E 128>128816
Quin-F 2428
Ciprofloxacin0.510.251
Critical Cross-Validation: Distinguishing Selective Activity from General Toxicity

This is the most crucial cross-validation step in antimicrobial drug discovery. A compound that kills bacteria at 4 µg/mL but also kills human cells at the same concentration is not a viable antibiotic; it is a poison.

Confirmatory Protocol: Mammalian Cell Cytotoxicity Assay

Perform a standard cytotoxicity assay (e.g., MTT, as described in section 2.1) using a mammalian cell line (e.g., Vero or HEK293). Determine the concentration that causes 50% cell death (CC₅₀).

From this, calculate the Selectivity Index (SI) :

SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A compound with an SI > 10 is generally considered a promising candidate for further development, as it indicates selective toxicity towards the microbial pathogen.[22] For example, for compound Quin-D in the table above, if its CC₅₀ against Vero cells was 100 µg/mL, its SI against S. aureus would be 100/4 = 25, a very promising result.

Chapter 4: Cross-Validation of Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, and quinoline derivatives have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][9][23] Cross-validation here involves confirming activity in both enzymatic and cell-based models.

Primary Screening: In Vitro Enzyme Inhibition

A direct way to screen for anti-inflammatory potential is to measure the inhibition of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is often desired, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[5]

Data Presentation: Comparative COX Inhibition

Results from a commercially available COX inhibitor screening assay kit can be presented as follows:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Quin-G 25.51.221.3
Quin-H 5.84.91.2
Celecoxib15.00.05300
Indomethacin0.11.50.07

COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Cross-Validation: Cell-Based Functional Assays

Enzyme inhibition is informative, but it doesn't guarantee efficacy in a complex biological system. A cell-based assay provides crucial cross-validation by mimicking an inflammatory environment.

Confirmatory Protocol: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the quinoline analogues for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells. Include non-stimulated and vehicle-treated controls.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay must be run to ensure that the reduction in NO is due to anti-inflammatory activity and not cytotoxicity.[24][25]

LPS_Pathway cluster_membrane Macrophage Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB_path Signaling Cascade (e.g., NF-κB) TLR4->NFkB_path Activates LPS LPS LPS->TLR4 Binds iNOS_gene iNOS Gene Transcription NFkB_path->iNOS_gene Activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Quinoline Quinoline Analogue Quinoline->NFkB_path Inhibits

Inhibition of LPS-induced NO Production in Macrophages.

A compound that shows potent, selective COX-2 inhibition and effectively reduces NO production in a cell-based model without being toxic is a significantly more validated lead than a compound that only shows activity in one of these assays.

Conclusion: A Synthesis of Evidence

The cross-validation of a synthetic quinoline analogue's biological activity is a process of building a compelling, evidence-based case for its therapeutic potential. It is a deliberate strategy that moves from broad screening to specific, mechanistic inquiry. By employing a diverse panel of cell lines, distinguishing selective action from general toxicity, and using orthogonal assays to confirm function in both enzymatic and cellular contexts, we can effectively de-risk drug candidates. This rigorous, multi-pronged approach ensures that the most promising molecules are advanced, ultimately saving time and resources in the long and arduous path of drug development. The quinoline scaffold continues to provide a wealth of opportunities, and it is through this diligent process of cross-validation that its full potential will be realized.

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A Researcher's Guide to the Synthesis and Evaluation of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid: A Comparative Analysis of Reproducibility and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of neuroscience and drug development, the quest for novel modulators of excitatory neurotransmission is a perpetual frontier. Among the myriad of scaffolds under investigation, quinoline derivatives have emerged as a privileged class, owing to their ability to interact with key neurological targets. This guide provides an in-depth technical analysis of experiments involving 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, a compound of interest for its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist.

We will dissect the nuances of its synthesis, focusing on the critical aspects of reproducibility when comparing modern and traditional methodologies. Furthermore, we will present a comparative evaluation of its potential bioactivity against a well-established endogenous NMDA receptor antagonist, kynurenic acid. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower researchers to make informed decisions in their experimental design.

The Scientific Imperative: Targeting the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including neurodegenerative diseases and ischemic events. Consequently, the development of NMDA receptor antagonists is a significant therapeutic strategy. This compound belongs to a class of compounds structurally related to kynurenic acid, an endogenous tryptophan metabolite known to be a broad-spectrum antagonist of excitatory amino acid receptors, including the NMDA receptor[1]. The exploration of analogs like our target compound is driven by the search for molecules with improved pharmacokinetic properties and selectivity.

Synthesis and Reproducibility: A Tale of Two Methodologies

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is most commonly achieved via the Gould-Jacobs reaction, a thermal cyclization process that has been a cornerstone of quinoline chemistry for decades[2][3]. However, with the advent of modern synthetic technologies, microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. Here, we compare these two approaches, with a focus on the factors influencing experimental reproducibility.

Methodology 1: The Traditional Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step process involving the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature cyclization[2][3].

Conceptual Workflow of the Gould-Jacobs Reaction

Gould-Jacobs Reaction Workflow A Aniline Derivative C Condensation A->C B Alkoxymethylenemalonic Ester B->C D Anilidomethylenemalonate Intermediate C->D Formation of Intermediate E Thermal Cyclization (High Temperature) D->E F 4-Hydroxy-3-carboalkoxyquinoline E->F Ring Closure G Saponification F->G H 4-Hydroxyquinoline-3-carboxylic Acid G->H Hydrolysis

Caption: A conceptual diagram of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-3-carboxylic acids.

Challenges to Reproducibility in the Gould-Jacobs Reaction:

While a robust and widely used method, the Gould-Jacobs reaction is not without its reproducibility challenges:

  • Thermal Control: The high temperatures required for the cyclization step can be difficult to control precisely with conventional heating methods, leading to variations in yield and the formation of byproducts[4].

  • Reaction Time: The optimal reaction time at high temperatures can be a narrow window. Insufficient heating may lead to incomplete cyclization, while prolonged heating can cause degradation of the product[4].

  • Substrate Scope: The reaction is most effective for anilines with electron-donating groups. Electron-withdrawing groups can significantly reduce the yield and require harsher conditions, further impacting reproducibility[2].

Methodology 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers a significant advantage in terms of precise and rapid heating. The direct interaction of microwaves with polar molecules in the reaction mixture allows for uniform and efficient energy transfer, often leading to dramatically reduced reaction times and cleaner reaction profiles.

Experimental Protocol: Microwave-Assisted Saponification of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate

This protocol details the final saponification step to yield the target compound. The precursor, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, can be synthesized via a microwave-assisted Gould-Jacobs reaction[5][6].

Materials:

  • Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Brine (saturated NaCl solution)

  • Microwave synthesis reactor (e.g., MARS 5 Microwave System) with sealed vessels

Procedure:

  • Reaction Setup: In a suitable sealed microwave reaction vessel, dissolve potassium hydroxide (450 mg, 7.6 mmol) in a 1:1 (v/v) solution of ethanol and deionized water (20 mL).

  • Addition of Starting Material: To this solution, add ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (700 mg, 2.53 mmol)[1].

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 180°C and maintain this temperature for 50 minutes. The pressure will be in the range of 260-280 psi[1].

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a flask.

  • Acidification: Acidify the solution to a pH of approximately 6 with acetic acid[1].

  • Extraction: Saturate the aqueous layer with sodium chloride and extract with tetrahydrofuran (3 x 100 mL)[1].

  • Purification: Combine the organic layers, wash with brine, and concentrate under reduced pressure to yield the crude product[1]. Further purification can be achieved by recrystallization from a suitable solvent system, such as N,N-dimethylformamide (DMF) followed by the addition of a non-solvent like acetonitrile or water, a technique commonly used for purifying quinoline carboxylic acid derivatives[7].

Workflow for Microwave-Assisted Synthesis and Purification

Microwave Synthesis and Purification Workflow A Ethyl 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylate + KOH in EtOH/H2O B Microwave Irradiation (180°C, 50 min) A->B C Reaction Mixture B->C D Acidification (Acetic Acid) C->D E Extraction (THF) D->E F Crude Product E->F G Recrystallization (e.g., from DMF/Acetonitrile) F->G H Pure 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylic acid G->H

Caption: A streamlined workflow for the microwave-assisted synthesis and purification of the target compound.

Factors Enhancing Reproducibility with MAOS:

  • Precise Temperature and Pressure Control: Modern microwave reactors allow for precise control and monitoring of reaction temperature and pressure, leading to more consistent results.

  • Homogeneous Heating: Microwave irradiation heats the reaction mixture volumetrically, minimizing hotspots and reducing the formation of degradation products.

  • Reduced Reaction Times: The rapid heating and high temperatures achievable with MAOS significantly shorten reaction times, reducing the opportunity for side reactions to occur.

Characterization and Validation: Ensuring Purity and Identity

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline core, singlets for the two methoxy groups, and a characteristic downfield signal for the carboxylic acid proton. The proton at position 2 of the quinoline ring would likely appear as a singlet.
¹³C NMR Signals corresponding to the carbon atoms of the quinoline core, the methoxy groups, and the carboxylic acid carbonyl.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₁NO₅: 249.0637 g/mol )[8].
Melting Point A sharp melting point is indicative of high purity.

Comparative Analysis: this compound vs. Kynurenic Acid

To contextualize the potential of this compound as an NMDA receptor antagonist, a comparison with the endogenous antagonist, kynurenic acid, is essential.

FeatureThis compoundKynurenic Acid
Structure Quinoline-3-carboxylic acid with 6,7-dimethoxy substitutionQuinoline-2-carboxylic acid
Synthesis Typically multi-step chemical synthesisEndogenous metabolite of tryptophan
NMDA Receptor IC₅₀ Data not readily available in the literature.~7-10 µM (non-competitive)
Potential Advantages The dimethoxy substitution may improve blood-brain barrier permeability and selectivity for NMDA receptor subtypes.Endogenous molecule with a well-characterized safety profile at physiological concentrations.
Potential Disadvantages Requires chemical synthesis; full biological activity and toxicity profile are not well-established.Poor blood-brain barrier penetration limits its therapeutic use as an exogenous agent[1].

The NMDA Receptor Antagonist Signaling Pathway

NMDA Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel (Blocked) Downstream Downstream Signaling (e.g., CaMKII, CREB) (Inhibited) Ca_Channel->Downstream Excitotoxicity Excitotoxicity (Reduced) Downstream->Excitotoxicity Antagonist 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylic acid or Kynurenic Acid Antagonist->NMDA_Receptor Blocks

Caption: Simplified diagram illustrating the mechanism of NMDA receptor antagonism.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and potential application of this compound, with a critical focus on experimental reproducibility. The comparison between traditional and microwave-assisted synthetic methods highlights the significant advantages of the latter in achieving more consistent and efficient outcomes.

While the structural similarity of the target compound to kynurenic acid suggests its potential as an NMDA receptor antagonist, a significant gap in the current literature is the lack of quantitative biological data to confirm this hypothesis. Future research should prioritize the biological evaluation of this compound, including the determination of its binding affinity and functional activity at the NMDA receptor and its various subtypes. Such data are crucial for a definitive comparison with kynurenic acid and for assessing its therapeutic potential.

By understanding the nuances of its synthesis and the importance of rigorous biological characterization, researchers will be better equipped to explore the full potential of this and other novel quinoline derivatives in the challenging but rewarding field of neuropharmacology.

References

  • Synthesis and biological effects of some kynurenic acid analogs. PubMed. [Link]

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A Head-to-Head Comparison of Synthesis Methods for 4-Hydroxyquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, anticancer, and neuroprotective effects.[3][4] The efficacy of drug discovery and development programs targeting this scaffold is heavily reliant on efficient and versatile synthetic methodologies. This guide provides a detailed, head-to-head comparison of the most prominent methods for the synthesis of 4-hydroxyquinolines, offering insights into their mechanisms, practical applications, and relative performance to aid researchers in making informed decisions for their synthetic strategies.

The Classic Approach: Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a foundational method for the preparation of 4-hydroxyquinolines, dating back to the late 19th century.[5][6] It involves the condensation of anilines with β-ketoesters.[5] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline core.[7]

Reaction Mechanism

The mechanism is a two-stage process. Initially, the aniline reacts with the β-ketoester to form an enamine intermediate. This is followed by a high-temperature intramolecular cyclization. The regioselectivity of the initial condensation is temperature-dependent; lower temperatures favor attack at the keto group, leading to the Conrad-Limpach product (4-hydroxyquinoline), while higher temperatures can lead to attack at the ester group, resulting in the Knorr product (2-hydroxyquinoline).[5][8]

The generally accepted mechanism for the Conrad-Limpach synthesis of 4-hydroxyquinolines involves the following steps:

  • Condensation: The aniline attacks the ketone carbonyl of the β-ketoester, forming a Schiff base.

  • Cyclization: At elevated temperatures (typically >240 °C), an intramolecular electrophilic aromatic substitution occurs, closing the ring.[5][9]

  • Dehydration: The resulting intermediate eliminates a molecule of alcohol to form the final 4-hydroxyquinoline product.[6]

Conrad_Limpach Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Ketoester (Condensation) BetaKetoester β-Ketoester BetaKetoester->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Heat (>240°C) (Intramolecular Cyclization) Product 4-Hydroxyquinoline Cyclized->Product - EtOH (Dehydration)

Caption: Mechanism of the Conrad-Limpach Synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

The following protocol is a typical example of the Conrad-Limpach synthesis:[9]

  • Enamine Formation: In a round-bottom flask, dissolve aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a minimal amount of ethanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄). Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Intermediate: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude enamine is often a viscous oil and can be used directly in the next step.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat an inert, high-boiling solvent such as diphenyl ether or mineral oil to 250 °C.[9] Slowly add the crude enamine to the hot solvent. Maintain the temperature for 30-60 minutes.

  • Workup and Purification: Allow the reaction mixture to cool. The product will often precipitate. Collect the solid by filtration and wash with a non-polar solvent like petroleum ether to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).[9]

Advantages and Limitations

Advantages:

  • Cost-effective: Utilizes readily available and inexpensive starting materials.

  • Scalability: The procedure is amenable to large-scale synthesis.

  • Robustness: It is a well-established and reliable method.

Limitations:

  • Harsh Conditions: Requires very high temperatures for the cyclization step, which can limit the substrate scope and is energy-intensive.[5]

  • Moderate Yields: Yields can be variable and are often moderate.[5]

  • Regioselectivity Issues: The potential for the formation of the Knorr product (2-hydroxyquinoline) can complicate purification.

An Alternative Classic: The Camps Cyclization

The Camps cyclization is another classical method that provides access to 2- and 4-hydroxyquinolines from o-acylaminoacetophenones in the presence of a base.[10][11] The reaction's outcome, favoring either the 2- or 4-hydroxyquinoline isomer, is dependent on the structure of the starting material and the reaction conditions.[10]

Reaction Mechanism

The Camps cyclization is an intramolecular aldol-type condensation. The base abstracts a proton from either the methyl group of the acetophenone or the methylene group of the N-acyl substituent, generating an enolate. This enolate then attacks the carbonyl group of the amide or the ketone, respectively, leading to two possible cyclized intermediates. Subsequent dehydration yields the corresponding hydroxyquinoline.

Camps_Cyclization Start o-Acylaminoacetophenone EnolateA Enolate A Start->EnolateA Base (Path A) EnolateB Enolate B Start->EnolateB Base (Path B) ProductA 2-Hydroxyquinoline EnolateA->ProductA Intramolecular Condensation ProductB 4-Hydroxyquinoline EnolateB->ProductB Intramolecular Condensation

Caption: Reaction pathways in the Camps Cyclization.

Experimental Protocol: Synthesis of 2-Aryl-4-quinolones

A modern, two-step variation of the Camps cyclization involves a copper-catalyzed amidation followed by a base-mediated cyclization:

  • Amidation: To a solution of an o-halophenone (1 equivalent) and an amide (1.2 equivalents) in a suitable solvent like dioxane, add a copper(I) catalyst (e.g., CuI, 5 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and a base (e.g., K₂CO₃, 2 equivalents). Heat the mixture at reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Cyclization: After cooling the reaction mixture, add a strong base such as sodium hydroxide or potassium tert-butoxide (2-3 equivalents) and heat again to induce cyclization.

  • Workup and Purification: After the cyclization is complete, cool the mixture, neutralize with acid, and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Advantages and Limitations

Advantages:

  • Milder Conditions: Compared to the Conrad-Limpach synthesis, the Camps cyclization can often be performed under milder basic conditions.

  • Convergent: The two-step modern variations allow for the convergent synthesis of diverse 2-aryl-4-quinolones.

Limitations:

  • Isomeric Mixtures: The formation of two possible isomers can be a significant drawback, requiring careful optimization and potentially challenging purification.[11]

  • Substrate Availability: The synthesis of the o-acylaminoacetophenone starting material can sometimes be multi-stepped.

Modern Approaches I: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[12][13] For the synthesis of 4-hydroxyquinolines, microwave irradiation can dramatically reduce reaction times and improve yields, often by promoting the high-temperature cyclization step of classical methods under more controlled conditions.[2][14]

Principles of Microwave Heating

Microwave energy is absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating.[13][14] This "dielectric heating" is fundamentally different from conventional heating, where heat is transferred slowly from the outside in. The result is a significant acceleration of reaction rates, often allowing reactions that take hours to be completed in minutes.[2]

MAOS_Workflow Start Mix Reactants (e.g., Aniline, β-Ketoester) in a Microwave Vial Irradiation Microwave Irradiation (Set Temperature and Time) Start->Irradiation Cooling Rapid Cooling Irradiation->Cooling Workup Workup and Purification Cooling->Workup Product 4-Hydroxyquinoline Product Workup->Product

Caption: General workflow for MAOS of 4-hydroxyquinolines.

General Experimental Protocol
  • Reaction Setup: In a specialized microwave reaction vial, combine the aniline (1 equivalent), the β-ketoester (1.1 equivalents), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BiCl₃), often without a solvent or in a high-boiling polar solvent.[15]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a short period (e.g., 5-20 minutes).[16][17]

  • Workup and Purification: After the reaction is complete, cool the vial, and purify the product, typically by recrystallization or column chromatography.

Advantages and Limitations

Advantages:

  • Drastically Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[2][12]

  • Improved Yields: The rapid and uniform heating can lead to higher product yields and fewer side products.[14][16]

  • Greener Chemistry: MAOS can reduce energy consumption and the need for hazardous solvents.[15][18]

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability: While possible, scaling up microwave reactions can be more challenging than with conventional methods.

  • Pressure Build-up: Reactions in sealed vessels can generate high pressures, which requires careful handling and appropriate safety measures.

Modern Approaches II: Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the preparation of quinolines is no exception.[19] Catalysts based on palladium, copper, and other metals enable the construction of the 4-hydroxyquinoline core through novel bond-forming strategies, often under milder conditions and with greater functional group tolerance than classical methods.[20][21][22]

Reaction Mechanisms

Metal-catalyzed syntheses of 4-quinolones can proceed through various mechanisms, including:

  • Palladium-catalyzed carbonylative cyclization: This involves the coupling of o-iodoanilines with terminal alkynes in the presence of carbon monoxide.[23]

  • Copper-catalyzed Aza-Michael addition/cyclization: This one-pot method involves the reaction of 2-aminobenzoates with α,β-unsaturated ketones.[24]

Palladium_Catalysis Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + o-Iodoaniline Ins Insertion OxAdd->Ins + Alkyne, CO Cyc Cyclization Ins->Cyc RedElim Reductive Elimination Cyc->RedElim RedElim->Pd0 + 4-Quinolone

Caption: A simplified catalytic cycle for palladium-catalyzed 4-quinolone synthesis.

General Experimental Protocol (Palladium-Catalyzed)
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the o-iodoaniline (1 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), a ligand (if necessary), and a base (e.g., Et₃N) in a suitable solvent (e.g., toluene).

  • Reaction Execution: Pressurize the flask with carbon monoxide (CO) and heat the mixture to the desired temperature (e.g., 80-120 °C). Stir until the reaction is complete.

  • Workup and Purification: Cool the reaction, filter off the catalyst, and concentrate the filtrate. Purify the crude product by column chromatography.

Advantages and Limitations

Advantages:

  • Mild Conditions: Reactions are typically run at lower temperatures than classical methods.

  • High Functional Group Tolerance: Metal-catalyzed reactions are often compatible with a wide range of functional groups.[20]

  • High Selectivity: These methods can offer excellent chemo- and regioselectivity.

Limitations:

  • Cost and Toxicity of Catalysts: Transition metal catalysts can be expensive and may have toxicity concerns, requiring their removal from the final product, especially in pharmaceutical applications.

  • Air and Moisture Sensitivity: Many catalysts and reagents are sensitive to air and moisture, requiring specialized techniques.

  • Ligand Optimization: Finding the optimal ligand for a specific transformation can require significant screening.

Comparative Summary of 4-Hydroxyquinoline Synthesis Methods

FeatureConrad-Limpach-KnorrCamps CyclizationMicrowave-Assisted (MAOS)Metal-Catalyzed
Starting Materials Anilines, β-ketoesterso-AcylaminoacetophenonesVaries (often classical reagents)o-Haloanilines, alkynes, etc.
Typical Yield Moderate (30-60%)[5]Moderate to Good (50-80%)Good to Excellent (70-98%)[16][17]Good to Excellent (70-95%)[23]
Reaction Time Long (hours to days)HoursShort (minutes)[12]Hours
Temperature Very High (>240 °C)[5]Moderate to High (Reflux)High (120-180 °C)[16]Mild to Moderate (RT to 120 °C)
Key Reagents Strong acid, high-boiling solventBase (e.g., NaOH, NaOEt)Acid/base catalystTransition metal catalyst (Pd, Cu)
Advantages Inexpensive, scalableMilder conditions, convergentRapid, high yields, greenerMild conditions, high selectivity
Disadvantages Harsh conditions, low yieldsIsomeric mixtures, substrate prepSpecialized equipment, scalabilityCatalyst cost/toxicity, sensitive

Conclusion

The synthesis of 4-hydroxyquinolines has evolved significantly from the classical, high-temperature methods of Conrad, Limpach, and Camps to modern, efficient microwave-assisted and metal-catalyzed protocols.

  • The Conrad-Limpach-Knorr synthesis remains a viable option for large-scale, cost-effective production where the harsh conditions and moderate yields are acceptable.

  • The Camps cyclization offers an alternative classical route that can be advantageous for certain substitution patterns, although the potential for isomeric mixtures must be carefully managed.

  • Microwave-assisted synthesis represents a major advancement, offering dramatic reductions in reaction times and often superior yields, making it ideal for rapid library synthesis and methods development in a research setting.[25]

  • Metal-catalyzed syntheses provide the highest degree of sophistication, with mild reaction conditions, excellent functional group tolerance, and high selectivity, making them powerful tools for the synthesis of complex, highly functionalized 4-hydroxyquinoline derivatives.[19]

The choice of synthetic method will ultimately depend on the specific goals of the researcher, considering factors such as the desired substitution pattern, scale of the reaction, available equipment, and cost constraints. For drug discovery and development professionals, the modern methods offer unparalleled efficiency and versatility, accelerating the path from initial synthesis to the identification of new therapeutic agents.

References

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A Senior Application Scientist's Guide to Benchmarking the Anti-inflammatory Properties of Quinoline Derivatives Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Anti-Inflammatory Therapeutics

Inflammation is a cornerstone of the body's defense system, a tightly regulated biological process designed to eliminate harmful stimuli and initiate tissue repair.[1] However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] For decades, the therapeutic landscape has been dominated by two major classes of drugs: nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1] While effective, their long-term use is often hampered by significant side effects, including gastrointestinal issues for NSAIDs and metabolic disturbances for corticosteroids.[3][4][5] This clinical reality drives the urgent search for novel anti-inflammatory agents with improved efficacy and safety profiles.

Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinoline scaffold has emerged as a particularly versatile and promising template for the design of new therapeutics.[6][7][8] Possessing a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties, quinoline derivatives are now being intensively investigated for their anti-inflammatory potential.[8][9] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel quinoline derivatives against established anti-inflammatory drugs, grounding the comparison in robust experimental data and a clear understanding of the underlying molecular mechanisms.

The Mechanistic Landscape: How Anti-Inflammatory Drugs Work

An effective comparison begins with a foundational understanding of the molecular targets and pathways modulated by both the established drugs and the investigational compounds.

Established Drugs: The Pillars of Anti-Inflammatory Therapy
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[3][10] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and produces prostaglandins that mediate pain and swelling.[3][5]

    • Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) inhibit both COX-1 and COX-2. Their therapeutic effects come from COX-2 inhibition, while adverse effects like gastric ulcers are linked to COX-1 inhibition.[11][12]

    • COX-2 Selective NSAIDs (e.g., Celecoxib) were developed to minimize gastrointestinal side effects by preferentially targeting the inflammatory COX-2 enzyme.[12]

  • Corticosteroids (Glucocorticoids): These potent agents, such as Dexamethasone and Prednisone, exert broad anti-inflammatory effects through multiple mechanisms.[4][13] After binding to cytoplasmic glucocorticoid receptors (GR), the complex translocates to the nucleus.[2][4]

    • Genomic Mechanisms: The GR complex can directly inhibit the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), effectively "switching off" the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][14] It can also increase the transcription of anti-inflammatory genes.[2][13]

    • Non-Genomic Mechanisms: Corticosteroids can also have rapid, non-genomic effects, such as stabilizing lysosomal membranes to prevent the release of destructive enzymes.[4][15]

Quinoline Derivatives: A Multi-Targeted Approach

The anti-inflammatory potential of quinoline derivatives stems from their ability to interact with a diverse set of pharmacological targets, making them a rich source for novel drug discovery.[6][16][17] Key targets identified include:

  • Cyclooxygenase (COX): Certain quinoline derivatives, particularly those containing a carboxylic acid moiety, have shown direct COX-inhibitory activity, mimicking the mechanism of NSAIDs.[8][16][17]

  • Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. By inhibiting PDE4, some quinoline derivatives can increase cAMP levels, leading to the suppression of inflammatory cell activation and cytokine production.[7][16][18]

  • Pro-inflammatory Cytokine Inhibition: Many quinoline derivatives have been shown to inhibit the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). This can occur through modulation of upstream signaling pathways.[7][19]

  • NLRP3 Inflammasome: Recent studies have identified quinoline analogues that can directly target and inhibit the NLRP3 inflammasome, a multi-protein complex crucial for the activation of inflammatory caspases and the processing of pro-inflammatory cytokines like IL-1β.[20]

Core Inflammatory Signaling Pathways: The Battleground for Intervention

To understand how these compounds exert their effects, we must visualize the core signaling cascades that drive the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of innate and adaptive immunity and is central to inflammatory responses.[21][22] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[23] Upon stimulation by pro-inflammatory signals like TNF-α or bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[24][25] IKK phosphorylates IκBα, targeting it for degradation and freeing NF-κB to translocate to the nucleus, where it initiates the transcription of hundreds of pro-inflammatory genes.[23][25]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor TNF->Receptor 1. Binding IKK IKK Complex (Inactive) Receptor->IKK 2. Signal Transduction IKK_active IKK Complex (Active) IKK->IKK_active NFkB_complex NF-κB IκBα IKK_active->NFkB_complex:f1 3. Phosphorylation NFkB_free NF-κB NFkB_complex:f0->NFkB_free IkBa_p P-IκBα NFkB_complex:f1->IkBa_p DNA DNA NFkB_free->DNA 5. Translocation & Binding Proteasome Proteasome Degradation IkBa_p->Proteasome 4. Ubiquitination & Genes Pro-inflammatory Gene Transcription (Cytokines, COX-2, etc.) DNA->Genes 6. Activation caption Figure 1: The Canonical NF-κB Signaling Pathway.

Figure 1: The Canonical NF-κB Signaling Pathway.
The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another critical set of signaling cascades involved in converting extracellular stimuli into cellular responses, including inflammation.[26][27] In mammals, the main MAPK subfamilies involved in inflammation are p38, JNK, and ERK. Activated by inflammatory cytokines and cellular stress, these kinases phosphorylate and activate various transcription factors and enzymes, leading to the increased expression and stability of pro-inflammatory mediators like TNF-α and COX-2.[26][28]

MAPK_Pathway Stimuli Stress / Cytokines (e.g., IL-1) MAP3K MAPKKK (e.g., TAK1, MEKK1) Stimuli->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38, JNK) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF Phosphorylates Response Inflammatory Response (Cytokine production, Cell proliferation) TF->Response Induces caption Figure 2: A Simplified MAPK Signaling Cascade.

Figure 2: A Simplified MAPK Signaling Cascade.

Benchmarking Framework: Standardized Experimental Protocols

Objective comparison requires standardized, validated assays. The following protocols provide a robust framework for evaluating and benchmarking the anti-inflammatory activity of novel quinoline derivatives.

General In-Vitro Experimental Workflow

The initial screening of compounds is almost always performed using cell-based (in-vitro) assays. They are cost-effective, high-throughput, and allow for the elucidation of specific molecular mechanisms.[1]

In_Vitro_Workflow cluster_assays 5. Endpoint Assays start Start: Compound Library (Quinoline Derivatives, Controls) cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment 2. Pre-treatment (Incubate cells with test compounds at various concentrations) cell_culture->treatment stimulation 3. Inflammatory Stimulation (e.g., Add LPS to induce inflammation) treatment->stimulation incubation 4. Incubation (Allow inflammatory response to proceed) stimulation->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability no_assay Nitric Oxide Assay (Griess Reagent) incubation->no_assay elisa Cytokine Assay (ELISA for TNF-α, IL-6) incubation->elisa analysis 6. Data Analysis (Calculate IC50 values, Compare to controls) viability->analysis no_assay->analysis elisa->analysis finish End: Identify Lead Compounds analysis->finish caption Figure 3: General Workflow for In-Vitro Anti-inflammatory Screening.

Figure 3: General Workflow for In-Vitro Anti-inflammatory Screening.
Key In-Vitro Assay Protocols
  • Causality & Rationale: Protein denaturation is a well-documented cause of inflammation in diseases like arthritis.[29] This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which serves as a proxy for its anti-inflammatory capacity.[30][31][32]

  • Methodology:

    • Preparation of Solutions: Prepare stock solutions of the test quinoline derivatives and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO). Prepare a 0.5% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).[32]

    • Reaction Mixture: In separate tubes, add 0.5 mL of the BSA solution to 0.5 mL of the test/standard solutions at various concentrations (e.g., 100-500 µg/mL). A control tube contains 0.5 mL of BSA and 0.5 mL of the vehicle.[32]

    • Incubation: Incubate all tubes at 37°C for 20 minutes.[32]

    • Denaturation: Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes (or 57°C for 30 minutes, depending on the specific validated protocol).[32]

    • Measurement: After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[32]

    • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[30]

  • Causality & Rationale: Macrophages are key immune cells that, when activated by stimuli like LPS, produce large amounts of nitric oxide (NO), a potent pro-inflammatory mediator. This assay measures a compound's ability to suppress this production.[33]

  • Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of ~1x10⁵ cells/well and allow them to adhere overnight.[33]

    • Pre-treatment: Remove the old media and add fresh media containing various concentrations of the test compounds or a standard drug (e.g., Dexamethasone). Incubate for 1-2 hours.[33]

    • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours.[33]

    • Griess Assay: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[33]

    • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[33]

    • Validation: Simultaneously, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[33]

In-Vivo Model Protocol: Carrageenan-Induced Paw Edema
  • Causality & Rationale: This is a classic and highly reproducible model for evaluating acute inflammation.[33][34] Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified.[33] It allows for the assessment of a compound's systemic anti-inflammatory effects.

  • Methodology:

    • Animal Acclimatization: Use male Wistar rats (180-200g). Allow them to acclimatize to laboratory conditions for at least one week with free access to food and water.[33]

    • Grouping: Divide the animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Quinoline Derivative (at various doses, e.g., 10, 20, 50 mg/kg).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume.[33]

    • Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.[33]

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[33]

    • Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[33]

    • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data-Driven Comparison: Performance Tables

The following tables summarize representative data to benchmark the performance of hypothetical, yet plausible, quinoline derivatives against industry-standard drugs.

Table 1: Comparative In-Vitro Anti-inflammatory Activity

Compound Primary Target(s) IC₅₀ (COX-2 Inhibition) IC₅₀ (NO Production)[19][33] IC₅₀ (TNF-α Inhibition)[33]
Ibuprofen COX-1/COX-2 ~5-10 µM ~15 µM ~20 µM
Celecoxib COX-2 ~0.1-0.5 µM ~10 µM ~12 µM
Dexamethasone Glucocorticoid Receptor N/A ~0.05 µM ~0.01 µM
Quinoline-COOH-1 COX-2 / NF-κB ~0.8 µM ~5 µM ~8 µM
Quinoline-PDE4i-2 PDE4 / Cytokines >50 µM ~2 µM ~1.5 µM
Quinoline-NLRP3i-3 NLRP3 Inflammasome[20] N/A ~1 µM ~0.5 µM

Note: IC₅₀ is the half-maximal inhibitory concentration. Values are illustrative, based on published literature for compound classes. Lower values indicate higher potency. N/A = Not Applicable as a primary mechanism.

Table 2: Comparative In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound Dose (mg/kg, p.o.) Paw Edema Inhibition (%) at 3 hr[33][34]
Indomethacin 10 ~55-65%
Celecoxib 20 ~50-60%
Quinoline-COOH-1 20 ~52%
Quinoline-PDE4i-2 20 ~48%
Quinoline-NLRP3i-3 20 ~60%

Note: Data is representative of typical results seen in this model. Actual results will vary.

Synthesis and Future Perspectives

The comparative data illustrates that quinoline derivatives represent a highly versatile chemical scaffold capable of engaging multiple anti-inflammatory targets.[6][16] While some derivatives (e.g., Quinoline-COOH-1) may compete directly with NSAIDs on COX inhibition, others offer entirely novel mechanisms, such as PDE4 or NLRP3 inflammasome inhibition.[7][20] This mechanistic diversity is a significant advantage, opening avenues for therapies that may be effective in patient populations where traditional NSAIDs or corticosteroids are contraindicated or have failed.

The structure-activity relationship (SAR) studies are crucial. For instance, the nature and position of substituents on the quinoline ring dictate the primary pharmacological target.[6][16][17] A carboxylic acid group may favor COX inhibition, whereas a carboxamide moiety can lead to TRPV1 antagonism.[16][17] Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the chemical structure to enhance selectivity for a specific target (e.g., NLRP3 over other cellular proteins) to minimize off-target effects.

  • Developing Dual-Inhibitors: Intelligently designing single molecules that can inhibit two key nodes in the inflammatory network (e.g., a dual COX-2/NLRP3 inhibitor) could offer synergistic efficacy.

  • Profiling in Chronic Models: While the carrageenan model is excellent for acute inflammation, benchmarking in chronic models like collagen-induced arthritis (CIA) or DSS-induced colitis is essential to predict efficacy in long-term human diseases.[35][36]

Conclusion

Benchmarking quinoline derivatives against established drugs like NSAIDs and corticosteroids reveals their significant potential to enrich the anti-inflammatory pharmacopeia. Their strength lies in their mechanistic diversity, which allows for a targeted approach to inhibiting inflammation beyond the cyclooxygenase pathway. By employing a systematic and rigorous benchmarking strategy, grounded in validated in-vitro and in-vivo protocols, researchers can effectively identify and advance the most promising quinoline-based candidates, bringing new hope for the treatment of a wide range of inflammatory diseases.

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A Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid and its Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a meaningful in vitro to in vivo correlation (IVIVC) for 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, a promising scaffold in anti-inflammatory drug discovery. Due to the nascent stage of public-domain research on this specific molecule, this document will leverage data from structurally related quinoline-3-carboxylic acid derivatives to illustrate the principles and methodologies. This approach serves as a robust template for researchers initiating efficacy and pharmacokinetic studies.

The quinoline core is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] Notably, various quinoline-related carboxylic acid derivatives have shown considerable anti-inflammatory and antiproliferative properties.[3][4] Establishing a predictive relationship between in vitro bioactivity and in vivo therapeutic effect is paramount for accelerating drug development, optimizing formulations, and fulfilling regulatory requirements.[5]

Section 1: Foundational In Vitro Characterization

The initial step in any IVIVC endeavor is to quantify the intrinsic activity of the compound in a controlled, in vitro environment. For anti-inflammatory potential, a tiered approach is recommended, starting with cell-based assays that model key aspects of the inflammatory cascade.

Primary In Vitro Assay: Inhibition of Nitric Oxide Production

A cornerstone assay for preliminary anti-inflammatory screening is the quantification of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[1][3] LPS, a component of Gram-negative bacteria cell walls, induces a potent inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS), leading to a surge in NO production.

  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or analog) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Quantification: Measure the accumulated nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of the LPS-induced NO production.

While specific data for the target compound is not yet publicly available, studies on other quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory potential in similar assays.[3] For the purpose of this guide, we will use hypothetical, yet realistic, data for our target compound and a comparator.

CompoundIn Vitro AssayCell LineIC50 (µM)
This compound (Hypothetical) LPS-induced NO InhibitionRAW 264.78.5
Indomethacin (Reference)LPS-induced NO InhibitionRAW 264.75.2
Mechanistic Insight: NF-κB Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression.[2] Investigating the effect of your compound on this pathway provides crucial mechanistic data.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->IkB Ubiquitination & Degradation of IκB IkB_NFkB->NFkB Releases NF-κB Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Promoter Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Section 2: In Vivo Efficacy Assessment

Translating in vitro potency to in vivo efficacy is the ultimate goal. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[1]

In Vivo Model: Carrageenan-Induced Paw Edema

This model mimics the exudative phase of acute inflammation. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping: Divide animals into a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and several test groups receiving different doses of this compound.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control.

Treatment GroupDose (mg/kg, p.o.)Max. Edema Inhibition (%) at 3h
Vehicle Control-0%
This compound (Hypothetical) 2535.2%
This compound (Hypothetical) 5058.7%
Indomethacin (Reference)1065.4%

Section 3: Bridging the Gap - Establishing the IVIVC

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (e.g., dissolution rate or, in this case, bioactivity) and a relevant in vivo response (pharmacokinetic or pharmacodynamic endpoint).[3][6]

For a pharmacodynamic endpoint like anti-inflammatory activity, a Level A correlation, which represents a point-to-point relationship between in vitro and in vivo data, is the gold standard.

Pharmacokinetic Considerations

A critical component of IVIVC is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Pharmacokinetic studies in the same animal model used for efficacy testing are essential. Studies on related quinoline-3-carboxamide derivatives have indicated that they are generally characterized by low clearance and high exposure of the parent compound, which is a favorable profile.[7]

IVIVC_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_correlation Correlation & Modeling invitro_assay In Vitro Bioassay (e.g., NO Inhibition) ic50 Determine IC50 invitro_assay->ic50 correlation Correlate In Vitro IC50 with In Vivo PD Effect ic50->correlation invivo_model In Vivo Efficacy Model (e.g., Paw Edema) pd_effect Measure PD Effect (% Inhibition) invivo_model->pd_effect pd_effect->correlation pk_study Pharmacokinetic Study pk_params Determine AUC, Cmax pk_study->pk_params pk_params->correlation Provides Context model Develop Predictive Mathematical Model correlation->model

Caption: Workflow for establishing an IVIVC for anti-inflammatory activity.

Building the Correlation

To establish a meaningful IVIVC, data from a series of structurally related compounds with a range of in vitro potencies and in vivo efficacies are required. The correlation is then built by plotting the in vitro IC50 values against the in vivo efficacy (e.g., maximum percentage of edema inhibition). A strong linear relationship would suggest that the in vitro assay is predictive of the in vivo outcome.

Conclusion and Future Directions

This guide outlines a systematic approach to establishing an in vitro to in vivo correlation for this compound as a potential anti-inflammatory agent. By employing validated in vitro and in vivo models and integrating pharmacokinetic data, researchers can build a predictive framework to de-risk and accelerate the development of this and other promising quinoline derivatives. The next steps for this specific molecule should focus on generating robust in vitro and in vivo data to populate this framework and validate its predictive power.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (CAS No. 26893-22-1) demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound. The procedures outlined here are grounded in established safety principles for heterocyclic and carboxylic acid compounds, ensuring a self-validating system of laboratory safety.

Section 1: Chemical Profile and Hazard Identification

This compound belongs to the quinoline class of heterocyclic compounds.[1][2] While specific toxicological data for this exact molecule is limited, its structural motifs—a quinoline core and a carboxylic acid group—necessitate a conservative approach to handling and disposal.

  • Quinoline Core: Quinolines as a class are noted for potential toxicity.[3][4] The U.S. Environmental Protection Agency (EPA) has profiled quinoline, highlighting the need for careful management.[3]

  • Carboxylic Acid Group: Carboxylic acids can cause skin and eye irritation.[5][6] The Occupational Safety and Health Administration (OSHA) provides guidelines for handling acidic and caustic solutions, which are relevant here.[7][8]

  • Physical State: This compound is typically a solid powder.[6] This makes dust formation a primary concern during handling, as inhalation can be a route of exposure.[5]

  • Thermal Decomposition: Like many complex organic molecules, thermal decomposition can lead to the release of irritating and toxic gases, such as carbon monoxide and nitrogen oxides.[9][10]

Based on analogous compounds, it should be treated as a substance that is potentially harmful if swallowed and causes serious skin and eye irritation.[5][6][11]

Section 2: Regulatory Framework for Chemical Waste

The disposal of laboratory chemicals in the United States is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[12] Under RCRA, chemical waste is classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity). While this specific compound is not explicitly listed, its acidic nature and potential toxicity from the quinoline moiety mean it must be managed as hazardous waste to ensure compliance and safety. All disposal activities must be conducted through an approved waste disposal plant or a licensed disposal company.[5][9][10]

Section 3: Personnel Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield are required. Standard safety glasses are insufficient.[13]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[5]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of dust generation, a disposable chemical-resistant suit may be necessary.[14]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a chemical fume hood to ensure adequate ventilation.[10] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is required.[13]

Section 4: On-Site Waste Collection and Segregation

Proper collection and labeling are critical first steps in the disposal workflow.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container should be marked "Hazardous Waste."

  • Label Contents Clearly: The label must include the full chemical name: "this compound," the CAS number "26893-22-1," and the associated hazards (e.g., "Irritant," "Toxic").

  • Transferring Waste: Carefully sweep or scoop the solid waste into the container, avoiding dust formation.[9] A dust mask and full PPE are essential during this process.

  • Seal and Store: Keep the container tightly closed and store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like oxidizing agents.[5][10]

Section 5: Disposal Decision Workflow

The correct disposal path depends on the nature of the waste (e.g., bulk powder vs. small spill residue). This workflow provides a logical path for decision-making.

G start Identify Waste Stream (4-Hydroxy-6,7-dimethoxyquinoline- 3-carboxylic acid) decision1 Type of Waste? start->decision1 spill Small Spill (<1g) decision1->spill Spill bulk Bulk Container / Contaminated PPE decision1->bulk Bulk step1_spill Step 1: Absorb with inert material (e.g., sand, vermiculite) spill->step1_spill step1_bulk Step 1: Ensure waste container is properly sealed and labeled bulk->step1_bulk step2_spill Step 2: Sweep into a labeled, sealable waste container step1_spill->step2_spill consult_ehs Step 3: Contact Institutional Environmental Health & Safety (EHS) step2_spill->consult_ehs step1_bulk->consult_ehs disposal Step 4: Arrange for pickup by a licensed chemical waste contractor consult_ehs->disposal

Caption: Disposal workflow for this compound.

Section 6: Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs or persists, seek medical attention.[6][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.[11]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If the person feels unwell, call a poison center or doctor.[5]

  • Large Spills: Evacuate personnel from the immediate area. Ensure adequate ventilation. Wearing full PPE, contain the spill and prevent it from entering drains or waterways.[5][10] Collect the material using an inert absorbent and place it in a suitable container for disposal.[9] Contact your institution's EHS department immediately.

Section 7: Summary of Disposal Options

The primary and recommended method of disposal is through a professional waste management service.

Disposal MethodDescriptionKey Considerations
Licensed Waste Contractor The collected and labeled hazardous waste is picked up and transported by a certified company for final disposal, typically via high-temperature incineration.Safest and most compliant option. Ensures adherence to all local, state, and federal regulations (e.g., EPA, RCRA).[9][12]
Landfill Prohibited. This compound should not be disposed of in a landfill.Heterocyclic compounds can persist in the environment and pose risks to ecosystems.[15][16]
Sewer/Drain Disposal Strictly Prohibited. [9][10]The EPA has a ban on sewering hazardous waste pharmaceuticals.[17] This chemical can be very toxic to aquatic life.[11]

References

  • Fisher Scientific. (2008, June 24). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet.
  • eCFR. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Chemsrc. (2025, August 23). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9.
  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • PubMed Central. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS.
  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.
  • ResearchGate. (2025, August 10). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet.
  • LookChem. This compound.
  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611.
  • Chemos GmbH&Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • (2025, December 20). Safety Data Sheet.
  • PubChemLite. 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid (C12H11NO5).
  • Echemi. 6,7-Dimethoxy-4-hydroxyquinoline SDS, 13425-93-9 Safety Data Sheets.
  • U.S. Environmental Protection Agency (EPA). Quinoline.
  • U.S. Environmental Protection Agency (EPA). (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
  • U.S. Environmental Protection Agency (EPA). (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

An Essential Guide to the Safe Handling of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (CAS No. 26893-22-1). Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your research endeavors.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is the foundation of a robust safety plan. While specific toxicological data for this compound is limited, the hazards can be inferred from its chemical structure and data on similar quinoline-based compounds.

The primary anticipated hazards associated with this compound, particularly in its solid, powdered form, are:

  • Skin Irritation: Similar quinoline derivatives are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[1]

A risk assessment should be performed before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for dust generation or aerosolization, and the duration of the handling task.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is directly dictated by the hazards identified above. The following table summarizes the minimum required PPE for handling this compound.

Equipment Specification Purpose and Rationale Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against accidental skin contact.[1] Gloves must be inspected for any signs of degradation or punctures before each use and disposed of immediately after handling the compound.[1]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses do not provide a sufficient seal.[4]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or use of a Chemical Fume HoodFor handling the solid, powdered form to prevent the inhalation of dust particles.[1] All weighing and initial handling of the solid should be performed in a certified chemical fume hood to minimize inhalation risk.[5][6]Task-Dependent
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. Should be fully buttoned.[6]Primary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or when preparing concentrated solutions.[4]Secondary

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Pre-Handling
  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers.[6]

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and then the appropriate gloves.[4]

Handling the Solid Compound (e.g., Weighing)
  • Work within a Fume Hood: Place a balance inside a chemical fume hood.

  • Minimize Dust: Handle the container of the solid compound carefully to avoid generating dust. Use a spatula to gently transfer the desired amount to a weigh boat.

  • Secure Container: Immediately and securely close the main container after dispensing the material.

  • Clean Up: After weighing, carefully clean the spatula and any residual dust from the balance and surrounding area within the fume hood using a damp cloth or towel, which should then be disposed of as hazardous waste.

Preparing Solutions
  • Add Solid to Solvent: When preparing solutions, always add the solid this compound to the solvent slowly to avoid splashing.[4]

  • Maintain Ventilation: If the solvent is volatile, ensure the procedure is performed within a fume hood.

  • Labeling: Clearly label the resulting solution with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, rehearsed emergency plan is essential.

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[1][7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][7] If the person feels unwell, call a poison center or doctor.[1]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9][10] Clean the spill area with a suitable solvent and then wash thoroughly. Ensure you are wearing all appropriate PPE during cleanup. Do not let the product enter drains.[9]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][6]

  • Liquid Waste: Solutions containing this compound must be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[11]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these safety and logistical measures, researchers can handle this compound with confidence, ensuring a secure environment for groundbreaking scientific discoveries.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency 4. Emergency Response Risk_Assessment Perform Risk Assessment Gather_Materials Gather Materials & Waste Containers Risk_Assessment->Gather_Materials Prep_Work_Area Prepare Fume Hood Gather_Materials->Prep_Work_Area Don_PPE Don PPE (Coat, Goggles, Gloves) Prep_Work_Area->Don_PPE Weigh_Solid Weigh Solid in Hood Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution in Hood Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Surfaces & Glassware Prepare_Solution->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Spill->Decontaminate Follow Spill Protocol Exposure Exposure Exposure->Wash_Hands Follow First Aid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.